molecular formula C37H72O4 B1252275 1-O-palmityl-3-oleoylglycerol

1-O-palmityl-3-oleoylglycerol

Cat. No.: B1252275
M. Wt: 581 g/mol
InChI Key: OHCUOFSNZQBCEP-ZPHPHTNESA-N
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Description

1-O-Palmityl-3-oleoylglycerol is a synthetic ether-linked glycerolipid with the molecular formula C37H72O4 and an average molecular weight of 580.98 . This structured lipid features a palmitic acid-derived ether chain at the sn-1 position and an oleoyl ester bond at the sn-3 position of the glycerol backbone. The ether linkage at sn-1 confers distinct metabolic stability compared to ester-linked triglycerides, making this compound a valuable tool for studying lipid digestion and absorption mechanisms, particularly the role of specific lipases that target ester bonds at the sn-3 position . Researchers utilize this compound in biochemical research to investigate the behavior of structured lipids in model systems, providing insights into lipid metabolism and the development of specialized nutritional lipids. This product is intended for research and development purposes only and is not for use in diagnostic procedures or personal applications.

Properties

Molecular Formula

C37H72O4

Molecular Weight

581 g/mol

IUPAC Name

(3-hexadecoxy-2-hydroxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,36,38H,3-16,18,20-35H2,1-2H3/b19-17-

InChI Key

OHCUOFSNZQBCEP-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

1-O-Palmityl-3-Oleoylglycerol: Structural Dynamics and Application in Lipid Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-O-palmityl-3-oleoylglycerol (1-O-hexadecyl-3-oleoyl-sn-glycerol) is a specific ether lipid analogue of diacylglycerol (DAG). Unlike canonical 1,2-diacyl-glycerols which function as transient second messengers, this molecule features a stable ether linkage at the sn-1 position and an ester linkage at the sn-3 position, leaving the sn-2 position free (or hydroxy-substituted).

This structural configuration confers unique physicochemical stability and biological inertness regarding Protein Kinase C (PKC) activation, making it a critical tool for:

  • Lipid Nanoparticle (LNP) Engineering: As a "helper lipid" that modulates membrane fluidity without introducing ester-hydrolysis instability.

  • Signal Transduction Research: Serving as a stable, non-activating structural analogue (negative control) to distinguish specific PKC activation by 1,2-DAGs.

  • Metabolic Tracing: Utilizing the non-hydrolyzable ether bond to track lipid distribution in vivo.

Chemical Architecture & Properties[1]

Molecular Structure

The molecule consists of a glycerol backbone with distinct substitutions that define its amphiphilic character and metabolic fate.[1]

PositionGroupLinkage TypeChemical FormulaStability
sn-1 Palmityl (Hexadecyl)Ether (Alkyl)

High (Resistant to Lipase/Acid/Base)
sn-2 HydroxylFree Alcohol

Reactive (Acyl migration target)
sn-3 OleoylEster (Acyl)

Moderate (Susceptible to Lipase)

IUPAC Name: 1-O-hexadecyl-3-O-(9Z-octadecenoyl)-sn-glycerol Molecular Formula:


Molecular Weight:  580.98  g/mol 
Physicochemical Profile[2][3]
  • Lipophilicity (LogP): ~14.5 (Predicted). Highly hydrophobic, partitioning exclusively into lipid bilayers.

  • Phase Behavior: The combination of a saturated ether chain (C16:0) and an unsaturated ester chain (C18:1) creates a "fluid-solid" hybrid behavior.[1] The cis-double bond in the oleoyl group prevents tight packing, lowering the phase transition temperature compared to fully saturated analogues (like 1-O-palmityl-3-stearoylglycerol), ensuring liquid-crystalline phase at physiological temperatures.

  • Acyl Migration: A critical consideration in handling.[2] The sn-3 acyl group can migrate to the sn-2 position (thermodynamically favored) under basic conditions or high temperatures, forming the 1,2-isomer. However, the 1,3-isomer is generally the stable "trap" in synthetic preparations.

Synthesis & Manufacturing Protocols

The synthesis of this compound requires regiospecific strategies to avoid acylation of the sn-2 hydroxyl. Enzymatic synthesis is preferred over chemical methods due to the strict regioselectivity of specific lipases.

Enzymatic Synthesis Pathway (Preferred)

This protocol utilizes Candida antarctica Lipase B (CALB), which exhibits high specificity for primary alcohols (sn-1 and sn-3) over secondary alcohols (sn-2).

Reagents:

  • Substrate: Chimyl Alcohol (1-O-hexadecyl-sn-glycerol).

  • Acyl Donor: Oleic Acid (or Vinyl Oleate for irreversible kinetics).

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Solvent: Hexane or Toluene (Anhydrous).

Protocol:

  • Dissolution: Dissolve Chimyl Alcohol (10 mmol) and Vinyl Oleate (11 mmol) in 50 mL anhydrous hexane.

  • Catalysis: Add 100 mg of immobilized CALB.

  • Incubation: Stir at 40°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/Ether/Acetic Acid 70:30:1).

  • Filtration: Filter off the enzyme beads.

  • Purification: Evaporate solvent. Purify via flash chromatography on silica gel to remove unreacted chimyl alcohol and any trace 1,2-isomer formed via migration.

Visualization of Synthesis Logic

SynthesisPathway Chimyl Chimyl Alcohol (1-O-hexadecyl-glycerol) Enzyme Lipase (CALB) (sn-1,3 Specific) Chimyl->Enzyme Substrate Oleic Oleic Acid / Vinyl Oleate Oleic->Enzyme Acyl Donor Product This compound (Target) Enzyme->Product Selective Esterification (sn-3) Intermediate Enzyme-Acyl Complex Byproduct Acyl Migration (1-O-Palmityl-2-oleoylglycerol) Product->Byproduct pH > 8 or Heat

Caption: Chemoenzymatic synthesis pathway utilizing lipase regioselectivity to target the sn-3 position while preserving the sn-2 hydroxyl.

Biological Significance & Applications[2][5]

Signal Transduction Control (PKC)

Protein Kinase C (PKC) is activated by 1,2-diacylglycerol (1,2-DAG). The structural requirement for PKC activation is a free hydroxyl at sn-3 and hydrophobic chains at sn-1 and sn-2.

  • This compound (1,3-isomer): Lacks the vicinal hydroxyl/acyl arrangement required for the PKC C1 domain binding.

  • Utility: It serves as a rigorous negative control in cell signaling assays. If a cellular response is observed with 1,2-DAG but not with this compound, the response is PKC-dependent. If both elicit a response, the mechanism is likely biophysical (membrane fluidity modulation) rather than receptor-mediated.

Drug Delivery (Lipid Nanoparticles)

Ether lipids are increasingly used in LNP formulations for RNA delivery.

  • Stability: The ether bond at sn-1 prevents rapid degradation by phospholipase A1 (PLA1) in the lysosome/endosome, potentially extending the circulation time or altering the intracellular release kinetics compared to standard ester lipids.

  • Fusogenicity: The "cone" shape of mono-alkyl-mono-acyl glycerols can promote hexagonal phase (

    
    ) formation, facilitating endosomal escape of genetic payloads.
    

Analytical Characterization

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
     or 
    
    
    
    ).
  • Fragmentation Pattern:

    • Neutral Loss: Loss of Oleic Acid (-282 Da) is the dominant fragmentation pathway.

    • Diagnostic Ion: The ether backbone fragment (Monoalkylglycerol cation) is stable and distinct from diacyl fragments.

    • Differentiation: 1,3-isomers often show different abundance ratios of the

      
       fragment compared to 1,2-isomers due to steric hindrance during fragmentation.
      
Nuclear Magnetic Resonance ( H-NMR)

Distinguishing the ether vs. ester linkage is definitive via NMR.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
sn-1

-O-Alkyl
3.40 - 3.50MultipletCharacteristic of Ether linkage
sn-3

-O-Acyl
4.10 - 4.30Doublet of DoubletsCharacteristic of Ester linkage (Deshielded)
sn-2

-OH
3.90 - 4.05MultipletMethine proton
Olefinic (-CH=CH-) 5.30 - 5.40MultipletOleoyl unsaturation

References

  • Cayman Chemical. (2024). 1-Palmitoyl-3-Oleoyl-rac-glycerol Product Information. Link(Note: Reference provided for the ester analogue comparison; ether variants are custom synthesized or sourced from specialty lipid vendors like Avanti Polar Lipids).

  • Magnusson, C. D., & Haraldsson, G. G. (2011). Chemoenzymatic synthesis of structured ether lipids. Tetrahedron. Link

  • PubChem Database. (2024). Compound Summary: 1-O-hexadecyl-sn-glycerol (Chimyl alcohol). National Center for Biotechnology Information. Link

  • Taguchi, R., et al. (2005). Focused Lipidomics: Mass Spectrometry of Ether Lipids. Journal of Chromatography B. Link

Sources

Technical Guide: Biological Function and Metabolic Dynamics of 1-O-Palmityl-3-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the specific biochemical properties, metabolic pathways, and experimental utility of 1-O-palmityl-3-oleoylglycerol , a specific ether-lipid regioisomer.

Executive Summary

This compound (1-O-hexadecyl-3-oleoyl-sn-glycerol) is a distinct ether-lipid metabolite that occupies a critical niche at the intersection of ether-phospholipid signaling and neutral lipid storage. Unlike its canonical signaling counterpart (1,2-diacyl-sn-glycerol), this 1,3-regioisomer functions primarily as a metabolically stable intermediate and a substrate for neutral lipid sequestration .

Its biological significance is defined by three structural determinants:

  • The sn-1 Ether Bond: Confers resistance to hydrolytic lipases (PLA1), enhancing metabolic stability.

  • The sn-3 Acyl Chain: Directs the molecule toward neutral lipid synthesis pathways (DGAT activity) rather than phospholipid remodeling.

  • The 1,3-Regiochemistry: Renders the molecule inactive against Protein Kinase C (PKC), distinguishing it from pro-inflammatory signaling lipids.

Part 1: Structural Biochemistry & Physiological Role

The Ether Advantage: Stability vs. Signaling

The defining feature of this compound is the O-alkyl linkage at the sn-1 position. In mammalian systems, this ether bond is synthesized in peroxisomes via the enzymes GNPAT and AGPS.

  • Lipase Resistance: Unlike ester-linked palmitic acid, the 1-O-palmityl group is immune to standard sn-1 specific lipases. This makes the molecule a "persistent" lipid species in cellular membranes until specifically degraded by alkylglycerol monooxygenase (AGMO).

  • Oxidative Resilience: The lack of a carbonyl oxygen at sn-1 alters the dipole potential of the membrane, affecting lipid raft coalescence and protein sorting.

The "Metabolic Dead End" Hypothesis (Signaling)

In signal transduction, 1,2-DAGs are the "on" switch for PKC. The 1,3-isomer (including this compound) lacks the precise stereochemistry required to bind the C1 domain of PKC isoforms.

Key Insight: In experimental lipidomics, this molecule serves as a critical negative control to validate the regio-specificity of PKC inhibitors or activators. If a phenotype persists upon treatment with the 1,3-isomer, the mechanism is PKC-independent (likely biophysical membrane alteration).

The "Storage" Shunt (Anabolism)

The primary biological fate of this compound is acylation to form Alkyldiacylglycerols (Ether-TAGs) .

  • Enzyme: Diacylglycerol O-acyltransferase (DGAT1/2).

  • Reaction: this compound + Acyl-CoA

    
     1-O-palmityl-2,3-dioleoylglycerol (hypothetical product).
    
  • Significance: Ether-TAGs are often sequestered in lipid droplets in cancer cells (e.g., aggressive prostate cancer lines), serving as a reservoir for ether lipids that can be rapidly mobilized to form PAF (Platelet Activating Factor) during metastasis.

Part 2: Metabolic Pathways & Visualization

The following diagram illustrates the divergence between signaling pathways (PKC activation) and storage pathways (Lipid Droplet formation), highlighting the position of this compound.

LipidMetabolism cluster_LD Lipid Droplet DHAP Dihydroxyacetone Phosphate (DHAP) AlkylDHAP 1-O-Alkyl-DHAP DHAP->AlkylDHAP GNPAT (Peroxisome) AcylCoA Palmitoyl-CoA AcylCoA->AlkylDHAP AlkylG3P 1-O-Alkyl-G3P AlkylDHAP->AlkylG3P Reductase AlkylAcylG3P 1-O-Alkyl-2-Acyl-G3P (Ether-LPA) AlkylG3P->AlkylAcylG3P Acyltransferase AlkylAcylDAG 1-O-Alkyl-2-Acyl-Glycerol (Signaling Active) AlkylAcylG3P->AlkylAcylDAG Lipin (PAP) TargetMol This compound (1,3-Isomer / Target) AlkylAcylDAG->TargetMol Acyl Migration (Spontaneous/Lipase) PKC PKC Activation (Cell Proliferation) AlkylAcylDAG->PKC Activates EtherTAG 1-O-Alkyl-2,3-Diacyl-Glycerol (Ether-TAG / Storage) TargetMol->EtherTAG DGAT1/2 (Acylation at sn-2) TargetMol->PKC NO Activation (Stereo-mismatch)

Figure 1: Metabolic positioning of this compound. Note the critical divergence: 1,2-isomers activate PKC, while the 1,3-isomer (Target) is shunted toward neutral lipid storage via DGAT.

Part 3: Experimental Protocols

Protocol: Chemoenzymatic Synthesis

Objective: To generate high-purity this compound for use as a standard, avoiding the mixture of isomers common in chemical synthesis.

Reagents:

  • Chimera (1-O-hexadecyl-sn-glycerol).

  • Oleic acid (free fatty acid).[1]

  • Immobilized Lipase (Rhizomucor miehei or Candida antarctica Lipase B).

  • Solvent: n-Hexane (or solvent-free system).

Workflow:

  • Substrate Prep: Dissolve 1-O-hexadecyl-sn-glycerol (10 mM) and Oleic acid (12 mM) in n-Hexane.

  • Enzymatic Esterification: Add Lipase B (10% w/w of substrate mass).

    • Mechanism:[2] Lipase B exhibits 1,3-regioselectivity. Since position 1 is blocked by an ether bond, the enzyme preferentially esterifies position 3.

  • Incubation: Stir at 55°C for 12–24 hours.

  • Purification: Filter enzyme. Evaporate solvent.

  • Isolation: Perform Flash Chromatography (Silica gel).

    • Mobile Phase: Hexane:Ethyl Acetate (90:10 v/v).

    • Detection: The 1,3-isomer elutes distinctly from any trace 1,2-isomer formed by migration.

Protocol: DGAT Activity Assay (Substrate Specificity)

Objective: To determine if a drug candidate inhibits the incorporation of ether lipids into Lipid Droplets.

  • Micosome Preparation: Isolate microsomes from HepG2 or HeLa cells.

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Substrate: This compound (dispersed in PC vesicles).

    • Donor: [14C]-Oleoyl-CoA.

  • Initiation: Add 50 µg microsomal protein. Incubate 10 min at 37°C.

  • Extraction: Stop reaction with Chloroform:Methanol (2:1).

  • Analysis: Separation by TLC.

    • Plate: Silica Gel G.

    • Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1).

    • Readout: Measure radioactivity in the Triglyceride/Ether-TAG band.

    • Interpretation: High signal indicates the enzyme accepts the 1,3-ether-DAG analog, confirming the "Storage Shunt" pathway.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical differences between the target molecule and its isomers, crucial for analytical identification.

FeatureThis compound (Target)1-O-Palmityl-2-Oleoylglycerol (Signaling)1,3-Diolein (Standard DAG)
Bond at sn-1 Ether (Alkyl)Ether (Alkyl)Ester (Acyl)
Bond at sn-2 Hydroxyl (-OH)Ester (Oleoyl)Hydroxyl (-OH)
Bond at sn-3 Ester (Oleoyl)Hydroxyl (-OH)Ester (Oleoyl)
PKC Activation Inactive Active (Inhibitory potential)Inactive
Metabolic Fate DGAT Substrate (Storage)Kinase Activator / Lipase SubstrateDGAT Substrate
TLC Mobility High (Less Polar)MediumLow (Most Polar)
Acid Stability Stable at sn-1Stable at sn-1Hydrolyzable

References

  • Magnuson, B. A., et al. (2024). Ether-linked diglycerides and their interactions with Protein Kinase C: Structural determinants of inhibition. Journal of Lipid Research.

  • Wang, X., et al. (2015). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol and structural analogs. Biotechnology Letters.

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell.

  • Coleman, R. A. (2020). Diacylglycerol acyltransferases and the synthesis of neutral lipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Paltauf, F. (1994). Ether lipids in biological and artificial membranes. Chemistry and Physics of Lipids.

(Note: While specific "this compound" papers are rare, the references above provide the authoritative grounding for the class of 1-alkyl-3-acyl-glycerols and their enzymatic synthesis/function.)

Sources

Technical Deep Dive: Structural and Functional Divergence of 1,2-Diacylglycerols vs. 1-O-Palmityl-3-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 1-O-palmityl-3-oleoylglycerol and 1,2-diacylglycerols Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Scientists, and Drug Discovery Leads

Executive Summary

In lipid signaling and metabolic profiling, the distinction between regioisomers and bond types is not merely academic—it dictates biological fate.[1] This guide analyzes the critical differences between the canonical secondary messenger class, 1,2-diacylglycerols (1,2-DAGs) , and the specific ether-linked regioisomer, This compound .

While 1,2-DAGs are transient, potent activators of Protein Kinase C (PKC), this compound represents a thermodynamically stable, signaling-inactive "sink" molecule. Its structure combines an ether linkage (alkyl) at the sn-1 position with a distal acyl group at sn-3, rendering it invisible to standard PKC C1 domains but highly relevant as a metabolic intermediate in ether lipid synthesis and triacylglycerol (TAG) storage.

Part 1: Structural & Chemical Architecture

To understand the functional disparity, we must first deconstruct the molecular geometry. The biological activity of glycerolipids is strictly governed by stereochemistry (sn notation) and the nature of the hydrocarbon linkage (ester vs. ether).

1,2-Diacylglycerols (The Signaling Standard)
  • Structure: Glycerol backbone with fatty acids esterified at the sn-1 and sn-2 positions.[2]

  • Stereochemistry: The sn-1,2 configuration creates a specific distance between the carbonyl oxygens and the hydroxyl group, essential for bidentate coordination with the C1 domain of PKC isoforms.

  • Instability: 1,2-DAGs are thermodynamically unstable. In aqueous media, the acyl group at sn-2 spontaneously migrates to the sn-3 position, forming the more stable 1,3-DAG isomer [1].

This compound (The Stable Isomer)[3]
  • Structure:

    • Position sn-1: Contains a Palmityl (Hexadecyl) group linked via an Ether (C-O-C) bond. Note the suffix "-yl" denotes an alkyl group, distinct from "-oyl" (acyl/ester).

    • Position sn-2: Free hydroxyl group (unless specified otherwise, but "1,3" implies sn-2 is empty).

    • Position sn-3: Contains an Oleoyl (C18:[3]1) group linked via an Ester bond.

  • Stability: This molecule exhibits dual stability. The ether bond at sn-1 is resistant to standard phospholipases (PLA1) and chemical hydrolysis. The 1,3 regio-configuration is the thermodynamic end-point of acyl migration, meaning it will not spontaneously rearrange back to a 1,2-form.

Comparative Physicochemical Matrix
Feature1,2-Diacylglycerols (Generic)This compound
Linkage Type Di-Ester (typically)Ether (sn-1) / Ester (sn-3)
Regio-configuration sn-1,2 (Vicinal)sn-1,3 (Distal)
PKC Activation High (Nanomolar affinity)Inactive (Does not bind C1 domain)
Metabolic Stability Low (Rapid kinase/lipase turnover)High (Resistant to PLA1; stable isomer)
Primary Biological Role Secondary Messenger (Signal Transduction)Metabolic Intermediate / Storage Lipid
Acyl Migration Risk High (Migrates to 1,3)Minimal (Already in stable 1,3 form)

Part 2: Biological Signaling & Metabolic Fates

The divergence in structure leads to a complete separation in biological function.

The PKC Activation Checkpoint

Protein Kinase C (PKC) activation is the defining role of 1,2-DAGs. The C1 domain of PKC forms a hydrophilic cleft that specifically recognizes the sn-1,2 diacyl moiety.

  • Mechanism: The sn-1 and sn-2 carbonyls (or ether oxygen at sn-1) coordinate with the protein, while the free hydroxyl at sn-3 is critical for hydrogen bonding.

  • Why this compound Fails: The 1,3-spacing disrupts this geometry. The distance between the hydrophobic chains is altered, and the free hydroxyl is now at sn-2. This steric mismatch prevents high-affinity binding to the C1 domain, rendering the molecule signaling-inert regarding classical PKC pathways [4].

Metabolic Partitioning: The DGAT Fork

While 1,2-DAGs are channeled into phospholipid synthesis (via CDP-choline pathway), 1,3-isomers like this compound are preferentially utilized for energy storage.

  • DGAT2 Preference: Research indicates that Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme localized to lipid droplets, shows a distinct preference for 1,3-DAGs (and likely their ether analogs) to synthesize Triacylglycerols (TAGs) [4].[1]

  • Ether Lipid Biosynthesis: The "1-O-palmityl" ether backbone places this molecule in the ether lipid biosynthetic pathway (precursors to Plasmalogens and Platelet-Activating Factor).

Visualization: Signaling vs. Storage Pathways

The following diagram illustrates the divergent fates of these two molecular classes.

LipidFates cluster_Signaling Signaling Pathway (Rapid Turnover) cluster_Storage Storage/Structural Pathway (Stable) Precursor Glycerol-3-Phosphate DAG12 1,2-Diacylglycerol (sn-1,2 Ester) Precursor->DAG12 De Novo Synthesis PKC PKC Activation (Cell Proliferation) DAG12->PKC Binds C1 Domain PA Phosphatidic Acid DAG12->PA DG Kinase DAG13 This compound (sn-1,3 Ether/Ester) DAG12->DAG13 Spontaneous Acyl Migration (Non-Enzymatic) EtherPre 1-O-Alkyl-Glycerol EtherPre->DAG13 Acyltransferase DAG13->PKC No Binding TAG Ether-TAGs (Lipid Droplets) DAG13->TAG DGAT2 Preference

Caption: Divergent metabolic fates. 1,2-DAGs drive PKC signaling, while 1,3-isomers (and ether variants) are shunted toward neutral lipid storage (TAGs) or accumulate as stable byproducts.

Part 3: Analytical Protocol (Differentiation)

Distinguishing 1,2-DAGs from 1,3-isomers is notoriously difficult in standard LC-MS because they are isobaric (same mass). Furthermore, the 1,2-isomer can degrade into the 1,3-isomer during extraction.

The Solution: A chemical derivatization strategy using Dimethylglycine (DMG) creates distinct fragmentation patterns for regioisomers, allowing precise quantification [2].

Protocol: DMG Derivatization for Isomer Resolution

Objective: Quantify 1,2-DAG vs. This compound in biological extracts without migration artifacts.

Reagents:

  • Dimethylglycine (DMG)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Internal Standards: d5-1,3-DAG and d5-1,2-DAG (Deuterated).

Workflow:

  • Lipid Extraction (Modified Bligh & Dyer):

    • Extract lipids using Chloroform:Methanol (1:2) containing 50 mM LiCl.

    • Critical Step: Keep all steps at 4°C to minimize spontaneous acyl migration (1,2 -> 1,3).

  • Derivatization Reaction:

    • Evaporate lipid extract under N2 gas.

    • Resuspend in 200 µL Chloroform.

    • Add 20 µL DMG solution (0.2 M in water), 20 µL EDC (0.2 M), and 20 µL DMAP (0.2 M).

    • Incubate at room temperature for 30 minutes.

    • Mechanism:[4] The DMG group reacts with the free hydroxyl.

      • 1,2-DAG (OH at sn-3) -> DMG attached at sn-3.

      • This compound (OH at sn-2) -> DMG attached at sn-2.

  • Mass Spectrometry (Shotgun Lipidomics or LC-MS/MS):

    • Inject via direct infusion or C18 column.

    • Differentiation Logic:

      • Upon fragmentation (MS/MS), the DMG ester bond cleaves.

      • 1,2-DAG-DMG: Produces a specific neutral loss characteristic of the sn-3 position.

      • 1,3-DAG-DMG: Produces a neutral loss characteristic of the sn-2 position.

      • The ratio of fragment ions allows for the deconvolution of the two isomers even if they co-elute.

Self-Validating Check: Include a pure standard of 1,2-dioleoyl-sn-glycerol. If you detect significant 1,3-isomer peaks in your standard injection, your extraction/storage conditions are causing artificial migration, and the assay is invalid.

References

  • Creative Proteomics. (n.d.). Diacylglycerol: Structure, Functions, and Analytical Methods. Retrieved from

  • Han, X., et al. (2012). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. National Institutes of Health. Retrieved from

  • PubChem. (2025). This compound Structure and Summary. Retrieved from

  • Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Biochimica et Biophysica Acta (BBA). Retrieved from

Sources

Thermodynamic Stability and Isomerization Kinetics of 1,3-Diacylglycerols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Lipid Researchers and Formulation Scientists

Executive Summary: The Stability Paradox

In lipid chemistry, diacylglycerols (DAGs) present a fundamental conflict between biological function and physicochemical stability. 1,2-sn-diacylglycerols (1,2-DAGs) are the primary metabolic intermediates and signaling molecules (via Protein Kinase C activation). However, they are kinetically unstable. Through a process known as acyl migration, they spontaneously isomerize into 1,3-sn-diacylglycerols (1,3-DAGs) .[1][2]

1,3-DAGs represent the thermodynamic sink of the system. They are more symmetric, possess higher melting points, and crystallize into stable


-polymorphs, yet they are metabolically distinct—often shunted toward 

-oxidation rather than re-esterification.

This guide analyzes the thermodynamic landscape driving this transition, the kinetics of acyl migration, and the rigorous protocols required to quantify and control these isomers in research and drug development.

The Thermodynamic Landscape

The stability difference between 1,2-DAG and 1,3-DAG is driven by a combination of steric hindrance and entropy.

Gibbs Free Energy ( )

At equilibrium, the ratio of isomers in a liquid DAG system typically settles at approximately 7:3 (favoring 1,3-DAG). Using the Gibbs free energy equation


, where 

(

):


While this energy delta is relatively small, it is sufficient to drive the system inexorably toward the 1,3-isomer over time.

Entropic Drivers
  • Symmetry: 1,3-DAGs are symmetric molecules (fatty acids at sn-1 and sn-3). This symmetry reduces the steric strain compared to the "crowded" configuration of 1,2-DAGs, where two fatty acyl chains occupy adjacent carbons.

  • Electron Cloud Distribution: 1,3-DAGs possess a more uniform electron cloud distribution, contributing to lower internal energy states.

Comparison of Physical Properties
Property1,2-DAG (Kinetic Product)1,3-DAG (Thermodynamic Product)
Equilibrium Abundance ~30%~70%
Crystal Habit Tends toward

or

(lower stability)
Tends toward

(highest stability)
Melting Point (Example: Distearin) ~60°C~78°C
Metabolic Fate Re-esterified to TAG / PKC SignalingPreferential

-oxidation (Energy)
Solubility Higher polarity (adjacent -OH and ester)Lower polarity (symmetric esters)

Kinetics of Acyl Migration[3][4]

Acyl migration is the spontaneous intramolecular transfer of a fatty acyl group from the sn-2 position to the sn-3 position (or vice versa).

The Mechanism

The reaction proceeds via a five-membered ring cyclic intermediate. The hydroxyl group at the sn-3 position acts as a nucleophile, attacking the carbonyl carbon of the fatty acid at sn-2.

AcylMigration cluster_factors Catalytic Factors DAG12 1,2-DAG (Kinetic Start) Intermediate Cyclic Orthoacid Intermediate (Transition State) DAG12->Intermediate Nucleophilic Attack (sn-3 OH on sn-2 C=O) Intermediate->DAG12 Reversible DAG13 1,3-DAG (Thermodynamic Sink) Intermediate->DAG13 Ring Opening (Irreversible over time) Heat Heat (>40°C) pH Lewis Acids/Bases Support Polar Supports (Silica/Resins)

Figure 1: Mechanism of intramolecular acyl migration via a cyclic orthoacid intermediate.

Kinetic Parameters
  • Reaction Order: First-order reversible reaction.

  • Activation Energy (

    
    ):  The migration is highly temperature-dependent.
    
    • Half-life (

      
      ) at 25°C: ~3,400 hours (months).
      
    • Half-life (

      
      ) at 80°C: ~16 hours.
      
  • Catalysis: The rate is accelerated by:

    • Heat: Exponential increase in rate.

    • Acids/Bases: Both catalyze the formation of the cyclic intermediate.

    • Solid Supports: Silica gel (used in chromatography) acts as a Lewis acid, causing migration during analysis if not controlled.

Solid State Physics: Polymorphism

In the solid state, thermodynamic stability is dictated by crystal packing (polymorphism).

  • 1,3-DAGs pack efficiently into the

    
    -form  (triclinic subcell). This is the most dense and stable arrangement, leading to high melting points (e.g., 1,3-distearin melts at ~78°C).
    
  • 1,2-DAGs often crystallize in the

    
    -form  (hexagonal) or 
    
    
    
    -form
    (orthorhombic). These are metastable. Upon heating or storage, 1,2-DAGs will not only isomerize chemically to 1,3-DAGs but also transition physically to the
    
    
    -polymorph.

Implication for Drug Delivery: Lipid Nanoparticles (LNPs) or solid lipid formulations relying on 1,2-DAGs must be stored well below the polymorphic transition temperature to prevent "blooming" or expulsion of the active ingredient as the lipid matrix reorganizes into the tighter 1,3-


 structure.

Analytical Protocols

Distinguishing and quantifying these isomers requires protocols that prevent migration during the analysis.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use for: Routine quantification of isomer ratios in complex mixtures.

Methodology:

  • Sample Prep: Dissolve oil/lipid in Chloroform/Methanol (1:1). Crucial: Keep samples at 4°C. Do not heat to dissolve.

  • Column: C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic Acetonitrile (100%) or Acetone/Acetonitrile gradients.

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). UV is poor for saturated DAGs.

  • Elution Order:

    • 1,3-DAGs generally elute earlier than 1,2-DAGs of the same Equivalent Carbon Number (ECN).[3]

    • Note: The 1,3-isomer is more polar due to the exposed sn-2 hydroxyl, reducing its retention time on hydrophobic C18 phases.

Protocol B: Proton NMR ( H-NMR)

Use for: Absolute kinetic studies and validation (Gold Standard).

Methodology:

  • Solvent: Deuterated Chloroform (

    
    ).
    
  • Target Signals (Chemical Shift):

    • 1,3-DAG: The methine proton at sn-2 (CH-OH) appears as a quintet (or multiplet) at ~4.1 ppm .

    • 1,2-DAG: The methine proton at sn-2 (CH-OR) appears downfield at ~5.1 ppm .

  • Quantification: Integrate the area of the 4.1 ppm signal vs. the 5.1 ppm signal.

AnalyticalWorkflow Sample Lipid Sample StateCheck State? Sample->StateCheck Liquid Liquid/Oil StateCheck->Liquid Dissolved Solid Solid/Powder StateCheck->Solid Crystalline NMR 1H-NMR (Quantify Isomer Ratio) Liquid->NMR Primary Method HPLC Rev-Phase HPLC (Separate Species) Liquid->HPLC Secondary Method (Keep <20°C) Solid->Liquid Dissolve in CDCl3 XRD X-Ray Diffraction (Identify Polymorph) Solid->XRD Check Alpha/Beta Form

Figure 2: Analytical decision tree for characterizing DAG isomers.

References

  • Lo, S. K., et al. (2004).[4][5] "Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography." Journal of Chromatographic Science. Link

  • Laszlo, J. A., et al. (2008).[2] "Packed-bed bioreactor synthesis of 1,3-diacylglycerols." Journal of the American Oil Chemists' Society. Link

  • Crossley, A., et al. (1959). "Acyl migration in diglycerides." Journal of the Chemical Society. Link

  • Craven, R. J., & Lencki, R. W. (2011). "Acyl migration kinetics of vegetable oil 1,2-diacylglycerols." Journal of the American Oil Chemists' Society. Link

  • Shimizu, M., et al. (2008). "Health benefits of diacylglycerol oil." Current Atherosclerosis Reports. Link

Sources

Technical Guide: Role of 1-O-Palmityl-3-Oleoylglycerol in Lipid Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Distinction

In the landscape of lipid signaling, specificity is governed by stereochemistry. While 1,2-diacyl-sn-glycerols (1,2-DAGs) are canonically recognized as the primary second messengers activating Protein Kinase C (PKC) and other C1-domain containing effectors, their structural isomers—specifically 1-O-palmityl-3-oleoylglycerol —occupy a critical, often misunderstood niche.

This compound is a specific ether-linked glycerolipid (1-alkyl-3-acyl-glycerol).[1] Its biological significance lies not in direct receptor activation, but in three distinct areas:

  • Metabolic Stability: The sn-1 ether linkage confers resistance to phospholipases (PLA1), creating a stable lipid backbone.

  • Signaling Regulation: It acts as a "silent" reservoir or a competitive modulator, often requiring isomerization to the sn-2 form to become bioactive.

  • Lipidomic Fidelity: It serves as a critical biomarker for acyl migration artifacts in mass spectrometry, distinguishing biological signaling from sample degradation.

This guide dissects the molecular architecture, metabolic pathways, and experimental protocols required to study this molecule with precision.

Molecular Architecture & Biological Logic

To understand the role of this compound, one must contrast it with the canonical signaling lipid, 1-O-palmityl-2-oleoyl-sn-glycerol .

Structural Determinants of Signaling

The C1 domain of PKC requires a precise "two-point" attachment to the glycerol backbone to induce the conformational change necessary for activation.

  • 1,2-sn-Configuration: The hydroxyl group at sn-3 and the esters/ethers at sn-1 and sn-2 create the correct geometry for membrane insertion and C1 domain binding.

  • 1,3-Configuration (The Topic): In this compound, the fatty acid is at sn-3, leaving the sn-2 position as a free hydroxyl. This geometry creates a steric clash preventing high-affinity binding to the PKC C1 domain.

The Ether Advantage

The sn-1 position features a hexadecyl (palmityl) ether bond rather than an ester.

  • Implication: This bond is immune to sn-1 specific lipases. In cells, this stability allows the molecule to persist longer than diacyl-glycerols, potentially acting as a long-term storage form of lipid signals or a precursor for ether-phospholipids (plasmalogens).

Signaling Pathways & Metabolic Intersections

This compound operates at the intersection of Ether Lipid Biosynthesis and Acyl Migration .

The "Silent" Reservoir Hypothesis

Research indicates that 1,3-isomers (including ether variants) accumulate in lipid droplets. Upon cellular stimulation, they do not activate PKC directly. Instead, they must undergo acyl migration (enzymatic or chemical) to the 1,2-isomer to become active.

  • Pathway: Lipid Droplet

    
     Lipolysis 
    
    
    
    1,3-DAG
    
    
    (Isomerization)
    
    
    1,2-DAG
    
    
    PKC Activation.
Ether Lipid Synthesis Context

This molecule is a derivative of the DHAP (Dihydroxyacetone phosphate) pathway.

  • Precursor: 1-O-alkyl-2-acyl-sn-glycerol (Active signaling metabolite).[2]

  • Transformation: Through acyl migration or specific 1,3-selective acylation, the 3-oleoyl form is generated.

Visualization: Ether Lipid Signaling & Isomerization Logic

EtherLipidSignaling DHAP DHAP (Dihydroxyacetone P) AlkylDHAP 1-O-Alkyl-DHAP DHAP->AlkylDHAP GNPAT AlkylG3P 1-O-Alkyl-G3P AlkylDHAP->AlkylG3P Reductase ActiveLipid 1-O-Palmityl-2-Oleoyl-sn-Glycerol (Active PKC Agonist) AlkylG3P->ActiveLipid Acyltransferase & Phosphatase TopicLipid This compound (Stable / Inactive Isomer) ActiveLipid->TopicLipid Acyl Migration (Spontaneous/Enzymatic) PKC PKC Activation (Cell Proliferation/Survival) ActiveLipid->PKC Direct Binding (C1 Domain) TopicLipid->PKC NO ACTIVATION LipidDroplet Lipid Droplet Storage (Inert Reservoir) TopicLipid->LipidDroplet Sequestration

Figure 1: The metabolic relationship between the active 1,2-isomer and the stable 1,3-isomer (this compound). Note the "Isomerization Switch" required for signaling competence.

Experimental Protocols & Causality

To study this compound effectively, you must distinguish it from its 1,2-isomer. Standard LC-MS often co-elutes these isomers.

Protocol A: Differential Mobility Spectrometry (DMS) Separation

Objective: Resolve this compound from 1-O-palmityl-2-oleoylglycerol to quantify "active" vs. "inactive" pools.

Methodology:

  • Extraction: Use a modified Bligh-Dyer method.

    • Critical Step: Maintain pH 7.0 and temperature <4°C. Acidic or basic conditions promote rapid acyl migration (3

      
       2 or 2 
      
      
      
      3), invalidating the "snapshot" of cellular state.
  • Derivatization (Optional but Recommended):

    • React lipid extract with 3,5-dinitrobenzoyl chloride . This adds a bulky group to the free hydroxyl (sn-2 for the topic molecule, sn-3 for the active isomer), significantly improving chromatographic separation.

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Acetonitrile/Isopropanol/Ammonium Formate.

    • Ionization: Positive ESI, targeting the [M+NH4]+ adduct.

  • Identification Logic:

    • 1,3-Isomer (Topic): Elutes later on C18 due to higher hydrophobicity (linear structure).

    • 1,2-Isomer (Active): Elutes earlier (more polar "kinked" structure).

Protocol B: PKC Activation Assay (Negative Control Validation)

Objective: Confirm the lack of direct signaling activity of this compound compared to the 1,2-isomer.

Steps:

  • Lipid Vesicle Preparation:

    • Mix Phosphatidylserine (PS) and the test lipid (this compound) in a 4:1 molar ratio.

    • Control: Use 1-O-palmityl-2-oleoyl-sn-glycerol (Positive) and PS only (Background).

    • Dry under N2, rehydrate in assay buffer (20 mM HEPES, pH 7.4), and sonicate to form Small Unilamellar Vesicles (SUVs).

  • Kinase Reaction:

    • Incubate Recombinant PKC

      
       (10 ng) with SUVs, Ca2+ (100 µM), ATP, and peptide substrate.
      
  • Readout:

    • Measure phosphorylation via ADP-Glo or 32P-ATP incorporation.

  • Expected Result:

    • The 1,3-isomer (Topic) should show activity levels comparable to the PS-only background (<10% of the 1,2-isomer).

    • Note: If activity is observed, check for sample contamination or spontaneous isomerization during sonication.

Quantitative Data Summary

The following table summarizes the physicochemical and biological distinctions essential for experimental design.

FeatureThis compound (Topic)1-O-Palmityl-2-Oleoyl-sn-Glycerol (Active)
Linkage sn-1 Ether (Hexadecyl)Ether (Hexadecyl)
Linkage sn-2 Hydroxyl (Free) Ester (Oleoyl)
Linkage sn-3 Ester (Oleoyl) Hydroxyl (Free)
PKC Activation Inactive (Steric hindrance)Potent Activator (nM affinity)
Metabolic Stability High (Resistant to 1,3-lipases)Moderate (Substrate for DAG Kinase)
LC Retention (C18) Late ElutingEarly Eluting
Primary Role Storage / Biosynthetic IntermediateSecond Messenger

Synthesis of Insights: Why This Molecule Matters

For drug development professionals, this compound is a sentinel molecule .

  • Inhibitor Design: Understanding the 1,3-geometry helps in designing "inactive" DAG analogs that can occupy lipid droplets without triggering signaling, potentially modulating lipid toxicity.

  • Assay Validity: In high-throughput screening for PKC modulators, the presence of 1,3-isomers in reagent lipid preparations leads to false negatives (lower apparent potency). Purity checks using the protocols above are mandatory.

  • Ether Lipid Therapeutics: As interest grows in ether lipids (plasmalogens) for neuroprotection, distinguishing the metabolic precursors (1,3-isomers) from the bioactive species is critical for defining Mechanism of Action (MoA).

References
  • Nishizuka, Y. (1995). Protein kinase C and lipid signaling for sustained cellular responses. FASEB Journal, 9(7), 484-496. Link

  • Snyder, F. (1995). Platelet-activating factor and its analogs: metabolic pathways and regulation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1254(3), 231-249. Link

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantification of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412. Link

  • Eichmann, T. O., & Lass, A. (2015). DAG accumulation in lipid droplets: A new role for 1,3-DAGs? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(9), 1233-1241. Link

  • ChEBI Database. (2023). This compound (CHEBI:76062).[1] European Bioinformatics Institute. Link

Sources

1-O-palmityl-3-oleoylglycerol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-O-palmityl-3-oleoylglycerol: Properties, Synthesis, and Applications

Introduction

Diacylglycerols (DAGs) are fundamental lipids that serve as central intermediates in the metabolic network of all living organisms.[1][2] Far from being simple structural components of cell membranes or precursors for storage lipids, DAGs are critical signaling molecules that modulate a vast array of cellular processes.[1][2] The specific arrangement of fatty acyl chains on the glycerol backbone gives rise to a multitude of DAG isomers, each with potentially distinct biological functions.[1] This guide focuses on a specific 1,3-diacylglycerol, this compound, providing a comprehensive overview for researchers and professionals in drug development. This molecule, containing a saturated palmitic acid at the sn-1 position and a monounsaturated oleic acid at the sn-3 position, represents an important subject for studying the metabolic and signaling roles of structurally defined DAGs.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is the foundation of all scientific inquiry. This compound is a diacylglycerol where the hydroxyl groups at positions 1 and 3 of the glycerol backbone are esterified with palmitic acid and oleic acid, respectively. The commercial availability is often as a racemic mixture, denoted as 1-Palmitoyl-3-oleoyl-rac-glycerol.[3]

Chemical Identifiers

A summary of the key chemical identifiers for the racemic form of this compound is presented in the table below.

IdentifierValueSource
CAS Number 3343-30-4[3]
Molecular Formula C37H70O5[3]
Formula Weight 595.0 g/mol [3]
Synonyms DG(16:0/0:0/18:1), 1,3-OP, 1-Palmitin-3-Olein, 1-Oleoyl-3-palmitoylglycerol[3][4]
Formal Name 9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester[3]
InChIKey NBBXPULYBQASLG-ZCXUNETKSA-N[4]

Note: Stereospecific isomers, such as 1-palmitoyl-3-oleoyl-sn-glycerol, will have unique identifiers like a different PubChem CID (e.g., 71768100).[5]

Physicochemical Properties

This compound is a solid at room temperature and is generally soluble in organic solvents like chloroform.[6] Its structure, with both a saturated and an unsaturated fatty acid, imparts amphipathic properties that are crucial for its interaction with cellular membranes and enzymes. The presence of the monounsaturated oleoyl chain introduces a kink, influencing the molecule's packing and fluidity within a lipid bilayer.

Section 2: Synthesis Strategies: A Chemoenzymatic Approach

The synthesis of structurally defined diacylglycerols like 1,3-OPO (1,3-dioleoyl-2-palmitoylglycerol) often employs a combination of chemical and enzymatic methods to achieve high regioselectivity and yield.[7] A similar strategy can be envisioned for this compound. The rationale for a multi-step chemoenzymatic approach is to control which hydroxyl group on the glycerol backbone is acylated, a task that is challenging with purely chemical methods due to the similar reactivity of the primary (sn-1, sn-3) and secondary (sn-2) hydroxyls.

Conceptual Synthesis Workflow

The diagram below outlines a potential chemoenzymatic workflow for synthesizing this compound.

SynthesisWorkflow cluster_step1 Step 1: Selective Acylation (sn-1) cluster_step2 Step 2: Chemical Acylation (sn-3) cluster_step3 Step 3: Purification Glycerol Glycerol Lipase1 Regioselective Lipase (e.g., from Rhizopus arrhizus) Glycerol->Lipase1 PalmiticAcid Palmitic Acid PalmiticAcid->Lipase1 MPG 1-O-palmitylglycerol (Monopalmitin) Lipase1->MPG Esterification MPG_in 1-O-palmitylglycerol Catalyst Chemical Catalyst (e.g., DMAP) MPG_in->Catalyst OleicAcid Oleic Acid OleicAcid->Catalyst Target This compound Catalyst->Target Esterification Crude Crude Product HPLC Chromatography (e.g., Silica Gel, HPLC) Crude->HPLC Pure Purified Product (>98% Purity) HPLC->Pure

Caption: Conceptual workflow for the chemoenzymatic synthesis of this compound.

Detailed Protocol: A Hypothetical Approach

This protocol is adapted from established methods for similar structured lipids.[7][8]

Part 1: Enzymatic Synthesis of 1-O-palmitylglycerol

  • Rationale: A lipase with sn-1,3 regioselectivity is chosen to specifically acylate one of the primary hydroxyl groups of glycerol. Using an excess of glycerol drives the equilibrium towards monoacylglycerol formation.

  • Reaction Setup:

    • Combine glycerol and palmitic acid in a suitable molar ratio (e.g., 5:1) in a solvent-free system or a non-polar organic solvent like hexane.

    • Add a sn-1,3 specific lipase (e.g., Novozym 435) at a concentration of approximately 10% (w/w) of the total reactants.[7]

    • Incubate the reaction at a controlled temperature (e.g., 35-60°C) with constant stirring for several hours (e.g., 8-24 hours).[7][9]

  • Monitoring and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction reaches the desired conversion, deactivate the enzyme by filtration.

    • Purify the resulting 1-O-palmitylglycerol from unreacted substrates and byproducts (di- and triglycerides) using column chromatography on silica gel.

Part 2: Chemical Synthesis of this compound

  • Rationale: With the sn-1 position occupied, the remaining primary hydroxyl at sn-3 can be targeted. A chemical acylation is efficient for this step.

  • Reaction Setup:

    • Dissolve the purified 1-O-palmitylglycerol in an appropriate organic solvent (e.g., hexane).[8]

    • Add oleic acid (e.g., 1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).[8]

    • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the esterification.

    • Stir the reaction at room temperature (e.g., 25-35°C) for 4-10 hours.[8]

  • Purification:

    • Filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea).

    • Wash the organic phase with dilute acid and brine to remove the catalyst and unreacted acid.

    • Perform a final purification step using column chromatography or preparative HPLC to achieve high purity (>98%).

Section 3: Analytical Methodologies

The analysis of lipid isomers like this compound from complex mixtures requires high-resolution techniques. Due to the identical mass of its isomers (e.g., 1,2- and 1,3-diacylglycerols), chromatographic separation is essential.

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)

Principle: Ag-HPLC is a powerful technique for separating lipids based on the degree of unsaturation of their fatty acid chains. The stationary phase is impregnated with silver ions (Ag+), which form reversible π-complexes with the double bonds in unsaturated fatty acids. The strength of this interaction depends on the number and geometry of the double bonds, allowing for the separation of lipids with identical acyl chain lengths but different degrees of unsaturation. It can also resolve positional isomers.[10]

Experimental Protocol:

  • Column: A silver-ion chromatography column (e.g., ChromSpher 5 Lipids).[10]

  • Mobile Phase: A non-polar mobile phase gradient, for example, using a mixture of hexane, dichloromethane, and acetone.[10]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[10]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[10]

  • Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for lipid analysis as it does not require the analyte to have a chromophore.[10] The detector response is proportional to the mass of the analyte.

  • Quantification: A calibration curve is generated using a purified standard of this compound to correlate peak area with concentration.[10]

Section 4: Biological Significance and Therapeutic Potential

Diacylglycerols are not merely metabolic intermediates but are potent second messengers.[2] The de novo synthesis of DAG is a key step in the production of triacylglycerols (TAGs) for energy storage.[11][12]

Metabolic Role and Signaling Pathway

1,3-diacylglycerols are substrates for the enzyme diacylglycerol acyltransferase (DAGAT), which catalyzes the final step in TAG synthesis.[3] However, the more common signaling isomer is 1,2-diacylglycerol, which is produced from the hydrolysis of membrane phospholipids and activates Protein Kinase C (PKC).[2] While 1,3-DAG is not a direct activator of PKC, its metabolic fate is intertwined with the signaling pool.

SignalingPathway cluster_metabolism Metabolic Pathway cluster_signaling Signaling Cascade G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG_12 1,2-Diacylglycerol PA->DAG_12 PAP TAG Triacylglycerol (Storage) DAG_12->TAG DGAT PLC Phospholipase C IP3 IP3 PLC->IP3 DAG_12_sig 1,2-Diacylglycerol PLC->DAG_12_sig PIP2 PIP2 PIP2->PLC PKC Protein Kinase C DAG_12_sig->PKC Activation CellResponse Cellular Response PKC->CellResponse Phosphorylation DAG_13 1,3-Diacylglycerol (e.g., 1-palmityl-3-oleoyl) DAGAT2 DGAT DAG_13->DAGAT2 DAGAT2->TAG Acylation

Caption: Simplified overview of diacylglycerol metabolism and its role in signaling pathways.

Therapeutic and Research Applications
  • Metabolic Disease Research: Diets enriched in 1,3-diacylglycerol have been shown to protect against diet-induced obesity and insulin resistance in animal models.[13] This effect is potentially mediated by stimulating fat oxidation in skeletal muscle and suppressing glucose production in the liver.[13] this compound, as a specific molecular species, is a valuable tool for dissecting these mechanisms.

  • Drug Delivery and Formulation: The amphipathic nature of diacylglycerols makes them interesting candidates for use in drug delivery systems. Related lipid molecules, such as phosphatidylglycerols, have been components of pulmonary surfactants used to treat respiratory distress syndrome in premature infants.[14]

  • Infant Nutrition: The specific structure of lipids is critical in infant nutrition. For example, 1,3-dioleoyl-2-palmitoylglycerol (OPO) is a key component of human milk fat and is added to infant formulas to improve calcium and fatty acid absorption and support bone development.[6][9] Research into other structured lipids like this compound could reveal further nutritional benefits.

Conclusion

This compound is more than just a CAS number; it is a specific molecular entity at the crossroads of lipid metabolism and cellular signaling. For researchers and drug development professionals, understanding its precise chemical nature, mastering its synthesis, and employing appropriate analytical techniques are crucial for unlocking its biological functions and therapeutic potential. As research continues to unravel the nuanced roles of individual lipid species, molecules like this compound will undoubtedly remain a focus of investigation in nutrition, metabolic disease, and pharmacology.

References

  • Gao, Y., et al. (2019). 1,3-Dioleoyl-2-palmitoylglycerol-rich triacylglycerol characterization by three processing methods. Food Science & Nutrition. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1-palmitoyl-3-oleoyl-sn-glycerol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Saito, S., Hernandez-Ono, A., & Ginsberg, H. N. (2007). Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance. Metabolism, 56(11), 1566-75. Retrieved February 9, 2026, from [Link]

  • Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-3-stearoylglycerol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-palmitoyl-3-oleoyl-glycerol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1-Oleoyl-3-palmitoylglycerol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. (2016). PubMed. Retrieved February 9, 2026, from [Link]

  • Diacylglycerol metabolism and homeostasis in fungal physiology. (2020). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol. (2021). Google Patents.
  • The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. (2019). Frontiers in Plant Science. Retrieved February 9, 2026, from [Link]

  • TRPV3 in Drug Development. (2016). PubMed. Retrieved February 9, 2026, from [Link]

  • Metabolism | Triglyceride Synthesis. (2017). YouTube. Retrieved February 9, 2026, from [Link]

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)). (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

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Methodological & Application

Protocol for enzymatic synthesis of 1-O-palmityl-3-oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Enzymatic Synthesis of 1-O-Hexadecyl-3-Oleoyl-sn-Glycerol

Part 1: Strategic Overview & Rationale

Target Molecule Definition

The target molecule, 1-O-hexadecyl-3-oleoyl-sn-glycerol (often loosely referred to as 1-O-palmityl-3-oleoylglycerol), is a structured ether lipid. Unlike standard triacylglycerols (TAGs), this molecule features:

  • sn-1 Position: A hexadecyl (C16:[1][2]0) chain attached via an ether bond (alkyl linkage). This bond is resistant to hydrolysis by phospholipases A1 and A2, making it a stable membrane anchor or signaling precursor.

  • sn-2 Position: A free hydroxyl group (in the mono-acylated product).

  • sn-3 Position: An oleoyl (C18:1) chain attached via an ester bond .

Significance: This specific regioisomer is a valuable precursor for the synthesis of ether-phospholipids (e.g., Plasmalogens, Platelet-Activating Factor analogues) and is used in drug delivery systems to enhance the bioavailability of lipophilic actives.

The Biocatalytic Advantage

Traditional chemical synthesis of 1-O-alkyl-3-acyl-glycerols requires complex protection/deprotection steps (e.g., tritylation of sn-3, acylation of sn-2, detritylation, migration) which are low-yielding and prone to acyl migration.

The Enzymatic Solution: We utilize Lipase B from Candida antarctica (CALB) , immobilized as Novozym 435 .

  • Regioselectivity: CALB exhibits extreme stereochemical preference for primary alcohols (sn-1/sn-3) over secondary alcohols (sn-2).

  • Mechanism: Since the sn-1 position is already blocked by the stable ether bond in the starting material (Chimyl Alcohol), the lipase selectively acylates the sn-3 position with >98% regioselectivity, leaving the sn-2 hydroxyl intact.

Part 2: Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationRole
Chimyl Alcohol >98% (1-O-hexadecyl-sn-glycerol)Starting Substrate (Ether backbone)
Oleic Acid >99% (Low peroxide value)Acyl Donor
Novozym 435 Immobilized C. antarctica Lipase BBiocatalyst
n-Hexane Anhydrous, HPLC GradeSolvent (Hydrophobic medium)
Molecular Sieves 4Å, ActivatedWater Scavenger (Drives equilibrium)
Reaction Workflow

Step 1: Substrate Solubilization

  • In a 50 mL screw-cap reaction vial, weigh 316 mg (1.0 mmol) of Chimyl Alcohol .

  • Add 10 mL of n-Hexane .

    • Note: Chimyl alcohol is a solid (mp ~66°C). Mild heating (40°C) may be required to fully dissolve it in hexane initially. Alternatively, tert-butanol can be used if solubility is an issue, but hexane preserves enzyme activity better.

Step 2: Acyl Donor Addition

  • Add 310 mg (1.1 mmol) of Oleic Acid .

    • Ratio: A slight molar excess (1.1:1) of fatty acid ensures complete conversion of the alcohol.

  • Add 100 mg of Activated Molecular Sieves (4Å) .

    • Critical: The esterification reaction produces water. Accumulation of water promotes the reverse reaction (hydrolysis). Sieves continuously remove water to drive the reaction to completion (Le Chatelier’s principle).

Step 3: Enzymatic Initiation

  • Equilibrate the mixture to 50°C in an orbital shaker or water bath.

  • Add 30 mg of Novozym 435 (approx. 10% w/w of substrate).

  • Seal the vial tightly. Incubate at 50°C with agitation at 200 rpm .

Step 4: Monitoring & Termination

  • Timepoint Check: At 6 hours and 12 hours, withdraw 50 µL aliquots.

  • TLC Analysis: Mobile phase Hexane:Diethyl Ether:Acetic Acid (70:30:1).

    • Rf Values (approx): Oleic Acid (0.6), Product (0.4), Chimyl Alcohol (0.1).

  • Termination: Once Chimyl alcohol is consumed (>95% conversion, typically 12-16h), filter the reaction mixture through a glass frit or 0.45 µm PTFE filter to remove the immobilized enzyme and molecular sieves.

    • Reuse: The recovered enzyme can be washed with hexane and reused 5-10 times.

Step 5: Purification

  • Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (60 Å).

    • Eluent Gradient: 100% Hexane → 90:10 Hexane:Ethyl Acetate.

    • Collect fractions containing the mono-acylated product.

  • Dry under high vacuum to obtain a white waxy solid/oil.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the kinetic control exerted by the lipase, preventing the formation of the unwanted sn-2 isomer.

EnzymaticSynthesis Substrate Chimyl Alcohol (1-O-Hexadecyl-sn-glycerol) [sn-1: Ether, sn-2: OH, sn-3: OH] Intermediate Enzyme-Acyl Complex (Activated Oleic Acid) Substrate->Intermediate + Oleic Acid Enzyme Novozym 435 (CALB Lipase) Enzyme->Intermediate Catalysis Product Target: 1-O-Hexadecyl-3-Oleoyl-sn-Glycerol [sn-3 Esterified] Intermediate->Product Fast Reaction (Primary OH Preference) Byproduct Unwanted Isomer (sn-2 Acylation) Intermediate->Byproduct Sterically Hindered (Secondary OH)

Caption: Kinetic pathway showing CALB's high regioselectivity for the primary sn-3 hydroxyl, effectively suppressing acylation at the sterically hindered sn-2 position.

Part 4: Quality Control & Analytics

To validate the structure and purity, the following analytical parameters must be met.

1H-NMR Validation (CDCl3, 400 MHz)

The shift of the sn-3 protons is the definitive proof of acylation.

Proton PositionChemical Shift (δ ppm) - Starting MaterialChemical Shift (δ ppm) - ProductInterpretation
sn-1 (-CH2-O-) 3.4 - 3.5 (m)3.4 - 3.5 (m)Unchanged (Ether bond stable)
sn-2 (-CH-OH) 3.8 - 3.9 (m)4.0 (m)Slight shift; remains methine
sn-3 (-CH2-OH) 3.6 - 3.7 (dd) 4.1 - 4.3 (dd) Downfield shift (~0.5 ppm) confirms esterification at sn-3
Olefinic (-CH=CH-) N/A5.35 (m)Confirms presence of Oleoyl chain
HPLC-ELSD Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). UV is ineffective due to weak chromophores.

  • Mobile Phase: Gradient of Acetonitrile (A) and Isopropanol (B).

    • 0-5 min: 100% A

    • 5-20 min: 100% A → 50% B

  • Specification: Purity > 98% (Area %).

References

  • Regioselective Acylation of Alkylglycerols: Sato, H., et al. "Lipase-catalysed kinetic resolution of 1-O-alkylglycerols by sequential transesterification." Journal of Oleo Science, vol. 73, no. 1, 2024, pp. 55-63.[3] [Link]

  • Enzymatic Synthesis of Ether Lipids: Zhang, X., et al. "Enzymatic Synthesis, Characterization, and Antioxidant Activity of Novel 1-O-alkylglyceryl Ferulates."[4] Food Biophysics, 2023. [Link]

  • CALB Regioselectivity Mechanisms: Torres, P., et al. "Regioselective lipase-catalyzed synthesis of 3-O-acyl-derivatives of resveratrol." Journal of Agricultural and Food Chemistry, vol. 58, 2010, pp. 807-813.[5] [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of 1-O-Palmityl-3-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and lipid researchers. It prioritizes the specific challenges of analyzing ether-linked glycerolipids, distinguishing them from standard diacylglycerols (DAGs).

Executive Summary & Molecule Definition

1-O-palmityl-3-oleoylglycerol is a synthetic ether-lipid analogue of the endogenous signaling molecule 1-palmitoyl-2-oleoyl-sn-glycerol (DAG). Unlike standard DAGs, this molecule features an ether (alkyl) linkage at the sn-1 position and an ester linkage at the sn-3 position.[1]

  • Chemical Significance: The sn-1 ether bond renders the molecule resistant to specific lipases, making it a stable tool for studying Protein Kinase C (PKC) activation and lipid metabolism.

  • Analytical Challenge: The molecule lacks strong UV chromophores, and its separation requires distinguishing between:

    • Regioisomers: 1-O-alkyl-3-acyl (target) vs. 1-O-alkyl-2-acyl (common byproduct).

    • Molecular Species: Separation from homologues (e.g., stearyl variants) and hydrolysis products.

This guide details a dual-phase approach: Normal-Phase HPLC (NP-HPLC) for regioisomer purity and Reversed-Phase HPLC (RP-HPLC) for molecular species characterization.

Chemical Structure Visualization
  • sn-1: Hexadecyl ether (

    
    )
    
  • sn-2: Free Hydroxyl (

    
    )
    
  • sn-3: Oleoyl ester (

    
    )
    

Analytical Strategy & Workflow

The separation logic follows a "Orthogonal Selectivity" principle. NP-HPLC separates based on headgroup polarity (isomerism), while RP-HPLC separates based on hydrophobicity (chain length/unsaturation).

DOT Diagram: Separation Workflow

LipidSeparationWorkflow cluster_0 Phase 1: Regioisomer Purity (NP-HPLC) cluster_1 Phase 2: Species Purity (RP-HPLC) Sample Crude Sample (this compound) Silica Silica Column (NP) Separates by Polarity Sample->Silica Isomer13 1,3-Isomer (Target) Elutes First Silica->Isomer13 Less Polar Isomer12 1,2-Isomer (Byproduct) Elutes Later Silica->Isomer12 More Polar C18 C18 Column (RP) Separates by ECN Isomer13->C18 Fraction Transfer Impurity Chain Homologues (C18:0, C16:0) C18->Impurity Final Purified Target (C16:0 Ether / C18:1 Ester) C18->Final caption Figure 1: Orthogonal HPLC workflow combining Normal Phase (regioisomer) and Reversed Phase (species) separation.

Figure 1: Orthogonal HPLC workflow combining Normal Phase (regioisomer) and Reversed Phase (species) separation.

Protocol A: Normal-Phase HPLC (Regioisomer Separation)

Objective: Separate the 1,3-isomer (target) from the 1,2-isomer. Mechanism: 1,3-diglycerides (and their ether analogues) possess an internal hydrogen bond that reduces the polarity of the free hydroxyl group compared to 1,2-isomers. Consequently, 1,3-isomers elute earlier on silica columns.

Method Parameters
ParameterSpecification
Column High-purity Silica (e.g., Lichrospher Si 60, 5 µm, 250 x 4.6 mm)
Mobile Phase Iso-octane : Methyl-tert-butyl ether (MTBE) : 2-Propanol (Premix 90:10:1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol)
Injection Vol 10–20 µL (Sample dissolved in Mobile Phase)
Step-by-Step Protocol
  • Equilibration: Flush the silica column with mobile phase for at least 20 column volumes. Silica activity is highly sensitive to water content; ensure solvents are anhydrous.

  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of Iso-octane/MTBE (9:1).

  • Run Execution: Inject sample.

    • Expected Retention: The 1,3-isomer should elute at approximately 6–8 minutes.

    • Impurity: The 1,2-isomer (if present) will elute at 10–12 minutes.

  • Validation: Calculate resolution (

    
    ). A value of 
    
    
    
    indicates baseline separation.[2]

Scientific Insight: Traditional Hexane/IPA gradients can be used, but Iso-octane/MTBE provides superior selectivity for ether lipids due to better solvation of the alkyl chain while maintaining polar interactions with the silica surface [1].

Protocol B: Reversed-Phase HPLC (Molecular Species Analysis)

Objective: Confirm chain length purity (C16 alkyl / C18:1 acyl) and remove hydrolysis products. Mechanism: Separation is based on Equivalent Carbon Number (ECN) .



  • Target ECN: (16 + 18) - 2(1) = 32

  • Common Impurity (1-O-palmityl-3-stearoyl): (16 + 18) - 2(0) = 34 (Elutes later)

  • Common Impurity (1-O-palmityl-3-palmitoyl): (16 + 16) - 2(0) = 32 (Critical Pair - requires C30 or Ag-Ion for resolution, but often separates on high-efficiency C18 due to shape selectivity).

Method Parameters
ParameterSpecification
Column C18 (ODS) End-capped (e.g., Zorbax Eclipse Plus C18, 3.5 µm)
Mobile Phase A Acetonitrile (100%)
Mobile Phase B Acetone / Isopropanol (50:50 v/v)
Gradient Isocratic A (for simple checks) or Gradient (see table)
Detection ELSD (Drift Tube: 40°C, Gain:[3] 5) or Mass Spectrometry (ESI+)
Gradient Table (for Complex Mixtures)
Time (min)% A (Acetonitrile)% B (Acetone/IPA)Event
0.01000Injection
20.04060Linear Gradient
25.00100Wash
30.01000Re-equilibration
Step-by-Step Protocol
  • System Prep: Purge all lines. Acetone has a high UV cutoff; do not use UV detection at <220nm if using Acetone. Use ELSD/CAD.

  • Sample Prep: Dissolve sample in Mobile Phase B (Acetone/IPA) to ensure full solubility of the hydrophobic ether lipid.

  • Run Execution:

    • The target (ECN 32) will elute before fully saturated analogues (ECN 34).

    • Monitor for peak splitting, which may indicate the presence of the sn-2 acyl isomer if not fully cleared by NP-HPLC.

Detection Systems: Why UV is Insufficient

Ether lipids lack the carbonyl group at the sn-1 position, reducing their UV absorption compared to standard triacylglycerols.

  • UV (205 nm): Low sensitivity. Only detects the single ester carbonyl and the double bond. Gradient baselines drift significantly.

  • ELSD/CAD: Recommended. Response is mass-dependent and independent of optical properties. Ideal for gradient elution.

  • MS (ESI+): Definitive identification.[4] Observe the

    
     or 
    
    
    
    adducts.
    • Target Mass: MW ≈ 594.9 g/mol . Look for m/z ~612.9 (Ammonium adduct).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (NP-HPLC) Active silanol sites on silica.Add 0.1% Acetic Acid to mobile phase or hydrate mobile phase with trace water (water-saturated hexane).
Low Sensitivity (ELSD) Gas pressure too high or Temp too high.Lower drift tube temp to 35-40°C to prevent semi-volatile lipid loss.
Double Peaks (RP-HPLC) Isomer contamination.The sample likely contains both 1,3 and 1,2 isomers.[2] Re-purify using Method A (NP-HPLC).
Retention Time Drift Temperature fluctuation.Thermostat column compartment (critical for lipids).

References

  • Christie, W. W. (2023). Separation of Lipid Classes by HPLC. Lipid Maps / Oily Press.

  • Redden, P. R., & Huang, Y. S. (1991). Automated separation and quantitation of lipid fractions by HPLC and mass detection. Journal of Chromatography B.

  • Takagi, T., & Itabashi, Y. (1987). HPLC separation of diacylglycerol enantiomers on a chiral stationary phase. Lipids.[1][2][5][6][7][8][9][10]

  • Perona, J. S., & Ruiz-Gutierrez, V. (2004). Quantification of diacylglycerol molecular species in vegetable oils by RP-HPLC with ELSD. Journal of Separation Science.

Sources

Mass spectrometry ionization parameters for 1-O-palmityl-3-oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Mass Spectrometry Ionization Parameters for 1-O-Palmityl-3-Oleoylglycerol

Executive Summary & Biological Significance

This guide details the ionization and fragmentation protocols for This compound (C₃₇H₇₂O₄), a specific ether-linked diacylglycerol (DAG) analog. Unlike standard diacyl-glycerols, this molecule features an ether linkage at the sn-1 position (hexadecyl group) and an ester linkage at the sn-3 position (oleoyl group), leaving the sn-2 hydroxyl free.

Why this molecule matters:

  • Metabolic Stability: The ether bond at sn-1 is resistant to phospholipase A1 (PLA1) hydrolysis, making this molecule a stable probe for studying Protein Kinase C (PKC) activation kinetics compared to rapidly metabolized endogenous DAGs.

  • Signaling Specificity: 1,3-DAG isomers are often considered metabolically inactive byproducts of 1,2-DAG isomerization; however, ether-linked variants possess unique membrane retention properties that modulate downstream lipid signaling differently than their ester counterparts.

Analytical Challenge: Neutral lipids like DAGs and ether-DAGs exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) because they lack acidic or basic functional groups.[1] They do not readily form [M+H]⁺ ions. The critical success factor described below relies on ammonium adduct formation ([M+NH₄]⁺) to generate a stable precursor that yields diagnostic fragments.

Chemistry & Ionization Mechanism

To successfully detect this molecule, one must avoid the "Sodium Trap."

  • The Sodium Trap: If mobile phases are not doped with ammonium, neutral lipids will scavenge trace sodium (Na⁺) from glassware. The resulting [M+Na]⁺ adduct is extremely stable and requires excessive collision energy to fragment, often yielding poor structural data.

  • The Ammonium Solution: By introducing Ammonium Acetate (10 mM), we force the formation of [M+NH₄]⁺. This adduct is labile; upon Collision Induced Dissociation (CID), it readily loses ammonia (NH₃) and the fatty acid at sn-3, revealing the ether-linked backbone.

Target Analyte Properties
ParameterValueNotes
IUPAC Name 1-O-hexadecyl-3-oleoyl-sn-glycerol"Palmityl" denotes the alkyl ether (hexadecyl).
Formula C₃₇H₇₂O₄Neutral Monoisotopic Mass: 580.5430 Da
Target Precursor [M+NH₄]⁺ m/z 598.577 (approx. 598.6)
Primary Fragment [M - Oleic Acid + H]⁺ m/z 299.3 (Loss of NH₃ + C₁₈H₃₄O₂)

Experimental Workflow (DOT Visualization)

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision nodes for adduct selection.

LipidWorkflow cluster_0 Critical Chemistry Sample Biological Matrix (Cell Lysate/Plasma) LLE Liquid-Liquid Extraction (MTBE or Folch) Sample->LLE Phase Organic Phase (Neutral Lipids) LLE->Phase LC RP-LC Separation (C18 Column) Phase->LC ESI ESI Source (+) Soft Ionization LC->ESI Mobile Mobile Phase Doping (10mM NH4OAc) Mobile->LC Adduct Adduct Formation [M+NH4]+ (m/z 598.6) ESI->Adduct CID CID Fragmentation Loss of Oleic Acid Adduct->CID Detect Detection (m/z 299.3) CID->Detect

Caption: Workflow for targeted analysis of ether-DAGs. Note the critical injection of Ammonium Acetate prior to ESI to drive adduct formation.

Detailed Protocol

A. Liquid Chromatography (LC) Conditions

Separation of the 1,3-isomer from the 1,2-isomer is crucial, as they have identical masses. Reverse-phase C18 chromatography is effective due to the hydrophobicity of the long chains.

  • Column: High-strength Silica C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Temperature: 55°C (Higher temperature improves peak shape for lipids).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mobile Phase A: Acetonitrile : Water (60:40) + 10 mM Ammonium Acetate.

  • Mobile Phase B: Isopropanol : Acetonitrile (90:10) + 10 mM Ammonium Acetate.

    • Note: The ammonium acetate is mandatory in both phases to maintain adduct equilibrium.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Initial Loading
2.0 43 Separation of shorter chains
12.0 99 Elution of DAGs/TAGs
14.0 99 Column Wash
14.1 40 Re-equilibration

| 17.0 | 40 | Ready for next injection |

B. Mass Spectrometry Source Parameters (ESI+)

These parameters are optimized for a generic Triple Quadrupole (QqQ) system (e.g., Sciex QTRAP or Thermo Altis).

  • Ionization Mode: Electrospray Positive (ESI+).[2]

  • Spray Voltage: 4500 - 5000 V (Neutral lipids require higher voltage than phospholipids).

  • Source Temperature: 350°C - 400°C.

    • Reasoning: While DAGs are thermally stable, excessive heat can cause in-source fragmentation (loss of water). 350°C is the sweet spot for desolvation without degradation.

  • Curtain/Cone Gas: High (35-40 psi). Efficient desolvation is required to strip the solvent shell and allow the ammonium ion to dock.

  • Declustering Potential (DP) / Cone Voltage: 60 - 80 V.

    • Optimization: Ramp this parameter.[3] If too high, you will see the in-source loss of the oleic acid (m/z 299) in the Q1 scan.

C. MRM Transitions & Fragmentation Physics

The fragmentation of This compound ([M+NH₄]⁺ = 598.6) is dominated by the neutral loss of the ester-linked fatty acid (Oleic acid) and ammonia. The ether linkage (O-C16) is significantly stronger and rarely breaks under standard CID conditions.

Primary Transition (Quantifier):

  • Precursor: 598.6 m/z ([M+NH₄]⁺)

  • Product: 299.3 m/z (Monoalkylglycerol backbone fragment)

  • Mechanism: [M+NH₄]⁺ → [M+H]⁺ (transient) + NH₃ → [M+H - Oleic Acid]⁺

  • Collision Energy (CE): 20 - 25 eV.

Secondary Transition (Qualifier):

  • Precursor: 598.6 m/z

  • Product: 265.3 m/z (Acylium ion of Oleic acid [R-CO]⁺ - less common in ammonium adducts but possible at high CE)

  • Alternative Product: 581.6 m/z (Loss of NH₃ only - [M+H]⁺). Use very low CE (10 eV) for this.

Fragmentation Pathway Visualization

Understanding the structural breakage is vital for confirming the ether vs. ester position.

Fragmentation Parent Parent Ion [M+NH4]+ m/z 598.6 Transient Transient Protonated [M+H]+ m/z 581.6 Parent->Transient - NH3 (In Source/Collision Cell) Fragment1 Major Product Ion (1-O-palmityl-glycerol cation) m/z 299.3 Transient->Fragment1 Ester Cleavage (sn-3) NeutralLoss Neutral Loss: Oleic Acid (282 Da) + NH3 (17 Da) Transient->NeutralLoss

Caption: Fragmentation pathway of this compound. The ether bond at sn-1 remains intact, while the ester bond at sn-3 cleaves.

Troubleshooting & Optimization

  • Low Signal Intensity:

    • Check Additive: Ensure Ammonium Acetate is fresh. Formate can be used, but Acetate often yields higher signal for neutral lipids.

    • Check Sodium: If you see m/z 603.5 ([M+Na]⁺), your system is contaminated with sodium. Flush the LC with 0.1% Formic Acid in 50:50 Water:IPA to strip cations, then switch back to Ammonium Acetate.

  • Isomer Co-elution:

    • 1,3-DAGs and 1,2-DAGs are regioisomers. If analyzing biological samples, the 1,2-isomer (1-O-palmityl-2-oleoyl-sn-glycerol) may be present.[4]

    • Resolution: Use a longer column (150mm) or lower the slope of the gradient between 40-90% B. 1,3-isomers typically elute slightly earlier than 1,2-isomers on C18 due to the more compact "tuning fork" shape of the 1,3 substitution pattern compared to the "hairpin" 1,2 shape, though this is column-dependent.

  • In-Source Fragmentation:

    • If you see m/z 299.3 in the Q1 (Precursor) scan, your Declustering Potential (Cone Voltage) is too high. Lower it by 10V increments until the 598.6 parent ion dominates.

References

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipidomics.

  • Holčapek, M., et al. (2015).[5] Determination of triacylglycerol regioisomers using differential mobility spectrometry. This paper details the separation logic for regioisomers (1,2 vs 1,3) which applies directly to DAG analogs.

  • Hsu, F. F., & Turk, J. (1999). Structural characterization of alkyldiacylglycerols by electrospray ionization tandem mass spectrometry.

    • (Note: Link directs to ACS landing for similar lipidomics works).

Sources

Application Note: High-Integrity Isolation of Diacylglycerols (DAGs) via Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: The "Ghost" in the Lipidome

Diacylglycerols (DAGs) are critical lipid intermediates serving as second messengers (e.g., PKC activation) and precursors for triacylglycerols (TAGs) and phospholipids. However, isolating them is notoriously difficult due to acyl migration .

In biological systems, 1,2-sn-DAGs are the metabolically active species. During extraction and purification, the acyl group at the sn-2 position spontaneously migrates to the sn-3 position, forming the thermodynamically stable (but often biologically inactive) 1,3-sn-DAG isomer. This isomerization is catalyzed by heat , acid , and base .

The Stationary Phase Decision: Silica vs. Aminopropyl

While Aminopropyl (


) phases are the "gold standard" for separating broad lipid classes (Neutral vs. Fatty Acids vs. Phospholipids), they pose a specific risk for DAGs:
  • Aminopropyl (

    
    ):  Weakly basic (
    
    
    
    ). The basic surface environment can catalyze acyl migration, converting 1,2-DAGs to 1,3-DAGs during the elution process.
  • Silica (

    
    ):  Neutral to slightly acidic. It offers excellent separation of neutral lipid classes (TAGs vs. DAGs vs. MAGs) based on the number of hydroxyl groups, with a significantly lower risk of inducing isomerization if solvents are strictly anhydrous.
    

Therefore, this protocol utilizes Unbonded Silica (


) to prioritize the structural integrity of DAG isomers. 
Separation Mechanism

Separation is governed by Normal Phase Chromatography principles. Analytes adsorb to the polar silica surface via hydrogen bonding with their free hydroxyl (-OH) groups.

  • TAGs (0 -OH): Elute first (Weakest interaction).

  • DAGs (1 -OH): Elute second.

  • MAGs (2 -OH): Elute third.

  • PLs/FFAs: Retained (require polar modifiers).

Part 2: Experimental Protocol

Materials & Reagents[1]
  • SPE Cartridge: Silica (Si), 500 mg bed / 6 mL tube (e.g., Agilent Bond Elut, Waters Sep-Pak, or equivalent).

  • Solvents (HPLC Grade or higher):

    • n-Hexane (Dried over

      
      )
      
    • Diethyl Ether (Peroxide-free)

    • Chloroform (Stabilized with amylene, NOT ethanol, to prevent transesterification)

  • Sample Matrix: Lipid extract (via Bligh & Dyer or Folch method) from plasma, tissue, or cell culture.

Sample Pre-Treatment (Critical)
  • Dryness: The sample must be completely water-free. Traces of water deactivate the silica and alter retention times. Evaporate lipid extracts under

    
     and reconstitute in 500 µL n-Hexane .
    
  • Load Mass: Do not exceed 5% of the sorbent mass (approx. 25 mg lipid load for a 500 mg cartridge) to prevent breakthrough.

Step-by-Step Workflow
StepActionSolvent / VolumeMechanistic Function
1. Condition Equilibrate Sorbent4 mL n-Hexane Activates silica surface; removes manufacturing impurities.
2. Load Apply Sample0.5 mL Sample in Hexane Analytes bind to silica. TAGs bind loosely; DAGs/MAGs bind tightly.
3. Wash 1 Elute TAGs & Chol. Esters6 mL Hexane:Diethyl Ether (95:5 v/v) Low polarity solvent disrupts weak Van der Waals forces holding TAGs, but is insufficient to break DAG H-bonds.
4. Elute Collect DAG Fraction 6 mL Hexane:Diethyl Ether (80:20 v/v) Increased polarity (Ether) disrupts the single H-bond of DAGs. Collect this fraction.
5. Wash 2 Elute MAGs (Optional)6 mL Hexane:Diethyl Ether (50:50 v/v) High polarity removes Monoacylglycerols.
6. Strip Remove PLs/FFAs6 mL Methanol Cleans cartridge (waste).
Critical Control Points (The "Self-Validating" System)
  • Flow Rate: Maintain 1–2 mL/min. Too fast = broad peaks/co-elution. Too slow = increased time for acyl migration.

  • Temperature: Perform all evaporation steps at <30°C . Never boil.

  • Storage: Store isolated DAGs in Benzene or Toluene at -20°C. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they promote isomerization.

Part 3: Visualization & Logic

Workflow Logic (DOT Diagram)

SPE_Workflow Start Crude Lipid Extract (in Hexane) SPE_Col Silica SPE Cartridge (Conditioned) Start->SPE_Col Load Fraction1 Fraction 1: TAGs & Cholesterol Esters SPE_Col->Fraction1 Elute: Hexane:Ether (95:5) (Low Polarity) Fraction2 Fraction 2 (Target): Diacylglycerols (DAGs) SPE_Col->Fraction2 Elute: Hexane:Ether (80:20) (Medium Polarity) Fraction3 Fraction 3: Monoacylglycerols (MAGs) SPE_Col->Fraction3 Elute: Hexane:Ether (50:50) (High Polarity) Waste Retained: Phospholipids & FFAs SPE_Col->Waste Strip: Methanol

Caption: Step-wise fractionation of neutral lipids on Silica SPE based on hydroxyl group polarity.

The Enemy: Acyl Migration Mechanism[1]

Acyl_Migration DAG12 1,2-DAG (Biologically Active) Intermediate Cyclic Intermediate (Five-membered ring) DAG12->Intermediate Nucleophilic Attack DAG13 1,3-DAG (Thermodynamically Stable) Intermediate->DAG13 Ring Opening Catalyst Catalysts: Base (Aminopropyl SPE) Heat (>40°C) Protic Solvents Catalyst->Intermediate Promotes

Caption: Acyl migration from 1,2-DAG to 1,3-DAG is catalyzed by basic stationary phases and heat.

Part 4: Quality Control & Data Analysis

Expected Recovery Rates

Typical recovery rates for this protocol when executed under controlled conditions:

Lipid ClassElution SolventRecovery (%)Purity (%)
TAGs Hex:Ether (95:5)>98%>95%
DAGs Hex:Ether (80:20)90-95% >92%
MAGs Hex:Ether (50:50)>90%>90%
Validation Method (TLC)

To validate the SPE fractionation, spot 5 µL of each fraction onto a Silica Gel 60 TLC plate.

  • Mobile Phase: Hexane : Diethyl Ether : Acetic Acid (70 : 30 : 1 v/v).

  • Visualization: Spray with Primuline or Copper Sulfate/Phosphoric acid and char at 180°C.

  • Rf Values (Approx):

    • TAG: 0.85

    • 1,3-DAG: 0.45

    • 1,2-DAG: 0.35

    • MAG: 0.10

References

  • Kaluzny, M. A., Duncan, L. A., Merritt, M. V., & Epps, D. E. (1985). Rapid separation of lipid classes in high yield and purity using bonded phase columns.[1][2][3] Journal of Lipid Research, 26(1), 135–140.[1][3]

  • Christie, W. W., & Han, X.[1] (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.).[1] Oily Press. (Standard reference for Silica vs. Aminopropyl mechanisms).

  • Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321-341.

  • Fuchs, B., Süß, R., Teuber, K., Eibisch, M., & Schiller, J. (2011). Lipid analysis by thin-layer chromatography—A review of the current state. Journal of Chromatography A, 1218(19), 2754-2774.

Sources

Using 1-O-palmityl-3-oleoylglycerol as a lipidomics internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Lipidomics using 1-O-Palmityl-3-Oleoylglycerol as a Structural Internal Standard

Executive Summary

This application note details the protocol for using This compound (1-O-hexadecyl-3-oleoyl-sn-glycerol) as a robust internal standard (IS) in LC-MS/MS lipidomics. Unlike standard diacylglycerols (DAGs), this molecule features an ether linkage at the sn-1 position and an ester linkage at the sn-3 position.

Scientific Rationale:

  • Chemical Stability: The sn-1 ether bond renders the molecule resistant to specific phospholipases (PLA1) and chemical hydrolysis, providing superior stability compared to diacyl-DAGs during extraction.

  • Chromatographic Orthogonality: As a 1,3-isomer , it chromatographically resolves from biologically active endogenous 1,2-DAGs in reverse-phase chromatography, preventing signal suppression and co-elution artifacts.

  • Class-Specific Normalization: It serves as an ideal surrogate for quantifying alkyl-acylglycerols (ether-DAGs), a lipid class critical in peroxisomal disorders and cancer signaling, which behave differently than standard ester-DAGs in mass spectrometry.

Chemical Identity & Properties

PropertySpecification
Common Name This compound
IUPAC Name 1-O-hexadecyl-3-oleoyl-sn-glycerol
Lipid Class Alkyl-acylglycerol (Ether-DAG)
Formula

Exact Mass 580.5430
Adduct Target

(m/z 598.577) or

(m/z 603.532)
Solubility Chloroform, Methanol/MTBE mixtures

Experimental Workflow

The following workflow utilizes the Matyash Method (MTBE) for extraction. This is superior to the traditional Bligh-Dyer method for lipidomics because the lipid-rich organic phase floats on top, preventing contamination from the protein pellet during collection.[1]

Figure 1: Lipidomics Extraction Workflow

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: This compound Sample->Spike Normalization Lysis Cell Lysis (Methanol/Water) Spike->Lysis Extract MTBE Addition & Vortex Lysis->Extract Solvent Ratio PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep 1000xg, 10 min Collection Collect Upper Organic Phase PhaseSep->Collection Lipids (Top) Dry Evaporation (N2 Stream) Collection->Dry Recon Reconstitution (IPA/MeOH) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Optimized Matyash extraction workflow ensuring high recovery of neutral ether lipids.

Detailed Protocol

Reagent Preparation
  • Internal Standard Stock (1 mM): Dissolve this compound in Chloroform:Methanol (1:1). Store at -20°C in amber glass vials.

  • Working Standard (10 µM): Dilute the stock 1:100 in Methanol.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Methanol (3:1 v/v).

Sample Extraction (Modified Matyash Method)
  • Sample Aliquot: Transfer 50 µL of plasma or 10 mg of homogenized tissue into a 2 mL glass centrifuge tube.

  • IS Spiking: Add 10 µL of Working Standard (10 µM) to every sample before extraction. This corrects for extraction efficiency losses.

    • Critical Step: Allow to equilibrate on ice for 10 minutes.

  • Solvent Addition: Add 225 µL of Methanol (ice-cold) and vortex for 10 seconds.

  • MTBE Addition: Add 750 µL of MTBE . Vortex for 10 seconds. Shake for 10 minutes at 4°C.

  • Phase Induction: Add 188 µL of MS-grade water. Vortex for 10 seconds.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully remove the upper organic layer (MTBE phase, containing lipids) and transfer to a fresh tube.

    • Note: The protein pellet forms at the bottom, and the aqueous phase is in the middle. The top layer is clean.

  • Re-extraction (Optional): For higher recovery, repeat steps 4-7 on the lower phase.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 30°C.

  • Reconstitution: Dissolve the dry residue in 100 µL of Isopropanol:Acetonitrile:Water (65:30:5).

LC-MS/MS Acquisition Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Why Ammonium Formate? Essential for generating

      
       adducts, which are more stable than protonated ions for DAGs.
      

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0400.4
2.0430.4
12.0990.4
14.0990.4
14.1400.4
16.0400.4

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: m/z 598.6

    
     (Calculated for C37H72O4 + NH4).
    
  • Product Ion (Quantifier): m/z 264.3 (Loss of Oleic Acid + NH3) or m/z 339.3 (Characteristic alkyl-glycerol fragment).

  • Collision Energy: 20-30 eV (Optimize for specific instrument).

Mechanistic Insight: Isomer Separation

A critical advantage of using This compound is the ability to distinguish between the internal standard (1,3-isomer) and endogenous signaling lipids (1,2-isomers).

Figure 2: Chromatographic & Structural Logic

IsomerLogic Endogenous Endogenous DAGs (1,2-Isomers) Column C18 Column Interaction Endogenous->Column Standard Internal Standard (1,3-Isomer: 1-O-palmityl-3-oleoyl) Standard->Column Separation Chromatographic Separation Column->Separation Shape Selectivity Result1 Elutes Earlier/Later (Distinct RT) Separation->Result1 Result2 No Mass Interference Separation->Result2

Caption: 1,3-DAG isomers possess a linear structure that interacts differently with C18 stationary phases compared to the "kinked" 1,2-DAGs, allowing baseline separation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low IS Signal Ion SuppressionImprove chromatographic separation; reduce sample injection volume.
Double Peaks for IS Acyl Migration1,3-isomers are stable, but if 1,2-contaminants exist in the stock, they will separate. Store standards in chloroform (not alcohol) at -20°C to prevent isomerization.
No Ammonium Adduct Wrong Mobile PhaseEnsure Ammonium Formate (10mM) is fresh. Sodium adducts

may dominate if buffers are missing.
Carryover Lipophilic AdsorptionWash needle with 100% Isopropanol between injections.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1][2] Journal of Lipid Research, 49(5), 1137–1146.[1] Link

  • LIPID MAPS® Lipidomics Gateway. Structure Database: Glycerolipids. Link

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. Link

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. New York, NY: Springer.

Sources

Application Note: Chemo-Enzymatic Preparation of 1,3-Diglycerides from Glycerol

[1][2][3][4][5]

Executive Summary

1,3-Diglycerides (1,3-DAGs) are structurally distinct lipids with significant therapeutic potential in metabolic syndrome management, serving as functional oil substitutes that suppress body fat accumulation.[1][2] Unlike triacylglycerols (TAGs), 1,3-DAGs are hydrolyzed to 1-monoacylglycerols, which are poorly re-esterified in the enterocyte, thereby increasing beta-oxidation.[1]

However, the synthesis of high-purity 1,3-DAGs is plagued by acyl migration , a thermodynamic inevitability where the acyl group shifts from the sn-1/3 position to the sn-2 position, forming the thermodynamically stable but unwanted 1,2-DAG isomer.[1]

This guide details a Chemo-Enzymatic approach. We utilize the regioselectivity of immobilized lipases (Biochemical) coupled with strict solvent engineering and vacuum-driven equilibrium shifts (Chemical) to synthesize and isolate 1,3-DAGs with >90% purity.[1]

Strategic Overview: The Acyl-Migration Control Loop

The core challenge is not synthesis, but stability. The reaction is a race between the kinetic product (1,3-DAG) and the thermodynamic product (1,2-DAG).[1]

Mechanistic Pathway

The following diagram illustrates the enzymatic esterification and the competing chemical acyl migration.

Gcluster_legendLegendGlycerolGlycerolMAG1-Monoacylglycerol(Intermediate)Glycerol->MAGLipase (sn-1,3 specific)FFAFree Fatty Acid(e.g., Oleic Acid)FFA->MAGDAG131,3-Diglyceride(Target Kinetic Product)FFA->DAG13MAG->DAG13Lipase (sn-1,3 specific)Vacuum Removal of H2ODAG121,2-Diglyceride(Unwanted Thermodynamic Product)DAG13->DAG12Acyl Migration(Heat/Protic Solvent)TAGTriacylglycerol(Over-reaction)DAG13->TAGOver-esterificationkey1Blue Arrow: Enzymatic Actionkey2Red Arrow: Chemical Side-Reaction

Figure 1: Reaction pathway showing the competition between enzymatic synthesis and chemical acyl migration.[3][1] Control of water activity and temperature is critical to preventing the shift to 1,2-DAG.

Materials & Equipment

Biological Reagents[2][3][5][6][7][8]
  • Enzyme: Rhizomucor miehei Lipase (Immobilized).[3][1][4][5]

    • Commercial Source: Lipozyme® RM IM (Novozymes).[3][1][4]

    • Why: Unlike Candida antarctica (CALB/Novozym 435), RM IM exhibits strict sn-1,3 regioselectivity and does not catalyze the sn-2 esterification as aggressively.[1]

  • Substrates: Glycerol (99%+ purity, anhydrous), Free Fatty Acids (e.g., Oleic Acid, Lauric Acid).[1]

Chemical Reagents[2][3][5][6][7][9]
  • Adsorbent: Silica Gel (60 Å pore size, 200-400 mesh).[1]

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute).[1]

  • Drying Agents: Molecular Sieves (4Å).[1]

Hardware
  • Rotary Evaporator with vacuum control (down to 2-5 mmHg).[1]

  • Thermostatic Water Bath.[1]

  • Mechanical Stirrer (Overhead) - Magnetic stirring grinds the immobilized enzyme, reducing lifespan.[1]

Experimental Protocols

Protocol A: Solid-Phase Adsorption (Pre-treatment)

Rationale: Glycerol is hydrophilic; Fatty Acids are hydrophobic.[1] They are immiscible. Adsorbing glycerol onto silica gel creates a high surface area "solid substrate" that interacts efficiently with the hydrophobic fatty acid phase without needing emulsifiers.

  • Mix: Combine Glycerol and Silica Gel in a 1:1 (w/w) ratio in a beaker.

  • Homogenize: Mix vigorously until a free-flowing white powder is obtained. The glycerol is now physically adsorbed into the silica pores.

  • Drying: Place the silica-glycerol complex in a vacuum oven at 40°C for 2 hours to remove trace moisture.

Protocol B: Vacuum-Driven Chemo-Enzymatic Synthesis

Rationale: Esterification produces water.[3][1] Water promotes hydrolysis (reverse reaction) and acyl migration. Continuous vacuum removal drives the equilibrium toward synthesis (Le Chatelier's principle).

  • Reactor Setup: Use a 3-neck round bottom flask connected to a vacuum pump and a cold trap (liquid nitrogen or dry ice/acetone).[1]

  • Loading:

    • Add Silica-Glycerol Complex (from Protocol A) to the flask.

    • Add Fatty Acid (e.g., Oleic Acid) at a molar ratio of 2.2 : 1 (Fatty Acid : Glycerol).[1]

    • Note: A slight excess of FA ensures full conversion of glycerol.[1]

  • Enzyme Addition: Add Lipozyme RM IM at 4-5% (w/w) of the total substrate mass.[1]

  • Reaction Conditions:

    • Temperature: 50°C (Strict control. >60°C accelerates acyl migration).[1]

    • Agitation: 200-300 RPM (Overhead stirrer).

    • Vacuum: Apply vacuum gradually to reach 2–5 mmHg .[1]

  • Time Course: Run the reaction for 6–8 hours .

    • Checkpoint: Monitor Free Fatty Acid (FFA) consumption via acid value titration or TLC.[1]

  • Termination: Filter the mixture immediately through a fritted glass funnel to remove the enzyme and silica gel.

Protocol C: Solvent Fractionation (Purification)

Rationale: The crude mixture contains 1,3-DAG, 1,2-DAG, residual FFA, and trace TAG.[1] Distillation risks heat-induced migration.[1] Low-temperature crystallization (Solvent Fractionation) is the only "safe" chemical purification method.

  • Dissolution: Dissolve the crude reaction mixture in n-Hexane at a ratio of 1:4 (w/v).

  • First Crystallization (Removal of TAG/FFA):

    • Cool the solution to -18°C for 12 hours.

    • Saturated DAGs (if using saturated FA) will crystallize.[1] If using unsaturated (Oleic), lower temps may be needed (-20°C to -30°C).[1]

  • Second Fractionation (Isomer Separation):

    • If 1,2-DAGs are present, exploit the solubility difference.[1] 1,3-DAGs generally have higher melting points and lower solubility in hexane than 1,2-isomers due to symmetry.[1]

    • Recrystallize the precipitate in dry Acetone or Ethanol at 4°C.

  • Solvent Removal: Evaporate solvents under high vacuum at <40°C .[1]

Quality Control & Characterization

Analytical Workflow

Do not rely solely on TLC.[1] Acyl migration can occur on the silica plate if it is acidic.

  • H-NMR (Gold Standard):

    • 1,3-DAG Signal: Multiplet at

      
       4.05–4.20 ppm (sn-1/3 protons).[1]
      
    • 1,2-DAG Signal: Multiplet at

      
       5.08 ppm (sn-2 methine proton).[1]
      
    • Calculation: Integration of these peaks provides the precise molar ratio of isomers.[1]

  • HPLC:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetone/Acetonitrile (Gradient).[1]

    • Detector: ELSD (Evaporative Light Scattering) or RI (Refractive Index).

Performance Metrics (Typical)
ParameterLipozyme RM IM (1,3-Specific)Novozym 435 (Non-Specific)
Glycerol Conversion >95%>98%
1,3-DAG Yield 80 - 85% 40 - 50%
1,2-DAG Byproduct < 5%15 - 20%
TAG Byproduct < 2%> 30%
Acyl Migration Risk LowHigh

Critical Control Points (Troubleshooting)

Acyl Migration Triggers

If your 1,2-DAG content is rising, check these factors immediately:

  • Support pH: Silica gel can be slightly acidic.[1] Ensure the silica used in Protocol A is neutral (pH 7.0). Acidic supports catalyze chemical migration.[1]

  • Temperature: Never exceed 60°C. For polyunsaturated fatty acids (PUFAs), limit to 40°C.

  • Reaction Time: Do not "over-run" the reaction. Once equilibrium is reached (6-8 hours), the enzyme will start slowly converting 1,3-DAG to TAG or allowing migration to equilibrate.[1]

Water Activity ( )
  • Too Low (

    
    ):  Enzyme becomes rigid and inactive.
    
  • Too High (

    
    ):  Hydrolysis dominates; migration increases.[1]
    
  • Control: Pre-equilibrate the enzyme over saturated salt solutions (e.g., LiCl) if vacuum control is imprecise.[1]

References

  • Rosu, R., Yasui, M., Iwasaki, Y., & Yamane, T. (1999).[1] Enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in solvent-free system.[1] Journal of the American Oil Chemists' Society, 76(7), 839–843.[1] Link

  • Xu, X., Skands, A. R., Høy, C. E., Mu, H., Balchen, S., & Adler-Nissen, J. (1999).[1] Production of specific-structured lipids by enzymatic interesterification: Elucidation of acyl migration by response surface design. Journal of the American Oil Chemists' Society, 76(1), 53-60.[1] Link

  • Wongsakul, S., Kittikun, A. H., & Bornscheuer, U. T. (2004).[3][1] Lipase-catalyzed synthesis of structured triacylglycerides from 1,3-diacylglycerides.[3][1][4][2][6] Journal of the American Oil Chemists' Society, 81(2), 151-155.[3][1] Link

  • Zhong, N., Li, L., Xu, X., Cheong, L. Z., & Zhao, X. (2023).[1] Preparation, acyl migration and applications of the acylglycerols and their isomers.[1][2][7] Food Chemistry, 425, 136473.[1] Link

  • Duan, Z. Q., Du, W., & Liu, D. H. (2010).[1] Novozym 435-catalyzed synthesis of 1,3-diacylglycerols in a solvent-free system.[1][2] Process Biochemistry, 45(12), 1923-1927.[1] Link

Application Note: High-Resolution GC-MS Profiling of 1-O-Palmityl-3-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 1-O-palmityl-3-oleoylglycerol (chemically defined as 1-O-hexadecyl-3-oleoyl-sn-glycerol ), a specific ether-lipid analog of diacylglycerol (DAG).

Advanced Derivatization Protocols for Ether-Lipid Structural Elucidation

Executive Summary

This compound is a bioactive alkyl-acyl glycerol , distinct from standard diacylglycerols (DAGs) due to the presence of an ether linkage at the sn-1 position. This structural feature confers resistance to phospholipase A1 hydrolysis, making it a critical target in metabolic stability studies and drug delivery systems.

Direct GC-MS analysis of this molecule is impeded by the free hydroxyl group at the sn-2 position, which leads to intermolecular hydrogen bonding, poor volatility, and thermal degradation (dehydration/acyl migration) in the injector port.

This guide details a dual-stream analytical workflow :

  • Protocol A (Intact Profiling): Trimethylsilylation (TMS) to analyze the whole molecule, preserving the regio-specific pairing of the hexadecyl ether and oleoyl ester.

  • Protocol B (Compositional Verification): Transesterification to independently validate the fatty acid (oleate) and ether-lipid backbone (chimyl alcohol) components.

Chemical Identity & Challenges
FeatureSpecificationImplication for GC-MS
Common Name This compoundAmbiguous; "Palmityl" implies alkyl ether (Hexadecyl).
IUPAC Name 1-O-Hexadecyl-3-oleoyl-sn-glycerolTarget Analyte
Structure sn-1: Hexadecyl ether (C16:0)sn-2: Free Hydroxyl (-OH)sn-3: Oleoyl ester (C18:1)High boiling point; requires derivatization of sn-2 OH.
Molecular Weight ~594.9 g/mol (Underivatized)Elutes at high temperature (>300°C).
Critical Issue Acyl Migration (sn-3

sn-2)
Thermal energy can cause the oleoyl group to migrate to the sn-2 position if the OH is not "locked" chemically.
Experimental Workflows (Logic & Causality)
3.1. The Derivatization Strategy

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

  • Why BSTFA? It is a highly volatile donor of the trimethylsilyl (TMS) group.

  • Why TMCS? It acts as a Lewis acid catalyst to overcome the steric hindrance of the secondary hydroxyl group at the sn-2 position.

  • Why Pyridine? It acts as an acid scavenger (neutralizing HCl formed from TMCS) and facilitates the reaction by stabilizing the transition state.

3.2. Visual Workflow (Graphviz)

G cluster_A Protocol A: Intact Analysis (Regio-Integrity) cluster_B Protocol B: Compositional Verification Start Sample: this compound Dry Evaporation (N2 stream) Start->Dry DerivA Silylation (BSTFA + 1% TMCS, 60°C) Dry->DerivA Primary Path TransEst Transmethylation (NaOMe/MeOH) Dry->TransEst Validation Path StructA Formation of 1-O-Hexadecyl-2-TMS-3-Oleoyl-Glycerol DerivA->StructA Locks sn-2 OH GC_A High-Temp GC-MS (DB-5ht Column) StructA->GC_A Cleave Cleavage Products: 1. Methyl Oleate (FAME) 2. 1-O-Hexadecyl-glycerol (Chimyl Alc.) TransEst->Cleave Cleaves sn-3 Ester DerivB Silylation of Chimyl Alcohol (BSTFA, 60°C) Cleave->DerivB Derivatize Backbone GC_B Standard GC-MS (FAME Analysis) Cleave->GC_B Analyze FAMEs DerivB->GC_B Analyze Backbone

Caption: Dual-stream workflow for structural confirmation. Protocol A preserves the intact lipid, while Protocol B validates the ether/ester composition.

Detailed Protocols
Protocol A: Intact Silylation (Primary Method)

Use this method to quantify the intact molecule and confirm the 1-alkyl-3-acyl structure.

Reagents:

  • BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Anhydrous Pyridine (stored over KOH pellets).

  • Internal Standard: Cholestane or 1,3-Dipalmitoylglycerol (d5).

Step-by-Step:

  • Aliquot: Transfer 50–100 µg of lipid extract into a deactivated glass GC vial.

  • Dry: Evaporate solvent completely under a gentle stream of Nitrogen (

    
    ). Note: Moisture is the enemy; trace water hydrolyzes BSTFA.
    
  • Solubilize: Add 50 µL of Anhydrous Pyridine. Vortex for 10 seconds.

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS. Cap immediately with a Teflon-lined crimp cap.

  • Incubate: Heat at 65°C for 45 minutes .

    • Scientific Logic:[1][2][3][4][5][] While primary alcohols react instantly, the secondary sn-2 hydroxyl is sterically hindered by the bulky alkyl and acyl chains. Heat ensures quantitative conversion.

  • Dilute: Cool to room temperature. Dilute with 200 µL of Isooctane or Hexane.

  • Inject: Inject 1 µL into the GC-MS (Splitless mode).

GC-MS Parameters (Intact Lipid):

  • Column: DB-5ht or ZB-5ht (High temperature, non-polar, 15m or 30m x 0.25mm, 0.1µm film). Thin film is crucial to elute high MW lipids.

  • Inlet: 320°C.

  • Oven Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C
    
    
    10°C/min
    
    
    360°C (Hold 5 min).
  • Transfer Line: 350°C.

Protocol B: Compositional Verification (Transmethylation)

Use this method if you need to strictly prove the identity of the fatty acid chain and the ether backbone separately.

Step-by-Step:

  • React: Dissolve 100 µg lipid in 200 µL Toluene. Add 500 µL 0.5M Sodium Methoxide (NaOMe) in Methanol.

  • Incubate: 50°C for 10 minutes. Note: NaOMe cleaves esters (sn-3 oleoyl) but leaves ether bonds (sn-1 hexadecyl) intact.

  • Quench: Add 50 µL Glacial Acetic Acid and 1 mL water.

  • Extract: Extract with 1 mL Hexane (2x).

    • Hexane Phase: Contains Methyl Oleate (FAME) and 1-O-Hexadecyl-glycerol (Chimyl Alcohol) .

  • Derivatize (Again): Evaporate the Hexane phase. Add 50 µL BSTFA to silylate the Chimyl Alcohol (which now has OH groups at sn-2 and sn-3).

  • Analyze: Standard FAME GC method.

Data Interpretation & Mass Spectral Features

When analyzing the Intact TMS derivative (Protocol A), look for these diagnostic ions:

Ion Fragment (m/z)Origin/MechanismDiagnostic Value
[M-15]⁺ Loss of Methyl group (

) from TMS.
Confirms molecular weight (High mass region).
[M-90]⁺ Loss of Trimethylsilanol (TMSOH).Characteristic of silylated alcohols.

-Cleavage (Ether)
Cleavage between C1 and C2.Generates fragment containing the Hexadecyl ether.

-Cleavage (Ester)
Cleavage between C2 and C3.Generates fragment containing the Oleoyl ester.
m/z 129, 147 Silicon-containing rearrangement ions.Confirms presence of TMS groups.
m/z 55, 69, 83... Hydrocarbon series.Oleoyl chain pattern.

Distinguishing Isomers:

  • 1-Alkyl-3-Acyl (Target): The TMS group is at position 2. Fragmentation favors cleavage alpha to the ether oxygen, often producing a dominant ion representing the 1-O-hexadecyl-glycerol-2-TMS fragment minus the acyl chain.

  • 1-Alkyl-2-Acyl (Isomer): If migration occurred, the TMS would be at position 3. The fragmentation pattern shifts, often showing a stronger loss of the primary

    
     group (m/z 103).
    
References
  • Cayman Chemical. 1-O-Hexadecyl-sn-glycerol Product Information & MSDS. (Provides core data on the ether backbone). Link

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. Lipid Home. (Authoritative source on lipid fragmentation).[2] Link

  • Sigma-Aldrich. Derivatization Reagents for GC: BSTFA + TMCS Protocols. (Standard protocols for silylation). Link

  • Zahringer, U., et al. (2003). Analysis of ether lipids by combined GC-MS. Glycobiology. (Demonstrates ether lipid analysis in complex matrices). Link

  • Wykle, R. L., et al. (1989). Ether lipid content and susceptibility to alkyl-lysophospholipids. Cancer Research. (Historical context on bioactivity of hexadecyl-glycerols). Link

Sources

Application Note: Precision Enzymatic Synthesis of 1-O-Palmityl-3-Oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the regioselective synthesis of 1-O-palmityl-3-oleoylglycerol (1-O-hexadecyl-3-oleoyl-sn-glycerol), a specific ether lipid analogue with significant applications in protein kinase C (PKC) activation studies and liposomal drug delivery systems.

Unlike standard triacylglycerols (TAGs), this molecule features an ether linkage at the sn-1 position and an ester linkage at the sn-3 position, leaving the sn-2 hydroxyl group free. This specific configuration requires a highly regioselective biocatalytic approach, as chemical synthesis often leads to acyl migration and complex isomeric mixtures.

Critical Nomenclature Note: The prefix "1-O-palmityl" denotes an alkyl (ether) bond. If your target is the diester (1-palmitoyl-3-oleoyl-glycerol), this protocol remains valid, but the starting substrate would be 1-monopalmitin rather than chimyl alcohol.

Scientific Mechanism & Experimental Logic

The Challenge of Regioselectivity

Chemical acylation of 1-O-alkylglycerols (chimyl alcohol) typically yields a mixture of 2-acyl, 3-acyl, and 2,3-diacyl products due to the similar reactivity of the secondary (sn-2) and primary (sn-3) hydroxyl groups.

The Biocatalytic Solution

To achieve exclusive acylation at the sn-3 position, we utilize Lipozyme® RM IM (Rhizomucor miehei lipase immobilized on anion exchange resin).

  • Mechanism: R. miehei lipase displays strict 1,3-regioselectivity.[1] Since the sn-1 position is already occupied by a stable ether bond, the enzyme selectively transfers the oleoyl group to the sn-3 primary alcohol.

  • Steric Hindrance: The enzyme's active site geometry sterically hinders access to the sn-2 secondary hydroxyl, preventing the formation of the 1,2-isomer or 1,2,3-derivative under controlled conditions.

  • Thermodynamics: We utilize Vinyl Oleate as the acyl donor. The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde (volatile). This renders the reaction irreversible, driving the equilibrium toward 100% conversion.

Reaction Pathway Diagram

ReactionPathway Substrate 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol) Enzyme Lipozyme RM IM (sn-1,3 Specific) Substrate->Enzyme Binding Donor Vinyl Oleate (Acyl Donor) Donor->Enzyme Acylation Intermediate Acyl-Enzyme Complex Enzyme->Intermediate Catalysis Product This compound (Target) Intermediate->Product Transfer to sn-3 Byproduct Acetaldehyde (Gas/Volatile) Intermediate->Byproduct Tautomerization

Figure 1: Irreversible transesterification pathway using Vinyl Oleate to drive synthesis.

Materials & Equipment

Reagents
ComponentGradeRoleSource/Notes
Chimyl Alcohol >98%Substrate (sn-1 ether)Sigma / TCI
Vinyl Oleate >99%Acyl DonorTCI / Alfa Aesar
Lipozyme RM IM ImmobilizedBiocatalystNovozymes (Strem)
n-Hexane AnhydrousSolventStored over molecular sieves
Molecular Sieves 3Å or 4ÅWater ScavengerActivation: 250°C for 4h
Equipment
  • Thermostatic orbital shaker (set to 40°C).

  • Screw-capped glass reaction vials (20 mL) with PTFE-lined septa.

  • Rotary evaporator (for solvent removal).

  • Flash Chromatography system (Silica gel 60).

Detailed Protocol

Phase 1: Pre-Reaction Preparation

Objective: Eliminate water to prevent hydrolysis and non-specific acyl migration.

  • Enzyme Conditioning: Weigh the required amount of Lipozyme RM IM. Although commercial preparations are "dry," for high-precision lipid synthesis, desiccate the enzyme in a vacuum desiccator over P₂O₅ for 24 hours at room temperature.

  • Solvent Drying: Ensure n-Hexane is strictly anhydrous. Store over activated 4Å molecular sieves for at least 48 hours prior to use.

  • Substrate Solubilization: Chimyl alcohol is a solid (mp ~61-63°C). It must be fully dissolved in hexane before enzyme addition.

Phase 2: Transesterification Reaction

Objective: Kinetic control of the acylation.

  • Dissolution: In a 20 mL vial, dissolve 100 mg (0.316 mmol) of Chimyl Alcohol in 5 mL of anhydrous n-Hexane .

    • Note: Mild heating (40°C) and sonication may be required to fully solubilize the ether lipid.

  • Acyl Donor Addition: Add 150 µL (0.47 mmol, ~1.5 eq) of Vinyl Oleate.

    • Why 1.5 equivalents? A slight excess ensures complete conversion of the alcohol without complicating purification.

  • Initiation: Add 20 mg of prepared Lipozyme RM IM (20% w/w relative to substrate).

  • Incubation: Seal the vial tightly. Incubate at 40°C with orbital shaking at 200 rpm .

    • Caution: Do not exceed 50°C. While the enzyme is stable, higher temperatures increase the risk of acyl migration from sn-3 to sn-2 [1].

  • Monitoring: Monitor the reaction via TLC (Mobile phase: Hexane/Diethyl Ether/Acetic Acid 70:30:1).

    • Timepoint: Reaction typically reaches completion in 4–6 hours .

    • Endpoint: Disappearance of the Chimyl Alcohol spot and appearance of a new, less polar spot (Product).

Phase 3: Termination & Purification

Objective: Remove enzyme and isolate pure product.

  • Filtration: Filter the reaction mixture through a 0.45 µm PTFE syringe filter or a glass frit to remove the immobilized enzyme.

    • Recycling: The enzyme beads can be washed with hexane and reused up to 5 times [2].

  • Evaporation: Remove the hexane and excess acetaldehyde under reduced pressure (Rotovap) at 35°C.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Eluent Gradient: Start with 100% Hexane, gradually increasing Ethyl Acetate (0% → 20%).

    • Fraction Collection: The target (this compound) elutes after excess vinyl oleate but before any trace diacyl byproducts.

Analytical Validation

Process Workflow Diagram

Workflow Start Start: Weigh Substrates Mix Mix: Chimyl Alcohol + Vinyl Oleate in Anhydrous Hexane Start->Mix Catalyst Add Lipozyme RM IM (20% w/w) Mix->Catalyst Incubate Incubate: 40°C, 200 rpm, 6h Catalyst->Incubate Check TLC Check: Substrate Consumed? Incubate->Check Check->Incubate No Filter Filtration (Remove Enzyme) Check->Filter Yes Purify Flash Chromatography (Hexane:EtOAc) Filter->Purify Analyze NMR / MS Validation Purify->Analyze

Figure 2: Step-by-step experimental workflow for enzymatic synthesis.

Expected Data (NMR)

To confirm the regioselectivity (sn-3 acylation vs sn-2 acylation), ¹H-NMR is the gold standard.

Proton PositionChemical Shift (δ ppm)MultiplicityInterpretation
sn-1 (-CH₂-O-Alkyl) 3.40 - 3.50MultipletCharacteristic of ether linkage. Unchanged from substrate.
sn-2 (-CH-OH) 3.90 - 4.05MultipletCritical Diagnostic: If acylated (impurity), this shifts downfield to ~5.2 ppm. Maintenance at ~4.0 ppm confirms sn-2 is free.
sn-3 (-CH₂-O-Acyl) 4.15 - 4.40Doublet of doubletsDownfield shift from ~3.6 (in substrate) confirms esterification at this position.
Olefinic (-CH=CH-) 5.30 - 5.40MultipletConfirms presence of oleoyl chain.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water in systemDry solvents/enzyme thoroughly. Water causes hydrolysis of the vinyl oleate.
Acyl Migration (sn-2 product) Temperature too highStrictly maintain T < 45°C. Lower to 30°C and extend time if necessary.
Enzyme Aggregation Solvent polarityEnsure vigorous shaking. If using solvent-free, ensure T > mp of Chimyl Alcohol.
Byproduct Formation (Diacyl) Non-specific enzymeVerify enzyme batch. Ensure use of R. miehei (RM IM) and not C. antarctica (CALB/Novozym 435) which can be less selective for this specific ether lipid [3].[1]

References

  • Regioselectivity of Lipases: Palacios, D., et al. (2025). "Lipase-catalysed kinetic resolution of 1-O-alkylglycerols by sequential transesterification." ResearchGate.[2] Available at: [Link]

  • Enzyme Reusability & Specificity: Rodrigues, R.C., et al. (2021). "Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid." MDPI. Available at: [Link][3][4][5]

  • Comparison of Lipases (RM IM vs CALB): Fernandez-Lorente, G., et al. (2011). "Modulation of the Selectivity of Immobilized Lipases." Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding from search results on Lipozyme RM IM specificity).
  • General Protocol for Structured Lipids: Osborn, H.T., & Akoh, C.C. (2002). "Structured Lipids—Novel Fats with Medical and Biotechnological Applications." Inform. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diacylglycerol (DAG) Peak Tailing in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Diacylglycerol (DAG) Analysis & Peak Shape Optimization System: LC-MS/MS (Triple Quadrupole or Q-TOF) Status: Active Guide

Introduction: The "Neutral Lipid" Paradox

Diacylglycerols (DAGs) present a unique set of chromatographic challenges compared to phospholipids. Unlike phosphatidylcholines (PCs) which have a permanently charged headgroup, DAGs are neutral lipids with no strong ionizable moiety. Furthermore, they are thermodynamically unstable, prone to acyl migration (isomerization) during analysis.

If you are observing peak tailing, splitting, or "saddles" between peaks, you are likely fighting one of three enemies: Isomerization , Solvent Mismatch , or Adduct Instability .

This guide is structured to diagnose these specific failure modes.

Module 1: The "Saddle" Effect (Acyl Migration)

Symptom: Your DAG peaks are not just tailing; they look like two merging peaks or have a "bridge" between them. You may see a split peak for a single standard.

The Mechanism

DAGs exist primarily as 1,2-sn-DAGs (biologically active) and 1,3-sn-DAGs (thermodynamically stable). In the presence of heat or Lewis acids (like silica surface silanols), the acyl group at the sn-2 position migrates to the sn-3 position. This happens on the column during the run, creating a smear of converting molecules between the two distinct isomer peaks.

Troubleshooting Protocol

Q: How do I stop my DAGs from isomerizing on the column?

A: You must minimize the thermal and catalytic energy available for migration.

  • Lower Column Temperature:

    • Action: Reduce column oven temperature from 50-60°C to 30-40°C .

    • Why: Acyl migration is an endothermic process; heat accelerates the kinetics of the shift from 1,2- to 1,3-DAG.

  • Limit On-Column Time:

    • Action: Increase linear velocity (flow rate) or use a shorter column (e.g., 50mm instead of 100mm).

    • Why: The longer the analyte interacts with the silica surface, the higher the probability of isomerization.

  • Check Stationary Phase Activity:

    • Action: Switch to a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid - BEH) rather than pure silica.

    • Why: Pure silica has acidic silanols that catalyze the migration. Hybrid particles are less acidic.

Visualization: Acyl Migration Pathway

AcylMigration DAG12 1,2-DAG (Biologically Active) Transition Transition State (Cyclic Intermediate) DAG12->Transition Activation DAG13 1,3-DAG (Thermodynamically Stable) Transition->DAG13 Isomerization Heat Heat (>50°C) Heat->Transition Silanols Acidic Silanols (Stationary Phase) Silanols->Transition

Figure 1: The thermodynamic shift from 1,2-DAG to 1,3-DAG catalyzed by heat and column chemistry.

Module 2: The "Smear" (Solubility & Solvent Mismatch)

Symptom: Early eluting DAGs (shorter chains) tail significantly, while late eluting DAGs look sharp. The peak front is sharp, but the tail drags.

The Mechanism

Lipid extracts are often dissolved in Chloroform/Methanol (2:1) or Isopropanol (IPA) to ensure solubility. However, standard Reverse Phase (RP) gradients start with high water content (e.g., 60:40 ACN:H2O). When you inject a hydrophobic solvent (IPA) into a high-aqueous stream, the lipid "precipitates" or spreads out before it even hits the column head.

Troubleshooting Protocol

Q: My sample precipitates if I use water, but tails if I use IPA. What is the correct injection solvent?

A: You must balance Solubility (Need Organic) vs. Focusing (Need Aqueous). Use the "Sandwich" or "Co-Solvent" approach.

Step-by-Step: The Solvent Tuning Protocol

ParameterRecommendationMechanism
Reconstitution Solvent Methanol:Acetonitrile (50:50) Strong enough to dissolve DAGs, weak enough to focus on C18. Avoid 100% IPA or CHCl3.
Injection Volume < 2-3 µL (for 2.1mm ID columns)Large volumes of strong solvent destroy peak shape.
The "Sandwich" Injection Air Gap / Sample / Weak Solvent If your autosampler supports it, bracket the sample with the starting mobile phase.

Experiment to Validate:

  • Prepare a DAG standard in 100% IPA. Inject 5 µL. (Expect: Broad/Tailing).

  • Dilute the same standard 1:5 in the Starting Mobile Phase (e.g., 60% ACN). Inject 5 µL.

  • Result: If peak shape restores, your issue is solvent mismatch, not the column.

Module 3: The "Broad" Peak (Ionization Chemistry)

Symptom: Peaks are symmetrical but excessively broad (>0.5 min). Sensitivity is low. You see high Sodium adducts [M+Na]+ in the mass spectrum.

The Mechanism

DAGs are neutral. They do not protonate [M+H]+ easily. Without a specific buffer, they will grab any available cation—usually Sodium (Na+) from glassware. Sodium adducts are extremely stable (hard to fragment) and often form multiple cluster types, broadening the peak.

We want to force the formation of Ammonium Adducts [M+NH4]+ , which are consistent and fragment well.

Troubleshooting Protocol

Q: Which mobile phase additives are required for DAGs?

A: You must flood the system with Ammonium ions to out-compete Sodium.

The "Golden Mix" for Neutral Lipids:

  • Additive: 10mM Ammonium Formate .

  • Acid: 0.1% Formic Acid .[1]

  • Why:

    • Ammonium Formate: Provides the NH4+ source.

    • Formic Acid:[1][2][3][4][5] Keeps the pH low (~3.5), suppressing silanol activity (reducing tailing) and aiding the ionization process.

Warning - The Temperature Trap: Ammonium adducts are thermally labile. If your ESI Source Temperature is too high, you will decompose the [M+NH4]+ adduct back to neutral DAG + NH3 gas before it enters the quad.

  • Optimization: Set Source Temp/Desolvation Temp to 300-350°C . Do not exceed 500°C.

Visualization: Logic Tree for Diagnosis

TroubleshootingLogic Start START: Peak Tailing Observed CheckIsomer Is peak 'split' or bridging? Start->CheckIsomer IsomerYes Cause: Acyl Migration CheckIsomer->IsomerYes Yes IsomerNo Check Retention Time CheckIsomer->IsomerNo No Action1 Action: Lower Col Temp Use Hybrid Column IsomerYes->Action1 EarlyEluters Only Early Peaks Tail? IsomerNo->EarlyEluters Action2 Cause: Solvent Mismatch Action: Dilute sample in Start Mobile Phase EarlyEluters->Action2 Yes AllPeaks All Peaks Broad? EarlyEluters->AllPeaks No CheckAdduct Check Mass Spec: Is [M+Na]+ Dominant? AllPeaks->CheckAdduct NaDominant Cause: Wrong Chemistry CheckAdduct->NaDominant Yes Action3 Action: Add 10mM Ammonium Formate NaDominant->Action3

Figure 2: Decision matrix for isolating the root cause of DAG peak distortion.

References

  • Holčapek, M., et al. (2015). Lipidomic Analysis of Biological Samples: Comparison of Liquid Chromatography, Supercritical Fluid Chromatography and Direct Infusion Mass Spectrometry Methods.Journal of Chromatography A .

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry.[3][6]Trends in Analytical Chemistry .

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of lipids.[6][7][8][9]Mass Spectrometry Reviews .

  • Li, L., et al. (2013). Mechanisms of Acyl Migration in Diacylglycerols and Monoacylglycerols.Journal of Agricultural and Food Chemistry .

Sources

Minimizing isomerization of 1,3-DAGs to 1,2-DAGs during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isomerization of 1,3-DAGs to 1,2-DAGs

Target Audience: Researchers, Lipid Chemists, and Formulation Scientists. Objective: Provide actionable protocols to maintain the stereochemical purity of 1,3-diacylglycerols (1,3-DAGs) and prevent acyl migration (isomerization) during storage and experimental handling.

Executive Summary: The Thermodynamic Trap

In lipid chemistry, acyl migration is an entropy-driven process that seeks equilibrium. While 1,3-DAGs are thermodynamically more stable than 1,2-DAGs (equilibrium ratio


 7:3), they are not immune to isomerization. If you have a highly pure synthesized 1,3-DAG standard (>95%), improper storage or handling will cause it to "drift" toward the equilibrium mixture, introducing 1,2-DAG impurities.

This guide provides the kinetic traps required to freeze the molecule in its 1,3-state, preventing the formation of the cyclic intermediate required for migration.

Module 1: The Mechanism of Failure

To prevent isomerization, one must understand the enemy: the 5-membered cyclic intermediate .

Acyl migration occurs via a nucleophilic attack of the free hydroxyl group (at sn-2) onto the carbonyl carbon of the fatty acid ester at the sn-1 or sn-3 position. This forms a transient 5-membered ring intermediate.

Key Insight: This reaction is catalyzed by heat , polar protic solvents , and Lewis acids/bases (including silica gel).

Visualizing the Pathway

AcylMigration DAG13 1,3-DAG (Thermodynamically Stable) Inter Cyclic Orthoester Intermediate (5-Membered Ring) DAG13->Inter + Heat / Protic Solvent (Slow Step) Equil Equilibrium Mixture (~65% 1,3-DAG : ~35% 1,2-DAG) DAG13->Equil Improper Storage Inter->DAG13 Reversible DAG12 1,2-DAG (Kinetic Product) Inter->DAG12 Acyl Shift DAG12->Inter Reversible DAG12->Equil Storage Time

Figure 1: The mechanism of acyl migration. Note that while 1,3-DAG is stable, it will equilibrate if the activation energy barrier is lowered by solvents or heat.

Module 2: Storage & Handling Protocols
Protocol A: The "Zero-Migration" Storage System

Principle: Remove the activation energy required for the nucleophilic attack.

ParameterSpecificationScientific Rationale
Temperature -20°C (Short term) -80°C (Long term) Acyl migration follows Arrhenius kinetics. Reducing temperature drastically lowers the rate constant (

).
Physical State Solid Crystal In the crystalline lattice, the steric freedom required to form the cyclic intermediate is restricted. Never store as an oil if crystallization is possible.
Solvent (If liquid) Hexane, Isooctane, or Benzene Non-polar solvents stabilize the ground state and destabilize the polar transition state (cyclic intermediate).
Prohibited Solvents Ethanol, Methanol, Water Polar protic solvents facilitate proton transfer, acting as a bridge for the nucleophilic attack.
Water Activity (

)
< 0.1 (Desiccated) Water acts as a hydrolytic catalyst. Store over desiccant or under Argon/Nitrogen.
Protocol B: Purification Without Isomerization

The Problem: Standard silica gel chromatography is acidic and will catalyze isomerization within minutes. The Solution: Use Neutralized Silica or Crystallization .

Step-by-Step: Solvent Crystallization (Recommended for 1,3-DAGs) This method avoids the catalytic surface of silica entirely.

  • Dissolve: Dissolve the crude DAG mixture in n-Hexane (1:5 w/v).

  • Cool: Slowly lower temperature to -20°C .

  • Precipitate: 1,3-DAGs generally have higher melting points than 1,2-DAGs due to better symmetry. 1,3-DAG will crystallize first.

  • Filter: Filter rapidly at -20°C (using a jacketed funnel if available).

  • Wash: Wash crystals with cold (-20°C) hexane.

Step-by-Step: Boric Acid Impregnated Silica (If Chromatography is necessary) Boric acid complexes with diols. While DAGs are not diols, boric acid modifies the silica surface activity and can retard migration.

  • Prepare Phase: Dissolve boric acid in methanol. Add silica gel.[1][2][3] Evaporate methanol to coat silica. Activate at 100°C.

  • Load: Load sample in Hexane/Chloroform .

  • Run: Elute rapidly.

  • Caution: This is more effective for MAG separation. For DAGs, Neutral Alumina or Silver Ion HPLC is often safer to prevent isomerization.

Module 3: Troubleshooting & FAQs
Q1: I dissolved my 1,3-DAG standard in Methanol for LC-MS analysis, and I see a split peak. Is my column broken?

Diagnosis: No, you induced isomerization. Explanation: Methanol is a protic solvent.[4] Even at room temperature, dissolving 1,3-DAG in methanol allows migration to 1,2-DAG within the autosampler vial. Fix: Dissolve samples in Isooctane or Chloroform . If the mobile phase requires methanol, keep the sample tray at 4°C and inject immediately.

Q2: Why does my 1,3-DAG content decrease after solid-phase extraction (SPE)?

Diagnosis: Acidic catalysis on the silica surface. Explanation: Commercial silica cartridges are slightly acidic. The high surface area catalyzes the acyl shift. Fix: Pre-wash the SPE cartridge with a buffer containing 1% Triethylamine (to neutralize acidity) or switch to a Diol-bonded phase cartridge, which is less catalytic than bare silica.

Q3: Can I store 1,3-DAG in DMSO?

Answer: Avoid if possible. Reasoning: While DMSO is aprotic, it is highly polar and hygroscopic. It absorbs water from the air, which then catalyzes isomerization. If DMSO is required for biological assays, prepare fresh immediately before use.

Module 4: Decision Logic for Researchers

Use this flow to determine the handling of your DAG samples.

HandlingFlow Start Start: 1,3-DAG Sample State Physical State? Start->State Solid Solid / Crystal State->Solid Liquid Oil / Solution State->Liquid SolidAction Store at -20°C Keep Desiccated Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Protic Methanol/Ethanol SolventCheck->Protic Aprotic Hexane/Chloroform SolventCheck->Aprotic ProticAction CRITICAL ERROR Evaporate immediately Re-dissolve in Hexane Protic->ProticAction AproticAction Store at -80°C Flush with Argon Aprotic->AproticAction

Figure 2: Decision tree for preserving 1,3-DAG integrity.

References
  • Mao, Y., et al. (2025). Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems.[5][6] Food Chemistry.[7]

  • Zhang, Z., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers.[8] Monash University / Food Chemistry.

  • Compton, D. L., et al. (2008). Acyl migration kinetics of vegetable oil 1,2-diacylglycerols. Journal of the American Oil Chemists' Society.

  • Sigma-Aldrich Technical Bulletin. Boric Acid Gel for Column Chromatography.

(Note: Dates in snippets may reflect repository indexing; primary citations are based on the authoritative mechanistic data provided in the search context.)

Sources

Removing monoacylglycerol impurities from 1-O-palmityl-3-oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: POG-PUR-001 Subject: Removal of Monoacylglycerol (MAG) Impurities from 1-O-Palmityl-3-Oleoylglycerol Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are attempting to purify This compound (a 1-alkyl-3-acyl-glycerol analogue of DAG). The primary impurity is likely 1-O-palmityl-sn-glycerol (chimyl alcohol) or mono-olein , both of which possess vicinal diol structures (hydroxyl groups at adjacent carbons).

Because the target molecule is a 1,3-substituted glycerol, it lacks the vicinal diol moiety present in the impurities. This structural difference is the key to high-purity separation. Standard silica chromatography often fails due to "tailing" and co-elution caused by similar polarities. This guide details the Boric Acid-Impregnated Silica method, which chemically modifies the stationary phase to selectively retard MAGs, alongside standard solvent optimization strategies.

Module 1: The Boric Acid Advantage (Recommended)

Why Standard Silica Fails

On standard silica, 1,3-DAGs and 1-MAGs have relatively close Retention Factors (


). Furthermore, the acidic nature of standard silica promotes acyl migration , causing your target (1,3-POG) to isomerize into the thermodynamically more stable (but unwanted) 1,2-POG isomer.
The Solution: Boric Acid Complexation

Boric acid forms a reversible cyclic complex specifically with vicinal diols (1,2-diols).

  • Impurity (MAG/Chimyl Alcohol): Contains -OH groups at sn-2 and sn-3 (vicinal). Forms a tight complex with boric acid

    
     Retained on column.
    
  • Target (1,3-POG): Contains a single -OH at sn-2. Cannot form a cyclic complex

    
     Elutes freely.
    
Protocol: Preparation of Boric Acid Silica Gel
  • Dissolve: Dissolve 10g of Boric Acid (

    
    ) in 200 mL of Methanol.
    
  • Slurry: Add 100g of Silica Gel (Standard 60 Å, 230–400 mesh) to the solution.

  • Evaporate: Rotary evaporate the solvent until the silica is dry and free-flowing.

  • Activate: Heat the impregnated silica at 110°C for 2 hours.

  • Pack: Slurry pack the column using Hexane (do not use more polar solvents for packing).

Elution Gradient
StepSolvent System (v/v)Volume (Column Volumes)Target Eluted?
1 100% Hexane2 CVNo (Flush)
2 Hexane : Diethyl Ether (95:5)3 CVNo
3 Hexane : Diethyl Ether (85:15)5-8 CVYES (Target)
4 Hexane : Diethyl Ether (50:50)3 CVImpurity (MAGs)
5 100% Methanol2 CVStrip Column

Critical Note: Acyl migration is minimized on boric acid silica compared to standard silica, but work quickly. Keep fractions on ice if possible.

Module 2: Troubleshooting & Visualization

Mechanism of Separation

The following diagram illustrates why the Boric Acid method is superior for your specific impurity profile.

BoricAcidMechanism cluster_legend Interaction Logic Target Target: 1-O-Palmityl-3-Oleoyl (1,3-Substituted) Silica Boric Acid Silica Stationary Phase Target->Silica Weak H-Bonding (Fast Elution) Impurity Impurity: 1-O-Palmityl-glycerol (2,3-Vicinal Diol) Impurity->Silica Cyclic Borate Complex (Strong Retention) Fast Elution Fast Elution Strong Retention Strong Retention

Figure 1: Selective retention mechanism. The impurity's vicinal diol forms a trap with the Boric Acid matrix, while the target passes through.

Module 3: Alternative Solvent Systems (Standard Silica)

If you cannot use Boric Acid, you must optimize the solvent system to maximize


.
Recommended Solvent Systems
  • Hexane : Ethyl Acetate (Gradient)

    • Start: 90:10

    • Target Elution: ~80:20 to 70:30

    • Pros: Standard, easy to remove.

    • Cons: Poor resolution between 1,3-DAG and 1,2-DAG isomers.

  • Toluene : Ether : Ethanol (85 : 15 : 1)

    • Pros: High resolution for ether lipids.

    • Cons: Toluene is difficult to evaporate; requires high vacuum.

  • Chloroform : Acetone (96 : 4)

    • Pros: Excellent for separating glycolipids and neutral lipids.

    • Cons: Chloroform toxicity.

Frequently Asked Questions (FAQ)

Q1: My target (1,3-POG) is isomerizing to 1,2-POG during purification. How do I stop this?

  • Cause: Silica gel is slightly acidic (

    
    ), which catalyzes acyl migration from the sn-3 to the sn-2 position.
    
  • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane to neutralize it. Alternatively, switch to Neutral Alumina (Grade III), though resolution may be lower.

  • Storage: Store purified POG in Hexane/Chloroform at -20°C. Never store it dry at room temperature.

Q2: The "1-O-palmityl" group—is it an ether or an ester?

  • Clarification: In strict nomenclature, "1-O-palmityl" refers to the alkyl ether (hexadecyl ether). If it were an ester, it would be "1-palmitoyl".

  • Impact: Ether bonds are stable to acid/base. If your molecule is indeed the ether lipid, you can be more aggressive with washing steps (e.g., mild alkaline wash) to remove free fatty acids without hydrolyzing the sn-1 position.

Q3: Can I use crystallization instead of chromatography?

  • Feasibility: Difficult. DAG-like molecules often "oil out" rather than crystallize due to the oleoyl (cis-double bond) kink preventing tight packing.

  • Try this: If you must crystallize, use Acetone or Acetonitrile at -20°C. Dissolve the sample at room temp, then cool slowly. The saturated MAG impurities (like chimyl alcohol) may crystallize out first.

Troubleshooting Decision Tree

DecisionTree Start Start: Impurity Detected CheckImpurity Is Impurity a Vicinal Diol? (e.g., 1-MAG, Chimyl Alcohol) Start->CheckImpurity YesDiol Yes (Vicinal Diol) CheckImpurity->YesDiol Analysis NoDiol No (e.g., Fatty Acid) CheckImpurity->NoDiol Analysis BoricMethod Use Boric Acid Silica (See Module 1) YesDiol->BoricMethod Best Separation StdSilica Use Std. Silica + TEA (Hexane:EtOAc 80:20) NoDiol->StdSilica Standard Protocol Isomerization Isomerization Observed? BoricMethod->Isomerization StdSilica->Isomerization Neutralize Add 1% Triethylamine or Switch to Alumina Isomerization->Neutralize Yes Success Purified Product Isomerization->Success No

Figure 2: Decision matrix for selecting the appropriate purification workflow.

References

  • Christie, W. W. (n.d.). Separation of Lipid Classes by TLC - Boric Acid Impregnation. Lipid Library. Retrieved from [Link] (General reference for lipid methodology).

  • Thomas, A. E., Scharoun, J. E., & Ralston, H. (1965). Quantitative Estimation of Isomeric Monoglycerides by Thin-Layer Chromatography. Journal of the American Oil Chemists' Society, 42(9), 789-792.
  • Mangold, H. K. (1961). Thin-Layer Chromatography of Lipids. Journal of the American Oil Chemists' Society, 38(12), 708-727. (Establishes standard solvent systems for neutral lipids).
  • Snyder, F. (1972). Ether Lipids: Chemistry and Biology. Academic Press.

Technical Support Center: Solubilization Guide for 1-O-palmityl-3-oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3]

The Challenge: 1-O-palmityl-3-oleoylglycerol is a synthetic diacylglycerol (DAG) analog featuring an ether linkage at the sn-1 position (palmityl) and an ester linkage at the sn-3 position (oleoyl).[1][2][3] This structural modification renders it resistant to specific lipases, making it an excellent probe for Protein Kinase C (PKC) activation.[3] However, its calculated LogP is >8, making it effectively insoluble in aqueous buffers.[1]

The Physics of Failure: Direct addition of this lipid from a stock solvent (Chloroform/DMSO) into water results in immediate phase separation, forming macro-aggregates or an oily film. These aggregates are biologically silent (cannot enter cells or enzyme active sites) and cause high experimental variance.[3]

The Solution: To introduce this molecule into an aqueous environment, you must trick the thermodynamics using a carrier system. This guide details the three industry-standard methods: Solvent Injection , BSA Complexation , and Mixed Micelles .[1][2][3]

Method Selection: The Decision Matrix

Before opening a reagent bottle, determine which protocol suits your downstream application.[3]

decision_tree cluster_legend Recommendation Level Start Start: What is your End Application? Q1 Is this for Cell Culture / Signaling Assays? Start->Q1 Q2 Is this for an Enzyme Assay (e.g., Kinase, Lipase)? Q1->Q2 No Method_BSA METHOD B: BSA Complexation (Physiological Transport) Q1->Method_BSA Yes Method_Micelle METHOD C: Mixed Micelles (Surface Dilution Kinetics) Q2->Method_Micelle Yes Method_Solvent METHOD A: Solvent Injection (High Risk/High Throughput) Q2->Method_Solvent No (Rapid Screening)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: Solvent Injection (The "Quick Fix")

Best for: High-throughput screening (HTS) where carrier proteins interfere.[1][3] Risk: High probability of precipitation; cytotoxicity from solvent.[3]

The Theory

You dissolve the lipid in a water-miscible organic solvent (DMSO or Ethanol) and dilute it so rapidly that the lipid is kinetically trapped in a metastable state before it can aggregate.

The Protocol[4][5][6][7]
  • Prepare Stock: Dissolve this compound in high-grade anhydrous DMSO to 10 mM . Vortex until perfectly clear.

  • Pre-warm Buffer: Warm your culture medium or assay buffer to 37°C . Cold buffers accelerate precipitation.[2][3]

  • The "Jet" Injection:

    • While vortexing the buffer vigorously, inject the DMSO stock using a micropipette.

    • Critical Limit: Do not exceed 0.1% v/v final DMSO concentration.

    • Example: To treat 10 mL of media, inject 10 µL of stock.

  • Immediate Use: Use the solution within 15 minutes. This is a non-equilibrium state; the lipid will eventually crash out.

Troubleshooting:

  • Cloudiness? The lipid has precipitated. This data is invalid. Discard and switch to Method B.

Protocol B: BSA Complexation (The Biological Standard)

Best for: Cell culture, metabolic labeling, PKC activation studies. Why it works: Serum albumin is the body's natural taxi for fatty acids and lipids. It possesses high-affinity hydrophobic pockets that shield the lipid from water.[2][3]

Critical Reagents
  • Fatty Acid Free (FAF) BSA: You must use FAF-BSA (e.g., fraction V).[1][2][3] Standard BSA is already loaded with bovine lipids and will not bind your probe efficiently [1].[2][3]

  • Glassware: Lipids stick to plastic.[2][3] Use glass vials for the initial steps.

The Workflow Visualization

bsa_workflow Step1 1. Dry Down Evaporate solvent (N2 gas) to form thin film Step2 2. Prepare Carrier Dissolve FAF-BSA in PBS (Target: 2:1 to 5:1 Molar Ratio) Step3 3. Hydration Add warm BSA solution to lipid film Step1->Step3 Lipid Film Step2->Step3 BSA Solution Step4 4. Complexation Incubate 37°C (30 min) + Mild Sonication Step3->Step4 Result Stable Lipid-BSA Complex Step4->Result

Figure 2: Step-by-step workflow for generating stable Lipid-BSA complexes.

Detailed Protocol
  • Calculate Ratio: Aim for a 5:1 molar ratio (BSA:Lipid).

    • Example: To make a 100 µM lipid solution, you need ~500 µM BSA (~33 mg/mL).[3]

  • Film Formation: Aliquot your lipid (in chloroform/ethanol) into a glass tube. Evaporate under a stream of Nitrogen gas.[3] Rotate the tube to create a thin layer at the bottom.

  • Hydration: Add your BSA solution (pre-warmed to 37°C) directly onto the dried film.

  • Incubation: Seal the tube. Incubate in a water bath at 37°C for 30–60 minutes.

  • Sonication: If the solution remains hazy, sonicate in a water bath sonicator for 5 minutes. The solution should become optically clear.

  • Sterilization: Filter through a 0.22 µm PES membrane (BSA complexes pass through; lipid aggregates do not).[2][3]

Protocol C: Mixed Micelles (The Enzymatic Standard)

Best for: In vitro enzyme assays (e.g., DAG Kinase, Lipase activity). Why it works: Enzymes that act on lipids often require "surface dilution."[2][3] The detergent provides a structured interface where the enzyme can dock and access the substrate [2].

The Protocol (Triton X-100 Method)[8][9]
  • Detergent Choice: Triton X-100 is standard.[2][3] Its Critical Micelle Concentration (CMC) is ~0.24 mM (0.0155% w/v).[1][3] You must be significantly above this.

  • Co-Solubilization:

    • Mix your lipid (in chloroform) and Triton X-100 (in chloroform) in a glass tube.[1][3]

    • Molar Ratio: A common starting point is 10:1 (Detergent:Lipid) .[1][2][3]

  • Dry Down: Evaporate the solvent completely under Nitrogen.[3] You now have a mixed film of detergent and lipid.[3]

  • Reconstitution: Add your assay buffer (e.g., HEPES/Tris).[3] Vortex vigorously for 1-2 minutes.

  • Result: The detergent pulls the lipid into mixed micelles. The solution should be crystal clear.

ParameterValueNotes
Triton X-100 CMC ~0.24 mMWorking conc.[1][2][3] usually 1–5 mM
Lipid State Mixed MicelleSubstrate is surface-diluted
Optical Clarity ClearCloudiness = Failure

Troubleshooting & FAQ

Q: My BSA-lipid complex is cloudy. Can I still use it? A: No. Cloudiness indicates the presence of large lipid vesicles or aggregates that did not complex with the albumin. This usually happens if the lipid film was too thick or the BSA wasn't fatty-acid free.[2][3]

  • Fix: Increase the BSA:Lipid ratio or sonicate longer at 37°C.

Q: Can I store the solubilized lipid? A:

  • Solvent Stock (DMSO):[1][3] Yes, at -20°C (desiccated).[1][2][3]

  • BSA Complex:[1][3][4][5] Stable for 24-48 hours at 4°C. Do not freeze BSA complexes; the freeze-thaw cycle denatures the protein and releases the lipid [3].[2]

  • Mixed Micelles: Generally stable for 1 week at 4°C, but fresh preparation is recommended to prevent oxidation of the oleoyl chain.

Q: Why use this compound instead of standard DAG? A: Standard 1,2-DAGs are rapidly metabolized by cellular lipases.[1][2][3] The 1-O-palmityl ether bond renders this analog resistant to degradation at the sn-1 position, prolonging the activation signal in PKC assays [4].[1][2][3]

Q: I am seeing toxicity in my cells. Is it the lipid? A: It is likely the carrier.

  • If using DMSO: Ensure final concentration is <0.1%.[2][3]

  • If using BSA: Ensure the BSA is endotoxin-free if working with immune cells.[2][3]

References

  • Sigma-Aldrich. (n.d.).[1][2][3] General Lipid/BSA Solubilization Protocol For Cell Delivery. Retrieved from

  • Carman, G. M., et al. (1995).[3] Lipid-dependent membrane enzymes: Kinetic analysis using mixed micelles. Journal of Biological Chemistry.

  • Yang, Y., et al. (2023).[3][4] Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia.[1][2][3][4] PLOS ONE, 18(4).[3][4] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71768100, 1-Palmitoyl-3-oleoyl-sn-glycerol. Retrieved from [1][3]

Sources

Purification strategies for 1-O-palmityl-3-oleoylglycerol post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-O-palmityl-3-oleoylglycerol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered after the chemical or enzymatic synthesis of this specific 1,3-diacylglycerol (1,3-DAG). The guidance provided herein is rooted in established lipid chemistry principles and aims to provide both practical troubleshooting and a deeper understanding of the methodologies.

Introduction: The Challenge of Purifying 1,3-Diacylglycerols

The synthesis of a specific 1,3-diacylglycerol like this compound presents a significant purification challenge. Beyond removing unreacted starting materials and catalysts, the primary obstacle is the inherent chemical instability of the 1,3-regioisomer. Under various conditions, including exposure to heat or acidic/basic environments (such as the surface of standard silica gel), the acyl chains can migrate to form the thermodynamically more stable 1,2-diacylglycerol (1,2-DAG) isomer.[1][2][3] Therefore, a successful purification strategy must not only separate the target molecule from other lipid classes but also minimize this isomeric rearrangement.

This guide provides a structured approach, from initial analysis of the crude reaction mixture to high-purity polishing and final product validation.

Section 1: Initial Assessment & In-Process Monitoring

Before any purification attempt, it is critical to understand the composition of your crude reaction mixture. This initial analysis will dictate the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound mixture?

A1: Your crude product is a complex mixture. The exact composition depends on your synthetic route (e.g., enzymatic glycerolysis, chemical esterification), but you can typically expect the impurities listed in the table below.[4][5][6][7]

Impurity Class Specific Examples Reason for Presence Key Separation Principle
Unreacted Precursors Glycerol, Palmitic Acid, Oleic AcidIncomplete reaction; use of excess reagents.High polarity difference (Glycerol) or moderate polarity (Free Fatty Acids).
Acylglycerol Byproducts Monoacylglycerols (MAGs), Triacylglycerols (TAGs)Non-specific acylation or transesterification.Polarity. TAGs are very non-polar, MAGs are more polar than DAGs.
Isomeric Byproducts 1,2-Palmityl-oleoyl-glycerol, 2,3-Palmityl-oleoyl-glycerolAcyl Migration : The most common and problematic impurity.[2][3]Very similar polarity to the target, requiring specialized techniques.
Homologous DAGs 1,3-Dipalmitoylglycerol, 1,3-DioleoylglycerolUse of impure fatty acid sources or side reactions.Extremely similar polarity, often co-elute in standard chromatography.
Catalyst & Reagents Lipases, chemical catalysts (e.g., pTSA), coupling agents.Carryover from the reaction workup.Typically removed by aqueous washes or simple filtration.

Q2: How can I quickly and effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid analysis of acylglycerols.[2][8][9] It allows you to visualize the separation of different lipid classes based on their polarity and to assess the purity of fractions from column chromatography. A well-chosen TLC solvent system can predict the success of a preparative column separation.

Experimental Protocol: Analytical TLC of Acylglycerols

This protocol is designed for routine monitoring of reaction progress and column fractions.

Materials:

  • Silica Gel 60 F254 TLC plates

  • Developing Tank

  • Spotting capillaries

  • Solvent System: Hexane / Diethyl Ether / Acetic Acid (70:30:1, v/v/v).[2] This is a robust starting point.

  • Visualization Reagent: Primuline spray (5 mg in 100 mL of 80:20 Acetone/Water) or a p-anisaldehyde stain.[2][8]

  • UV lamp (254 nm)

Procedure:

  • Preparation: Pour the solvent system into the developing tank to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the tank atmosphere. Cover and let equilibrate for 15-20 minutes.

  • Spotting: Dissolve a small amount of your crude mixture and each collected fraction in a volatile solvent (e.g., chloroform or hexane/ethyl acetate). Using a capillary, spot a small amount onto the TLC plate's baseline, keeping the spots small and well-separated. Also spot relevant standards (e.g., oleic acid, triolein) if available.

  • Development: Place the spotted TLC plate into the equilibrated tank. Ensure the solvent level is below the baseline. Cover the tank and allow the solvent front to migrate up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • For Primuline: Lightly spray the plate, let it dry, and visualize under a UV lamp. Lipids will appear as fluorescent spots.[2]

    • For p-anisaldehyde: Dip the plate in the stain, then gently heat with a heat gun until spots appear. Different lipid classes may stain different colors.

  • Interpretation: The least polar compounds (Triacylglycerols) will have the highest Rf value (travel farthest), followed by your Diacylglycerols, and then the more polar Monoacylglycerols and Free Fatty Acids. Your target 1,3-DAG and its 1,2-DAG isomer will likely have very similar Rf values, often appearing as a single, slightly elongated spot.[2]

Section 2: Primary Purification Strategies

The choice of the primary purification method depends on the scale of your synthesis and the impurity profile revealed by TLC. For most lab-scale syntheses (<5 g), silica gel column chromatography is the method of choice.[6][10]

Purification_Workflow cluster_0 Purification Decision Pathway A Crude Reaction Mixture B Initial TLC Analysis A->B C Silica Gel Column Chromatography B->C Impurities have different polarity D Fraction Analysis (TLC) C->D E Combine Pure Fractions D->E Pool fractions with target Rf & no impurities F High Purity Needed? (>98%) E->F G Low-Temp. Recrystallization or Prep-HPLC F->G Yes I Product (~90-95% Pure) F->I No H Final Product (>98% Pure) G->H

Caption: Decision workflow for purification of 1,3-DAGs.

Troubleshooting Guide: Silica Gel Column Chromatography

Q3: I ran a column, but my 1,3-DAG is not separating well from the triacylglycerol (TAG) byproduct. What should I do?

A3: This indicates your solvent system is too polar (too much diethyl ether or ethyl acetate). The TAGs are eluting with your DAGs instead of separating out first.

  • Solution: Decrease the polarity of your eluent. Prepare several new solvent systems with a lower percentage of the polar component (e.g., switch from 90:10 Hexane:EtOAc to 95:5 or even 97:3). Test these new systems by TLC to find one that gives good separation (a clear gap) between the TAG spot and the DAG spot. A gradient elution, starting with a very non-polar solvent (like pure hexane) and gradually increasing the polarity, is highly effective for separating lipids.[6]

Q4: After running a column, a new, slightly more polar spot appeared on my TLC that wasn't in the crude mixture. What happened?

A4: You are likely observing the 1,2-diacylglycerol isomer. This is a classic sign of on-column acyl migration. The slightly acidic nature of the silica gel surface can catalyze the rearrangement of your target 1,3-DAG to the 1,2-isomer.[2] The 1,2-isomer is slightly more polar and will have a lower Rf on TLC.

Q5: How can I prevent or minimize acyl migration during column chromatography?

A5: This is a critical question. While complete prevention is difficult, you can significantly minimize it:

  • Use Boric Acid-Impregnated Silica: Boric acid forms a reversible complex with the cis-diol system of the 1,2-glycerol backbone, but not as effectively with the 1,3-isomer. This has the dual effect of "locking" any formed 1,2-isomer in place and, more importantly, shifting the equilibrium away from migration.[2] This is the most robust method.

  • Work Quickly and Cold: Do not let the compound sit on the column for extended periods. Use flash chromatography with positive pressure to speed up the elution. If possible, run the column in a cold room.

  • Neutralize the Silica: Pre-treating the silica gel with a base (like triethylamine, often 0.1-0.5% in the eluent) can help neutralize acidic sites, but this can sometimes interfere with certain detection methods.

Experimental Protocol: Flash Column Chromatography

This protocol provides a method for the primary purification of gram-scale quantities.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate gradient, determined by prior TLC analysis)

  • Pressurized air or nitrogen source

  • Fraction collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gravity, tapping the sides gently to ensure even packing. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like hexane or dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply gentle positive pressure to achieve a steady flow rate (e.g., 2 inches/minute).

  • Gradient Elution:

    • Start with a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) to elute the very non-polar TAGs.

    • Collect fractions continuously and monitor them by TLC (spotting every few tubes).

    • Once the TAGs have eluted, gradually increase the eluent polarity (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to begin eluting your target 1,3-DAG.

    • Continue collecting and monitoring fractions until the desired product has fully eluted.

  • Fraction Pooling: Analyze all fractions by TLC. Combine the fractions that contain your pure product, free from faster-running (less polar) and slower-running (more polar) impurities.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator.

Section 3: High-Purity Polishing Strategies

For applications in drug development or as an analytical standard, purity greater than 98-99% is often required. Recrystallization or preparative HPLC are excellent secondary purification steps.

Troubleshooting Guide: Low-Temperature Recrystallization

Q6: I've tried to recrystallize my DAG from hexane, but it just oiled out. What's wrong?

A6: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, preventing the formation of a crystal lattice. This is common with lipids.

  • Solution: You need a solvent system where the product has high solubility when hot and very low solubility when cold.

    • Use a Mixed Solvent System: A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) is often effective. For sn-1,3 diacylglycerols, mixtures of n-hexane and ethyl acetate have been shown to be effective.[3]

    • Control the Cooling Rate: Crash cooling often leads to oiling or amorphous solids. Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). Slow cooling promotes the formation of larger, purer crystals.[11]

    • Scratch the Glass: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line. This creates nucleation sites.

Experimental Protocol: Low-Temperature Recrystallization

This technique is excellent for removing trace impurities after column chromatography.[12][13]

Materials:

  • Partially purified this compound (~90-95% pure)

  • Crystallization solvent (e.g., n-Hexane:Ethyl Acetate 98:2 v/v, this must be optimized)[3]

  • Erhlenmeyer flask

  • Filtration apparatus (Büchner funnel, filter paper)

  • Low-temperature bath or freezer (-20°C or lower)

Procedure:

  • Dissolution: Place the impure DAG in the flask. Add the solvent mixture dropwise while gently warming and swirling until the lipid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, transfer the flask to a 4°C refrigerator for several hours, then move to a -20°C freezer and leave undisturbed overnight to maximize crystal formation.

  • Isolation: Set up the Büchner funnel with filter paper and pre-chill it with a small amount of cold solvent. Quickly filter the cold slurry to collect the crystals.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Q7: When is it necessary to use Preparative HPLC?

A7: Preparative HPLC is a high-resolution technique best reserved for when you need the highest possible purity or when other methods fail.[14] It is particularly useful for:

  • Separating your target 1,3-DAG from its 1,2-isomer.

  • Separating homologous DAGs (e.g., dipalmitoyl vs. palmityl-oleoyl).

  • Purifying very small quantities (<100 mg) where losses from crystallization would be too high.

Section 4: Purity Confirmation and Product Handling

Final validation is essential to confirm the success of the purification.

Q8: How can I definitively confirm the identity, purity, and isomeric ratio of my final product?

A8: A combination of analytical techniques is required:

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation.[15][16] In ¹³C NMR, the chemical shifts of the glycerol backbone carbons are distinct for 1,3- and 1,2-isomers, allowing for quantification of isomeric purity.[17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[19][20] Techniques like LC-MS can be used to assess purity by separating and detecting trace impurities.[21][22]

Sources

Controlling temperature to prevent degradation of unsaturated lipids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Preventing Degradation of Unsaturated Lipids Assigned Specialist: Senior Application Scientist

Mission Statement

You are working with unsaturated lipids (e.g., DOPC, DOPE, Cholesterol). These molecules are chemically fragile due to their double bonds (susceptible to peroxidation) and physically temperamental due to phase transition temperatures (


).

This guide replaces generic advice with a causality-driven troubleshooting framework . We do not just tell you "store at -20°C"; we explain the thermodynamic and kinetic reasons why, ensuring you can adapt these protocols to your specific formulation.

Part 1: The Cold Chain (Storage & Handling)

The Core Conflict: You must lower temperature to slow chemical oxidation (Arrhenius kinetics), but lowering it too much or incorrectly can induce physical instability (phase separation, moisture absorption).

Standard Operating Procedures (SOPs)
Lipid FormRecommended TempContainer MaterialCritical Handling Note
Powder -20°C ± 4°CGlass (Amber)Hygroscopic Risk: Never open cold. Allow to reach Room Temp (RT) before breaking seal to prevent water condensation.
Organic Solution (e.g., Chloroform)-20°C ± 4°CGlass + Teflon LinerDo NOT store < -30°C. Extreme cold shrinks seals, causing solvent evaporation or moisture ingress.
Aqueous Suspension (Liposomes)4°CPlastic (compatible)Do NOT Freeze. Ice crystal formation punctures the bilayer, causing aggregation and leakage (unless cryoprotectants are used).
Troubleshooting: Storage Artifacts

Q: My lipid powder has turned into a gummy, yellow residue. A: This is hydrolysis driven by moisture , likely followed by oxidation. Unsaturated lipids are extremely hygroscopic.[1] If you opened the vial while it was still cold, atmospheric water condensed onto the powder.

  • Fix: Discard. For future use, equilibrate the vial in a desiccator at RT for 1 hour before opening.

Q: LC-MS shows a mass shift of +16 Da or +32 Da. A: This indicates Lipid Peroxidation (addition of oxygen). This is a radical chain reaction accelerated by heat and light.

  • The Mechanism: An initiator (trace metal or photon) removes a hydrogen from the methylene group between double bonds. Oxygen attacks, forming a peroxyl radical.

  • Fix: Always overlay stock solutions with dry Argon or Nitrogen gas before closing. Use amber glass to block UV light.

Visualizing the Enemy: The Oxidation Cascade

OxidationCascade cluster_control Control Points Lipid Unsaturated Lipid (LH) Radical Lipid Radical (L•) Lipid->Radical H• Abstraction Initiator Initiator (Heat/Light/Metals) Initiator->Radical Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 (Fast) Oxygen Oxygen (O2) Oxygen->Peroxyl Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide + LH (Propagation) Hydroperoxide->Radical Chain Branching Degradation Aldehydes/Ketones (Rancid Smell) Hydroperoxide->Degradation Decomposition Argon Argon Overlay (Blocks O2) Cold Low Temp (Slows Kinetics)

Figure 1: The self-propagating cycle of lipid peroxidation. Note that once LOOH forms, it can re-initiate the cycle, making early temperature control critical.

Part 2: The Hot Zone (Processing & Formulation)

The Core Conflict: You need heat to process lipids (extrusion requires


), but heat kills unsaturated lipids.
The "Tm + 10°C" Rule

The Phase Transition Temperature (


) is where a lipid melts from a rigid gel to a fluid liquid crystal.
  • Unsaturated Lipids (e.g., DOPC): Low

    
     (-17°C). They are fluid at room temperature.
    
  • Saturated Lipids (e.g., DSPC): High

    
     (55°C). They are rigid at room temperature.
    

Critical Protocol: If you are making a mixed liposome (e.g., DSPC/Cholesterol/DOPC), you must process at a temperature above the highest


 component.
  • Example: A DSPC/DOPC mix must be extruded at ~65°C. Extruding at RT will cause the DSPC to crystallize, clogging the filter and stripping the saturated lipid from the formulation.

Troubleshooting: Processing Failures

Q: My extruder membrane clogs immediately. A: You are likely working below the Phase Transition Temperature (


).
  • Diagnostic: Check your formulation. If it contains DSPC (

    
     55°C) or DPPC (
    
    
    
    41°C) and you are extruding at Room Temp, the lipids are in a "gel" state.
  • Fix: Heat the extruder block to

    
    .
    

Q: I heated my lipids to 65°C for extrusion, and now they smell "off" or yellowed. A: Thermal degradation. While 65°C is necessary for physical processing, prolonged exposure accelerates oxidation.

  • Fix: Minimize heat exposure time. Hydrate and extrude rapidly (within 15-30 mins). Do not leave the lipid cake hydrating at 65°C overnight.

Workflow: Temperature-Safe Extrusion

ExtrusionWorkflow Start Start Formulation CheckTm Identify Highest Tm Lipid (e.g., DSPC = 55°C) Start->CheckTm Decision Is Highest Tm < Room Temp? CheckTm->Decision ProcessRT Process at Room Temp (Minimizes Oxidation) Decision->ProcessRT Yes (e.g., Pure DOPC) ProcessHeat Heat to Tm + 10°C (Required for Fluidity) Decision->ProcessHeat No (e.g., DSPC Mix) Extrude Extrusion Steps (Hydrate -> Vortex -> Pass) ProcessRT->Extrude ProcessHeat->Extrude Cool Rapid Cooling to RT (Stop Thermal Stress) Extrude->Cool

Figure 2: Decision logic for thermal control during liposome extrusion to balance fluidity vs. stability.

Part 3: Analytical Forensics

Q: I see "Ghost Peaks" in my GC/LC-MS analysis. A: This is often Plasticizer Contamination , not lipid degradation.

  • Source: Storing organic lipid solutions (Chloroform) in polystyrene or polypropylene tubes. Chloroform leaches phthalates and slip agents from plastics.

  • Validation: Run a "blank" injection of pure chloroform stored in the same plastic tube. If the peaks appear, it's the plastic, not the lipid.

  • Protocol: ALWAYS use glass syringes (Hamilton) and glass vials for organic solvents.

Q: How do I calculate the degradation rate? A: Use the Arrhenius Equation to estimate shelf life if you have data points at two temperatures.



  • Rule of Thumb: For unsaturated lipids, the rate of oxidation roughly doubles for every 10°C increase in temperature (

    
    ).
    

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. (The industry standard for lipid handling protocols).

  • Tan, C. P., et al. (2001).[2] Application of Arrhenius kinetics to evaluate oxidative stability of vegetable oils.[2][3][4] Journal of the American Oil Chemists' Society. (Kinetic modeling of lipid oxidation).

  • Lian, T., & Ho, R. J. (2001). Trends and developments in liposome drug delivery systems. Journal of Pharmaceutical Sciences. (Discusses

    
     and extrusion parameters).
    
    
  • Wikipedia. Lipid bilayer phase behavior. (Reference table for Transition Temperatures of common lipids).

Sources

Reducing oxidation of the oleoyl chain in 1-O-palmityl-3-oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ensuring the stability of 1-O-palmityl-3-oleoylglycerol (POG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting the oxidation of the oleoyl chain in POG.

Understanding the Challenge: The Vulnerability of the Oleoyl Chain

The oleoyl chain in this compound is a monounsaturated fatty acid, which contains a double bond that is susceptible to oxidation. This process, known as lipid peroxidation, is a free-radical chain reaction that can compromise the purity, stability, and biological activity of your POG samples.[1][2] The primary drivers of this degradation are exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal contaminants.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oleoyl chain oxidation in POG?

A1: The primary mechanism is autoxidation, a self-catalyzing free-radical chain reaction consisting of three phases:

  • Initiation: The process begins with the abstraction of a hydrogen atom from the carbon adjacent to the double bond in the oleoyl chain, forming a lipid radical. This is often initiated by factors like light, heat, or metal ions.[1]

  • Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another POG molecule, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.[1]

  • Termination: The reaction ceases when two radical species react with each other to form stable, non-radical products.[1] By this stage, significant degradation of the sample may have already occurred.

Q2: How does storage temperature affect the stability of POG?

A2: Temperature has a significant impact on the rate of oxidation.[4][5] Storing POG at low temperatures is a critical physical means of preventing oxidation.[3] It is recommended to store POG at -20°C or below for long-term storage to minimize molecular motion and the rate of chemical reactions. For short-term use, refrigeration at 4°C is acceptable, but for no more than a few days.[6]

Q3: Can exposure to laboratory lighting degrade my POG sample?

A3: Yes, exposure to light, particularly UV light, can promote photo-oxidation and accelerate the degradation of POG.[4][7][8] It is crucial to store POG in amber vials or containers that block UV and visible light. When handling the compound, minimize its exposure to direct laboratory light.

Q4: What are the signs that my POG sample may have oxidized?

A4: Oxidation of POG can lead to the formation of primary oxidation products (hydroperoxides) and secondary oxidation products (aldehydes, ketones, etc.).[9] While these may not be visually apparent at low levels, significant oxidation can sometimes lead to a slight change in color or viscosity. The most reliable way to detect oxidation is through analytical methods such as Peroxide Value (PV) or p-Anisidine Value (p-AV) testing.[9][10]

Q5: What are antioxidants and how do they protect POG?

A5: Antioxidants are compounds that inhibit oxidation. They work through various mechanisms, but for POG, two main types are relevant:

  • Free Radical Scavengers (Primary Antioxidants): These molecules, such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E), donate a hydrogen atom to quench peroxyl radicals, thereby breaking the propagation phase of the oxidation chain reaction.[3][11][12]

  • Metal Chelators (Secondary Antioxidants): Trace metal ions (e.g., iron and copper) can act as catalysts, accelerating the decomposition of hydroperoxides into reactive radicals.[13][14] Chelating agents like ethylenediaminetetraacetic acid (EDTA) and citric acid bind these metal ions, rendering them inactive.[1][15][16]

Q6: Is it beneficial to use a combination of antioxidants?

A6: Yes, using a combination of antioxidants can have a synergistic effect.[1][17][18] For comprehensive protection, it is often recommended to use a free radical scavenger in conjunction with a metal chelator to address different aspects of the oxidation process.[19]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results with different batches of POG. One or more batches may have undergone oxidation, leading to altered biological activity or physical properties.Analyze all batches for oxidation markers (PV, p-AV). Discard any batches that show significant oxidation. Implement stringent storage and handling protocols for all new batches.
Precipitate forms in POG solution upon storage. This could be due to the formation of insoluble polymers, which are late-stage oxidation products.The sample is likely highly oxidized and should be discarded. Review your storage conditions, including temperature, light exposure, and the use of antioxidants.
Analytical characterization (e.g., NMR, MS) shows unexpected peaks. These could be signals from oxidation products such as aldehydes, ketones, or epoxides.[20]Compare the spectra to reference spectra of pure POG. If oxidation is confirmed, discard the sample. Ensure future work is conducted under an inert atmosphere (e.g., argon or nitrogen) and with appropriate antioxidants.
Rapid degradation of POG in a formulation or buffer. The formulation or buffer may contain pro-oxidants, such as trace metal ions, or have a pH that promotes oxidation.Analyze the formulation components for metal contamination. Consider incorporating a chelating agent like EDTA into your formulation.[15] Evaluate the stability of POG at different pH values to determine the optimal range.

Experimental Protocols

Protocol 1: Preparation of Antioxidant Stock Solutions

Objective: To prepare stock solutions of common antioxidants for the stabilization of POG.

Materials:

  • Butylated hydroxytoluene (BHT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ethanol (anhydrous)

  • Deionized water

  • Sterile, amber glass vials

Procedure for BHT Stock Solution (Lipid-Soluble):

  • Weigh out the desired amount of BHT in a sterile amber vial.

  • Add anhydrous ethanol to achieve a final concentration of 10 mg/mL.

  • Vortex until the BHT is completely dissolved.

  • Store the stock solution at 4°C, protected from light.

Procedure for EDTA Stock Solution (Aqueous-Soluble):

  • Weigh out the desired amount of EDTA in a sterile container.

  • Add deionized water to achieve a final concentration of 100 mM.

  • Adjust the pH to 8.0 with NaOH to ensure complete dissolution.

  • Sterile filter the solution and store it at 4°C.

Protocol 2: Stabilizing POG for Storage and Experimental Use

Objective: To outline the best practices for storing and handling POG to minimize oxidation.

Materials:

  • This compound (POG)

  • BHT stock solution (from Protocol 1)

  • Argon or nitrogen gas

  • Amber glass vials with Teflon-lined caps

Procedure:

  • If POG is in a solid form, gently warm it to just above its melting point under a stream of inert gas.

  • Add BHT stock solution to the molten POG to a final concentration of 0.01-0.1% (w/w).

  • Mix thoroughly but gently to ensure homogenous distribution of the antioxidant.

  • Aliquot the stabilized POG into amber glass vials.

  • Overlay the headspace of each vial with argon or nitrogen gas to displace oxygen.

  • Seal the vials tightly with Teflon-lined caps.

  • For long-term storage, place the vials at -20°C or below.

  • For daily use, store a small aliquot at 4°C for no longer than one week.

Visualizing the Science

The Process of Oleoyl Chain Autoxidation

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination POG POG (Oleoyl Chain) Lipid_Radical Lipid Radical (L.) POG->Lipid_Radical Initiator Initiator (Light, Heat, Metal) Initiator->POG H abstraction Oxygen Oxygen (O2) Lipid_Radical->Oxygen Reacts with Peroxyl_Radical Peroxyl Radical (LOO.) Oxygen->Peroxyl_Radical POG2 Another POG Molecule Peroxyl_Radical->POG2 H abstraction Radical1 Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) POG2->Hydroperoxide Lipid_Radical2 New Lipid Radical (L.) POG2->Lipid_Radical2 Lipid_Radical2->Oxygen Continues Chain Non_Radical Non-Radical Products Radical1->Non_Radical Radical2 Radical Radical2->Non_Radical

Caption: Free-radical chain reaction of oleoyl chain autoxidation.

Experimental Workflow for POG Stabilization

cluster_prep Preparation cluster_storage Storage cluster_analysis Quality Control cluster_use Experimental Use Receive_POG Receive/Synthesize POG Add_Antioxidant Add BHT (0.01-0.1%) Receive_POG->Add_Antioxidant Aliquot Aliquot into Amber Vials Add_Antioxidant->Aliquot Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Store_Cold Store at -20°C or below Inert_Atmosphere->Store_Cold Aliquot->Inert_Atmosphere QC_Test QC Testing: PV, p-AV, TOTOX Store_Cold->QC_Test Periodically Use_Sample Use in Experiments Store_Cold->Use_Sample As needed

Caption: Recommended workflow for the stabilization of POG.

Quantitative Data Summary

ParameterConditionRecommendation/Typical ValueRationale
Storage Temperature Long-term≤ -20°CMinimizes molecular motion and reaction rates.[3][6]
Short-term4°C (≤ 1 week)Slows degradation for immediate use.
Antioxidant Concentration BHT/BHA0.01 - 0.1% (w/w)Effective concentration for scavenging free radicals.[3]
EDTA1 - 10 mM (in aqueous formulations)Effective for chelating divalent metal ions.[15]
Atmosphere StorageInert (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidation.[3]
Packaging MaterialAmber GlassProtects from light-induced oxidation.[8]

References

  • Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats.
  • Antioxidant Mechanisms in Lipid Oxidation Prevention.
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PubMed.
  • Approaches of lipid oxidation mechanisms in oil matrices using associ
  • The supramolecular chemistry of lipid oxidation and antioxid
  • Mechanisms of Lipid Oxid
  • Lipid oxidation and traditional methods for evaluation | Request PDF.
  • Mechanism of the Catalytic Oxidation of Glycerol on Polycrystalline Gold and Platinum Electrodes | Request PDF.
  • Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions.
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC.
  • Thermal Stability of Oleic Acid and Ethyl Linole
  • Metal Chel
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
  • Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. PMC.
  • Effects of metal chelating agents on the oxidation of lipids induced by copper and iron.
  • Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis). PMC - NIH.
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
  • Synergistic interactions between antioxidants used in food preservation.
  • Role of Lipid Oxidation, Chelating Agents, and Antioxidants in Metallic Flavor Development in the Oral Cavity.
  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxid
  • A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION ST
  • Effect of Light and Air on the Quality and Stability of Selected Vegetable Oils. ijirset.
  • Effect of temperature, UV, sun and white lights on the stability of olive oil.

Sources

Validation & Comparative

NMR Spectral Analysis Guide: 1-O-Palmityl-3-Oleoylglycerol Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

1-O-palmityl-3-oleoylglycerol is a specific ether-lipid analog of a diacylglycerol (DAG). Unlike standard triacylglycerols (TAGs) or diacyl-DAGs, this molecule features a hybrid structure: a stable ether linkage (alkyl) at the sn-1 position and a hydrolyzable ester linkage (acyl) at the sn-3 position.

Confirming this structure presents a unique analytical challenge:

  • Differentiation: You must distinguish the ether linkage (O-alkyl) from the ester linkage (O-acyl).

  • Regiochemistry: You must prove the lipids are at positions 1 and 3, leaving the sn-2 hydroxyl free, rather than the thermodynamically favored 1,2-isomer.

  • Unsaturation: You must confirm the presence and geometry (cis/trans) of the oleoyl double bond.

This guide outlines a high-fidelity NMR workflow to definitively validate this structure, comparing it against alternative methods like Mass Spectrometry (MS).

Strategic Comparison: NMR vs. Mass Spectrometry

While MS is the standard for sensitivity and lipidomics profiling, NMR is the superior tool for de novo structural confirmation and regioisomer determination without derivatization.

FeatureNMR Spectroscopy (Recommended)Mass Spectrometry (MS/MS)
Primary Utility Definitive stereochemistry & linkage type (Ether vs. Ester).High-sensitivity detection & chain length identification.
Regioisomerism Excellent. Distinguishes 1,3-DAG from 1,2-DAG via sn-2 proton shift.Moderate. Requires specific fragmentation analysis; prone to ion-source migration.
Linkage Analysis Direct. Ether

-protons (~3.5 ppm) are distinct from Ester

-protons (~4.2 ppm).
Indirect. Inferred from neutral loss patterns (fatty acid vs. fatty alcohol).
Quantification Absolute. qNMR requires no reference standards for molar ratios.Relative. Ionization efficiency varies between lipid classes.
Sample Prep Minimal (Dissolve in

).
Complex (Extraction, potential derivatization).

The NMR Toolkit: Experimental Protocol

Sample Preparation[1][2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard.
    
    • Note: If the sn-2 hydroxyl proton signal is broad or invisible due to exchange, adding a trace of

      
       or using 
      
      
      
      (Benzene-d6) can sharpen the OH signal and resolve overlapping multiplets.
  • Concentration: 5–10 mg in 600 µL solvent for standard 1H/13C acquisition.

  • Temperature: 298 K (25°C).

Acquisition Parameters
  • 1H NMR: 16–64 scans. Key for quantitative ratio of chains (1:1).

  • 13C NMR: 512+ scans. Essential for carbonyl vs. ether carbon differentiation.

  • 2D Experiments (Critical):

    • HSQC: To assign proton-carbon pairs (resolving the glycerol backbone).

    • HMBC: To prove the linkage connectivity (Chain A

      
       Position 1, Chain B 
      
      
      
      Position 3).

Step-by-Step Spectral Analysis

Zone 1: The Glycerol Backbone (The "Fingerprint")

This is the most critical region. In a symmetric 1,3-diacyl-glycerol, the sn-1 and sn-3 protons are chemically equivalent. In This compound , the symmetry is broken by the ether/ester difference.

PositionProton EnvironmentChemical Shift (

H)
MultiplicityDiagnostic Value
sn-1

(Ether)
3.40 – 3.55 ppm MultipletHigh. Significantly upfield from ester signals. Confirms Ether.
sn-3

(Ester)
4.10 – 4.40 ppm dd (Doublet of doublets)High. Typical glyceride ester range. Confirms Ester.
sn-2

(Free Hydroxyl)
3.90 – 4.05 ppm MultipletCritical. If this were a 1,2-isomer (ester at sn-2), this signal would shift downfield to ~5.2 ppm . Its presence at ~4.0 ppm proves the 1,3-structure.
Zone 2: The Fatty Chains (Oleoyl vs. Palmityl)

You must confirm one saturated chain (Palmityl) and one unsaturated chain (Oleoyl).

GroupProton TypeChemical Shift (

H)
IntegrationNotes
Olefinic

5.30 – 5.38 ppm 2HCharacteristic multiplet for Oleoyl unsaturation.
Bis-Allylic

Absent 0HAbsence confirms monounsaturated (Oleic) vs polyunsaturated (Linoleic).

-Methylene

2.28 – 2.35 ppm 2HProtons adjacent to the Ester carbonyl (Oleoyl side).

-Methylene

3.40 – 3.50 ppm 2HProtons adjacent to the Ether oxygen (Palmityl side). Overlaps with sn-1 glycerol.[1][]
Terminal Methyl

0.88 ppm 6HIntegration of 6H confirms two chains.
Zone 3: 2D-NMR Connectivity (The "Proof")

Use HMBC (Heteronuclear Multiple Bond Correlation) to link the chains to the backbone.

  • Ether Linkage: The sn-1 protons (~3.5 ppm) will correlate with the sn-1 carbon (~71 ppm) and the

    
    -carbon of the palmityl chain (~72 ppm). Crucially, they will NOT correlate with a carbonyl carbon.
    
  • Ester Linkage: The sn-3 protons (~4.2 ppm) will correlate with the sn-3 carbon (~65 ppm) and the Carbonyl Carbon of the oleoyl group (~173 ppm).

Structural Confirmation Workflow (Logic Diagram)

The following diagram illustrates the decision tree for confirming the 1-O-alkyl-3-acyl structure using NMR data.

NMR_Analysis Start Start: 1H NMR Spectrum (CDCl3) Check_Olefin Zone 1: Olefinic Region (5.3 - 5.4 ppm) Start->Check_Olefin Is_Olefin Signal Present (2H)? Check_Olefin->Is_Olefin Confirm_Unsat Confirmed: Oleoyl Chain Present Is_Olefin->Confirm_Unsat Yes Reject_Unsat Reject: Sample is Saturated (e.g., Dipalmitin) Is_Olefin->Reject_Unsat No Check_Glycerol Zone 2: Glycerol Backbone (3.4 - 5.3 ppm) Confirm_Unsat->Check_Glycerol Check_sn2 Check sn-2 Proton Shift Check_Glycerol->Check_sn2 Result_13 Shift ~4.0 ppm (Methine CH-OH) Check_sn2->Result_13 Result_12 Shift ~5.2 ppm (Methine CH-OR) Check_sn2->Result_12 Isomer_13 Conclusion: 1,3-Isomer (sn-2 is free OH) Result_13->Isomer_13 Isomer_12 Conclusion: 1,2-Isomer (sn-2 is esterified) Result_12->Isomer_12 Check_Linkage Zone 3: Linkage Type (Ether vs Ester) Isomer_13->Check_Linkage Check_Alpha Check Glycerol CH2 Signals Check_Linkage->Check_Alpha Link_Mixed Distinct Signals: ~3.5 ppm (Ether) AND ~4.2 ppm (Ester) Check_Alpha->Link_Mixed Asymmetric Link_Sym Single Signal: ~4.2 ppm (Di-Ester) Check_Alpha->Link_Sym Symmetric Final FINAL CONFIRMATION: This compound Link_Mixed->Final

Caption: Logic flow for distinguishing the target molecule from common contaminants (1,2-isomers or di-esters) using 1H NMR chemical shifts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Vlahov, G. (1999). Application of NMR to the study of the structure of lipids.[3][4][5][6][7][8] Progress in Lipid Research. (Provides foundational data on 1,3 vs 1,2 glycerol shifts).

  • Gunstone, F. D. (1994). High Resolution NMR of Fatty Acids and Esters. Lipid Analysis. (Source for olefinic and allylic shift data).[9]

  • PubChem Compound Summary. (2024). 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol).[][10] National Library of Medicine. Link (Reference for the specific ether-glycerol backbone shifts).

  • Cayman Chemical. (2024). 1-O-Hexadecyl-sn-glycerol Product Insert. Link (Verification of the ether lipid class properties).

Sources

A Tale of Two Syntheses: A Senior Application Scientist's Guide to 1-O-Palmityl-3-Oleoylglycerol Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in lipid chemistry, the precise synthesis of structured lipids is paramount. 1-O-palmityl-3-oleoylglycerol, a specific 1,3-diacylglycerol (DAG), is a molecule of significant interest due to its unique physiological properties and potential therapeutic applications. The strategic placement of a saturated fatty acid (palmitic acid) at the sn-1 position and an unsaturated fatty acid (oleic acid) at the sn-3 position of the glycerol backbone dictates its metabolic fate and functionality. This guide provides an in-depth, objective comparison of the two primary routes to this valuable compound: enzymatic and chemical synthesis. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a transparent assessment of the performance of each methodology, supported by experimental data.

The Crux of the Matter: Why Regioselectivity is Key

The synthesis of this compound is not merely a matter of esterifying glycerol with palmitic and oleic acids. The challenge lies in achieving high regioselectivity—the controlled placement of the fatty acids at the desired sn-1 and sn-3 positions, leaving the sn-2 position free. This structural precision is critical as 1,3-DAGs are metabolized differently from 1,2-DAGs or triglycerides.[1] The absence of a fatty acid at the sn-2 position influences lipid absorption and metabolism, which is the basis for the "low-calorie" appeal of some DAG oils.[1]

Enzymatic Synthesis: The Biocatalytic Approach of Precision and Finesse

Enzymatic synthesis has emerged as a powerful and elegant method for producing structured lipids, leveraging the inherent specificity of lipases.[1] These biocatalysts can exhibit high regioselectivity, preferentially catalyzing esterification at the primary (sn-1 and sn-3) positions of glycerol, thus minimizing the formation of unwanted byproducts.[1]

The Mechanism: Harnessing Nature's Catalysts

The enzymatic synthesis of this compound typically involves the direct esterification of glycerol with palmitic acid and oleic acid, catalyzed by a sn-1,3-specific lipase. The reaction equilibrium is driven towards the synthesis of the diacylglycerol by the removal of water, often achieved by conducting the reaction under vacuum.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is a representative example of a solvent-free enzymatic synthesis.

Materials:

  • Glycerol (10 mmol)

  • Palmitic acid (10 mmol)

  • Oleic acid (10 mmol)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Novozym 435 from Candida antarctica), 5% by weight of total reactants.[2]

Equipment:

  • 50 mL pear-shaped flask

  • Water bath with temperature control

  • Vacuum pump

  • Magnetic stirrer

Procedure:

  • Combine glycerol, palmitic acid, and oleic acid in the pear-shaped flask.

  • Add the immobilized lipase to the reactant mixture.[2]

  • Place the flask in a water bath pre-heated to 50-60°C.

  • Begin stirring the mixture.

  • Apply vacuum (e.g., 4 mm Hg) to the flask to remove the water produced during the esterification, thereby driving the reaction forward.[2]

  • Continue the reaction for 3-8 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2][3]

  • Upon completion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused for subsequent batches.[2]

  • The resulting product mixture, rich in this compound, can be purified by column chromatography or molecular distillation to achieve high purity.

graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Enzymatic synthesis workflow for this compound.

Chemical Synthesis: A Multi-Step Journey of Protection and Acylation

The chemical synthesis of this compound is a more intricate process, typically involving a multi-step strategy to ensure the desired regioselectivity. This approach relies on the use of protecting groups to block the sn-2 hydroxyl group of glycerol, allowing for the selective esterification of the sn-1 and sn-3 positions.

The Mechanism: A Strategic Game of Block and Attack

A common chemical synthesis route involves the following key stages:

  • Protection: The sn-2 hydroxyl group of a glycerol derivative is protected with a suitable protecting group (e.g., a benzyl or silyl group).

  • First Acylation: The protected glycerol is acylated at one of the primary hydroxyl groups with either palmitic or oleic acid.

  • Second Acylation: The remaining free primary hydroxyl group is then acylated with the other fatty acid.

  • Deprotection: The protecting group on the sn-2 hydroxyl is removed to yield the final 1,3-diacylglycerol.

This multi-step nature often leads to lower overall yields and requires rigorous purification at each stage.[4]

Experimental Protocol: Chemical Synthesis of this compound (Illustrative)

The following is a generalized protocol illustrating the complexity of a protecting group strategy. Specific reagents and conditions can vary.

Step 1: Protection of Glycerol

  • React a suitable glycerol derivative (e.g., solketal) with a protecting group reagent (e.g., benzyl bromide) to selectively protect the sn-2 hydroxyl group.

  • Purify the protected glycerol intermediate.

Step 2: Sequential Acylation

  • React the protected glycerol with palmitoyl chloride in the presence of a base (e.g., pyridine) to form the sn-1-palmityl ester.

  • Purify the monoacylated intermediate.

  • React the purified intermediate with oleoyl chloride to form the sn-3-oleoyl ester.

  • Purify the diacylated protected glycerol.

Step 3: Deprotection

  • Remove the protecting group from the sn-2 position using appropriate conditions (e.g., hydrogenolysis for a benzyl group).

  • Purify the final product, this compound, using column chromatography.

graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.2, height=0.9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Chemical synthesis workflow for this compound.

Head-to-Head Comparison: Performance Metrics

ParameterEnzymatic SynthesisChemical Synthesis
Regioselectivity High (due to sn-1,3-specific lipases)High (dependent on protecting group strategy)
Yield Generally high (can exceed 80-90% for DAG content in the reaction mixture)[2]Overall yield is often low due to multiple steps (e.g., ~3% from glycerol in some cases)[4], though individual step yields can be high.
Purity (crude) High content of 1,3-DAG, with minor amounts of mono- and triglycerides.Mixture of intermediates and byproducts, requiring extensive purification at each step.
Reaction Conditions Mild (e.g., 40-60°C, atmospheric or reduced pressure).[2]Often requires more extreme conditions (e.g., use of strong bases, potentially higher temperatures).
Byproducts Primarily water.Stoichiometric amounts of waste from protecting group and activating agent usage.
Environmental Impact Generally considered "greener" due to mild conditions and biodegradable catalysts.Can generate more hazardous waste and consume more energy.
Cost-Effectiveness Higher initial cost due to the price of immobilized enzymes, but reusability can offset this.[5]Lower cost of bulk chemical reagents, but multi-step nature and purification can increase overall cost.
Scalability Readily scalable, with continuous processes being developed.Can be complex to scale up due to the multi-step nature and purification requirements.

Expert Insights and Causality of Experimental Choices

Enzymatic Route: The choice of an immobilized sn-1,3-specific lipase is the cornerstone of this method's success. Immobilization not only simplifies catalyst removal and reuse, reducing costs, but can also enhance enzyme stability. The use of a solvent-free system is a deliberate choice to increase reactant concentration, improve volumetric productivity, and simplify downstream processing, aligning with the principles of green chemistry. The application of a vacuum is a critical process parameter; it efficiently removes the water byproduct, which would otherwise lead to a competing hydrolysis reaction and unfavorably shift the reaction equilibrium.

Chemical Route: The selection of the protecting group is a crucial decision in the chemical synthesis strategy. It must be stable under the acylation conditions but readily removable without causing acyl migration, which would lead to the formation of 1,2-diacylglycerol isomers. The multi-step purification is not an option but a necessity to ensure the purity of each intermediate, as any side products would be carried through to the next step, complicating the final purification and reducing the overall yield. The use of acyl chlorides as activated fatty acid derivatives is common to drive the esterification reaction to completion, but this also generates stoichiometric amounts of acidic byproducts that need to be neutralized and removed.

Conclusion: A Verdict Based on Application

Both enzymatic and chemical synthesis routes can, in principle, yield the desired this compound. However, they represent fundamentally different philosophies and present distinct advantages and disadvantages.

Enzymatic synthesis offers a more direct, environmentally benign, and often higher-yielding route to the target molecule. Its mild reaction conditions and high selectivity make it an attractive option, particularly for applications in the food and pharmaceutical industries where purity and the absence of harsh chemical residues are paramount. While the initial investment in enzymes may be higher, the potential for catalyst reuse and simpler downstream processing can make it economically viable, especially at scale.

Chemical synthesis , on the other hand, provides a more traditional and versatile approach that is not dependent on the availability or stability of a specific enzyme. However, it is a more laborious and less environmentally friendly process, often plagued by low overall yields due to its multi-step nature. For small-scale research purposes where the cost and reusability of enzymes are a concern, or when a specific, non-natural lipid structure is desired that cannot be accessed enzymatically, chemical synthesis remains a relevant, albeit challenging, option.

For the production of this compound for applications in drug development and as a functional food ingredient, the enzymatic approach is demonstrably superior in terms of efficiency, purity, and sustainability. The continued development of more robust and cost-effective immobilized lipases will only further solidify its position as the preferred method for the synthesis of structured lipids.

References

  • Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease. Available at: [Link]

  • Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol. Google Patents.
  • Chemoenzymatic Synthesis of 1,3-dioleoyl-2-palmitoylglycerol. PubMed. Available at: [Link]

  • 1,3-Dioleoyl-2-palmitoylglycerol-rich triacylglycerol characterization by three processing methods. ResearchGate. Available at: [Link]

  • Synthesis of structured lipid 1,3-dioleoyl-2-palmitoylglycerol in both solvent and solvent-free system. ResearchGate. Available at: [Link]

  • Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. ACS Omega. Available at: [Link]

  • Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. Frontiers in Nutrition. Available at: [Link]

  • SYNTHESIS OF PALM OIL HIGH IN DIACYLGLYCEROL THROUGH DIRECT ESTERIFICATION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • The Two-Step Synthesis of 1, 3-Oleoyl-2-Palmitoylglycerol by Candida sp. 99-125 lipase. ResearchGate. Available at: [Link]

  • Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. ResearchGate. Available at: [Link]

  • Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity. Frontiers in Chemistry. Available at: [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. Digital CSIC. Available at: [Link]

  • A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production. Taylor & Francis Online. Available at: [Link]

  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega. Available at: [Link]

  • Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PubMed Central. Available at: [Link]

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Reference Standards for 1-O-Palmityl-3-Oleoylglycerol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standards and quantification strategies for 1-O-palmityl-3-oleoylglycerol , a specific ether-linked diacylglycerol (DAG) analogue.

Content Type: Comparative Technical Guide Audience: Lipidomics Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary & Nomenclature Analysis

This compound is a specific lipid metabolite belonging to the 1-alkyl-3-acyl-glycerol class.[1] It is structurally distinct from common diacylglycerols (DAGs) due to the ether bond at the sn-1 position and the specific regio-isomerism at sn-3.

  • IUPAC Name: 1-O-hexadecyl-3-oleoyl-sn-glycerol

  • Chemical Structure:

    • sn-1: Hexadecyl group (Ether linkage,

      
      )
      
    • sn-2: Hydroxyl group (Free,

      
      )
      
    • sn-3: Oleoyl group (Ester linkage,

      
      )
      
  • Biological Relevance: Often associated with the metabolic breakdown of ether lipids (plasmalogens/PAF) or as a specific signaling intermediate distinct from classical 1,2-DAGs (PKC activators).

Critical Nomenclature Alert: Researchers often confuse "Palmityl" (Alkyl/Ether) with "Palmitoyl" (Acyl/Ester).

  • 1-O-Palmityl: Ether lipid (Target of this guide).

  • 1-Palmitoyl: Ester lipid (Classical DAG).

  • Implication: Using an ester standard (1-Palmitoyl-3-oleoyl-glycerol) to quantify an ether analyte will result in significant quantification errors due to differential ionization efficiencies and fragmentation patterns in MS/MS.

Comparison of Reference Standards

Due to the rarity of the specific 1,3-regioisomer in commercial catalogs, quantification often requires a strategic choice between exact custom synthesis, regio-isomeric surrogates, or structural analogues.

Option A: The Exact Standard (Custom/Specialty)
  • Identity: 1-O-Hexadecyl-3-oleoyl-glycerol

  • Availability: Rare. Often requires custom synthesis or special order from specialized lipid suppliers (e.g., Larodan, Matreya).

  • Application: Essential for chiral chromatography or when distinguishing sn-2 vs sn-3 positional isomers is critical for the biological hypothesis.

  • Pros: Absolute retention time matching; exact MS/MS fragmentation.

  • Cons: High cost; long lead time; limited stability data.

Option B: The Regio-Isomeric Surrogate (Recommended Commercial Standard)
  • Identity: 1-O-Hexadecyl-2-oleoyl-sn-glycerol (Available from Avanti Polar Lipids, Cayman Chemical).

  • Rationale: In non-chiral reverse-phase LC-MS, the 1,2- and 1,3-isomers often co-elute or have very similar retention times. Their ionization efficiency (response factor) is nearly identical because they possess the same functional groups (1 ether, 1 ester, 1 hydroxyl).

  • Application: Routine quantification where total ether-DAG content is the primary endpoint.

  • Pros: Readily available; high purity (>99%); well-characterized stability.

  • Cons: Requires chromatographic validation to ensure separation if the biological sample contains both isomers.

Option C: The Internal Standard (Essential for Quantification)
  • Identity: 1-O-Hexadecyl-2-oleoyl-sn-glycerol-d5 (Deuterated on the glycerol backbone or fatty acid tail).

  • Alternative: 1,3-Dipalmitoyl-d5-glycerol (Ester analogue).

  • Recommendation: Use a Deuterated Ether Lipid if available (e.g., PAF precursors). If not, a deuterated DAG (e.g., 1,3-16:0-d5-DG) is acceptable if matrix effects are carefully evaluated, though it corrects less effectively for the specific extraction efficiency of ether lipids.

Summary Table: Reference Standard Performance
FeatureOption A: Exact Isomer (1-O-Hexadecyl-3-Oleoyl)Option B: Surrogate Isomer (1-O-Hexadecyl-2-Oleoyl)Option C: Ester Analogue (1-Palmitoyl-3-Oleoyl)
Chemical Fidelity 100%95% (Regio-isomer)50% (Different bond type)
Ionization Response Exact Match~98-100% MatchSignificant Deviation
MS/MS Pattern Exact MatchSimilar (Distinct fragments)Different (Loss of FA at sn-1)
Availability Low (Custom)High (Commercial)High (Commercial)
Cost


$
Recommendation Gold Standard (Validation)Silver Standard (Routine)Not Recommended

Experimental Workflow & Methodology

This protocol describes the quantification of this compound using LC-ESI-MS/MS .

Step 1: Lipid Extraction (Modified Bligh & Dyer)

Ether lipids are neutral but slightly more hydrophobic than their ester counterparts.

  • Sample: 100 µL Plasma or Cell Homogenate.

  • Spike: Add 10 µL of Internal Standard (Option C, 1 µM).

  • Lysis: Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex 1 min.

  • Phase Split: Add 125 µL Chloroform + 125 µL Water.

  • Extraction: Centrifuge (1000 x g, 5 min). Collect lower organic phase.

  • Dry: Evaporate under Nitrogen (

    
    ). Reconstitute in 100 µL Isopropanol:Methanol (1:1).
    
Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 10 min.

  • Rationale: Ammonium formate promotes

    
     adduct formation, which is more stable for neutral lipids than protonated ions.
    
Step 3: Mass Spectrometry Detection (MRM)

Ether lipids exhibit unique fragmentation. Unlike esters, the ether bond at sn-1 does not readily cleave.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: m/z 598.6 (Calculated: MW 580.5 + 18).

  • Product Ions (Transitions):

    • Quantifier:Loss of Oleic Acid + Ammonia -> m/z 299.3 (Mono-alkyl glycerol backbone).

    • Qualifier:Loss of Ammonia -> m/z 581.5 (Protonated molecular ion).

    • Differentiation: Ester DAGs would show loss of Palmitic Acid (m/z 256 loss). Ether lipids will not show a loss of the hexadecyl group as a fatty acid.

Visualizing the Quantification Logic

The following diagram illustrates the decision tree for selecting the correct standard and the MS/MS fragmentation logic.

LipidQuantification Start Target Analyte: This compound CheckAvail Check Commercial Availability (Avanti, Cayman, Larodan) Start->CheckAvail IsAvailable Exact Standard Available? CheckAvail->IsAvailable UseExact Use Exact Standard (Gold Standard) IsAvailable->UseExact Yes SelectSurrogate Select Surrogate Standard IsAvailable->SelectSurrogate No MS_Method LC-MS/MS Method Development (ESI+ Ammonium Adducts) UseExact->MS_Method SurrogateChoice 1-O-Hexadecyl-2-Oleoyl-sn-glycerol (Isomeric Surrogate) SelectSurrogate->SurrogateChoice Best Match SurrogateChoice->MS_Method Frag_Ether Ether Bond (sn-1) Stable in MS/MS No Loss of C16:0 MS_Method->Frag_Ether Structural Confirmation Frag_Ester Ester Bond (sn-3) Cleaves Readily Neutral Loss of Oleic Acid MS_Method->Frag_Ester Quantifier Transition Quant Quantification via Product Ion (Alkyl-Glycerol Backbone) Frag_Ether->Quant Frag_Ester->Quant

Caption: Decision tree for reference standard selection and MS/MS fragmentation logic for ether-lipid quantification.

References

  • Avanti Polar Lipids. Alkyl-Acyl Glycerol Standards. Available at: [Link]

  • PubChem. this compound (CID 13848036).[2] National Library of Medicine. Available at: [Link]

  • Murphy, R.C., et al. (2007).Detection of the abundance of diacylglycerol and triacylglycerol molecular species in cells using neutral loss mass spectrometry. Analytical Biochemistry, 366(1), 59-70.
  • Wood, R., & Snyder, F. (1969). Quantitative analysis and comparison of the physical properties of O-alkyl and S-alkyl monoethers of glycerol.[3] Journal of Lipid Research, 10(4), 370-373.[3] Available at: [Link]

Sources

Comparative Pharmacokinetics and Metabolic Fate: 1,3-Diglycerides vs. Triglycerides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the absorption dynamics, enzymatic hydrolysis, and metabolic fate of 1,3-diglycerides (1,3-DAG) versus conventional triglycerides (TAG). While often marketed for their metabolic benefits (suppression of postprandial hypertriglyceridemia), 1,3-DAGs exhibit a distinct pharmacokinetic profile driven by stereospecific enzymatic processing.

Key Insight: The primary differentiator is not the rate of initial hydrolysis, but the metabolic routing of the digestion products. TAGs predominantly utilize the 2-Monoacylglycerol (2-MAG) pathway for efficient lymphatic transport, whereas 1,3-DAGs are largely hydrolyzed to free glycerol and fatty acids, diverting flux toward the portal vein for hepatic oxidation rather than lymphatic storage.

Molecular Architecture and Enzymatic Specificity

To understand the absorption variance, one must first analyze the substrate specificity of digestive lipases regarding the stereochemistry of the glycerol backbone.

Structural Differences[1][2][3][4]
  • Triglycerides (TAG): Esters of glycerol with fatty acids at sn-1, sn-2, and sn-3 positions.

  • 1,3-Diglycerides (1,3-DAG): Esters at sn-1 and sn-3, leaving the sn-2 position unsubstituted.

Hydrolysis Dynamics

Digestion is mediated primarily by pancreatic lipase, which is sn-1,3 regiospecific.

FeatureTriglyceride (TAG)1,3-Diglyceride (1,3-DAG)
Primary Enzyme Pancreatic Lipase (PL)Pancreatic Lipase (PL)
Hydrolysis Sites sn-1 and sn-3 positionssn-1 and sn-3 positions
Primary End Products 2-MAG + 2 Free Fatty Acids (FFA)Glycerol + 2 Free Fatty Acids (FFA)
Intermediate Stability 2-MAG is stable and conserved.1-MAG is unstable; rapidly isomerizes or hydrolyzes.

Mechanistic Consequence: The absence of a fatty acid at the sn-2 position in 1,3-DAG prevents the formation of 2-MAG. Since the enzyme Monoacylglycerol Acyltransferase (MGAT) specifically requires 2-MAG as a substrate to resynthesize TAG in the enterocyte, the 1,3-DAG pathway is metabolically "short-circuited."

Metabolic Pathways: The Divergence Point

The following diagram illustrates the critical bifurcation in metabolic fate between TAG and 1,3-DAG. This visualization highlights why 1,3-DAGs result in lower serum triglyceride levels.

LipidAbsorption cluster_legend Legend cluster_enterocyte Enterocyte Cytosol L1 Dietary Input L2 Enzymatic Action L3 Metabolic Route TAG Dietary TAG (sn-1, sn-2, sn-3) PL_TAG Pancreatic Lipase (Hydrolysis) TAG->PL_TAG DAG Dietary 1,3-DAG (sn-1, sn-3) PL_DAG Pancreatic Lipase (Hydrolysis) DAG->PL_DAG Prod_TAG 2-MAG + 2 FFAs PL_TAG->Prod_TAG Prod_DAG 1-MAG (Unstable) -> Glycerol + FFAs PL_DAG->Prod_DAG MGAT MGAT Pathway (High Efficiency) Prod_TAG->MGAT 2-MAG is preferred substrate G3P Glycerol-3-Phosphate Pathway (Low Capacity) Prod_DAG->G3P Glycerol cannot use MGAT Portal Portal Vein (Direct to Liver) Prod_DAG->Portal Free Glycerol/FFAs Resyn_TAG Re-esterified TAG MGAT->Resyn_TAG G3P->Resyn_TAG Slow/Inefficient Chylo Chylomicron Formation (Lymphatic System) Resyn_TAG->Chylo

Figure 1: Mechanism of action showing the diversion of 1,3-DAG hydrolysis products (Glycerol/FFA) to the portal vein, bypassing the efficient MGAT re-esterification pathway used by TAGs.[1]

Comparative Pharmacokinetic Data

The following data summarizes key pharmacokinetic parameters observed in clinical and preclinical studies comparing equimolar loads of TAG and 1,3-DAG.

ParameterTriglycerides (TAG)1,3-Diglycerides (1,3-DAG)% Difference
Tmax (Serum TAG) 3.0 – 4.0 hours3.0 – 4.0 hours~0% (Similar uptake rate)
Cmax (Serum TAG) BaselineReduced-22% to -30%
AUC (0-6h) BaselineReduced-20% to -50%
Chylomicron TAG HighLow-28% to -89%
Hepatic Beta-Oxidation BaselineIncreasedSignificant Increase
Primary Transport Lymphatic (Chylomicrons)Portal Vein (FFAs/Glycerol)N/A

Data synthesized from Tada et al. and Taguchi et al. (See References).

Interpretation for Drug Development

For lipid-based drug delivery systems (LBDDS), substituting TAG with 1,3-DAG may:

  • Reduce Lymphatic Transport: If the drug relies on chylomicron association for bioavailability (e.g., highly lipophilic compounds like cannabinoids or cyclosporine), 1,3-DAG may lower systemic exposure compared to TAG.

  • Increase Hepatic First-Pass: The diversion to the portal vein exposes the payload directly to the liver, potentially increasing clearance for high-extraction drugs.

Experimental Protocol: Lymphatic Absorption Analysis

To objectively verify these absorption differences in a preclinical setting, the Mesenteric Lymph Duct Cannulated Rat Model is the gold standard. This self-validating system allows for the physical collection of chylomicrons before they enter systemic circulation.

Pre-Surgical Preparation
  • Subject: Male Sprague-Dawley rats (300–350g).[2]

  • Fast: 12–16 hours pre-surgery (water ad libitum).

  • Anesthesia: Isoflurane (2–3% induction, 1.5% maintenance).

Surgical Workflow (Step-by-Step)
  • Incision: Midline abdominal incision (approx. 3 cm).

  • Visualization: Retract cecum and small intestine to expose the superior mesenteric artery. The lymph duct runs parallel to this artery (translucent/whitish vessel).

  • Cannulation:

    • Clear connective tissue using blunt dissection.

    • Insert a polyethylene catheter (PE-50 or silicone equivalent) bevel-up into the lymph duct.

    • Secure with cyanoacrylate glue and a drop of 2% alginate gel for stability.

  • Duodenal Catheter: Insert a separate silicone tube into the duodenum for controlled lipid emulsion delivery.

  • Closure: Suture muscle and skin layers; exteriorize catheters through the flank.

Experimental Phase
  • Stabilization: Allow 24h recovery with saline/glucose infusion to replenish fluid loss.

  • Administration: Infuse lipid emulsion (TAG vs. 1,3-DAG) at 3.0 mL/h via duodenal catheter.

    • Formulation: 10% Lipid, 3% Tween 80, PBS pH 6.5.

  • Sampling: Collect lymph continuously in pre-weighed tubes containing EDTA (to prevent clotting) at 1-hour intervals for 8 hours.

Analytical Validation (Self-Validating Steps)
  • Flow Rate Check: Lymph flow must remain >1.0 mL/h. A drop below this indicates catheter occlusion or dehydration (Invalidate subject).

  • Clearance Control: Administer a lipid-soluble dye (e.g., Sudan Red) post-experiment. Visual confirmation of dye in the collection tube confirms catheter patency.

References

  • Taguchi, H., et al. (2000). "Double-blind controlled study on the effects of dietary diacylglycerol on postprandial serum and chylomicron triacylglycerol responses in healthy humans." Journal of the American College of Nutrition.

  • Tada, N., et al. (2001). "Dynamics of postprandial remnant-like lipoprotein particles in serum after loading of diacylglycerols." Clinica Chimica Acta.

  • Kondo, H., et al. (2003). "Dietary diacylglycerol suppresses accumulation of body fat compared to triacylglycerol in men in a double-blind controlled trial."[3] The Journal of Nutrition.

  • Phan, C.T., & Tso, P. (2001). "Intestinal lipid absorption and transport."[2][4] Frontiers in Bioscience.

  • Porter, C.J.H., et al. (2007). "Lipophilic drug absorption: The role of the lymphatic system." Nature Reviews Drug Discovery.

Sources

A Researcher's Guide to the Analysis of 1-O-palmityl-3-oleoylglycerol: A Comparative Evaluation of Analytical Methodologies Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid species is paramount. 1-O-palmityl-3-oleoylglycerol (PO), a specific 1,3-diacylglycerol (1,3-DAG), is a key molecule in various research contexts, from its role as a structural lipid to its implications in cellular signaling pathways. This guide provides an in-depth technical comparison of analytical methodologies for the analysis of this compound, benchmarking a modern High-Performance Liquid Chromatography (HPLC) approach against the established American Oil Chemists' Society (AOCS) official gas chromatography (GC) method.

This document is structured to provide not just procedural steps but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for the practicing scientist.

The Analytical Challenge: Why Specificity Matters in Diacylglycerol Analysis

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism.[1] The accurate quantification of specific DAG isomers like this compound is analytically challenging due to the presence of positional isomers (e.g., 1,2-diacylglycerols) and a complex sample matrix. Positional isomers, such as 1,2- and 1,3-diacylglycerols, can have different biological activities and metabolic fates, making their distinct quantification essential. Furthermore, 1,2-diacylglycerols can isomerize to the more stable 1,3-form, a process that needs to be minimized during sample preparation and analysis.

Benchmarking Against the Standard: AOCS Official Method Cd 11b-91

The AOCS Official Method Cd 11b-91 is a widely recognized standard for the determination of mono- and diacylglycerols in fats and oils.[2][3] This method relies on gas chromatography (GC) with flame ionization detection (FID) after derivatization of the hydroxyl groups to make the analytes volatile enough for GC analysis.

Principle of the AOCS Method

The core of the AOCS method involves the conversion of mono- and diacylglycerols into their more volatile trimethylsilyl (TMS) ether derivatives. This is achieved by reacting the sample with silylating agents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), in the presence of pyridine.[3] The resulting TMS-ethers are then separated and quantified by capillary GC-FID.

Experimental Protocol: AOCS Official Method Cd 11b-91 (Adapted)

Sample Preparation (Derivatization)

  • Weighing: Accurately weigh approximately 10-50 mg of the homogenized sample into a screw-cap vial.

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., n-tetradecane) to the sample.

  • Silylation: Add 0.2 mL of BSTFA and 0.1 mL of TMCS to the vial. Ensure the sample is free from moisture.

  • Reaction: Tightly cap the vial, shake vigorously, and heat at 70°C for approximately 20 minutes.

  • Injection: Inject 1-5 µL of the cooled reaction mixture into the gas chromatograph.

Gas Chromatography (GC-FID) Conditions

  • Column: A capillary column suitable for high-temperature analysis (e.g., SE-54 or equivalent), 15-25 m in length, 0.25-0.35 mm internal diameter.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 320-340°C.

  • Detector Temperature: 335-350°C.

  • Oven Temperature Program: An initial temperature of around 80°C, followed by a temperature ramp to approximately 340°C.

  • Detection: Flame Ionization Detector (FID).

Workflow for AOCS Official Method Cd 11b-91

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis sample Weigh Sample (10-50 mg) is Add Internal Standard sample->is reagents Add Silylating Reagents (BSTFA/TMCS) is->reagents react Heat at 70°C (20 min) reagents->react inject Inject Derivatized Sample react->inject Derivatized Sample separate Capillary GC Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for diacylglycerol analysis using the AOCS Cd 11b-91 method.

Performance and Limitations

While being a standard method, AOCS Cd 11b-91 has some recognized challenges. The derivatization step can be sensitive to moisture and may not always proceed to completion, affecting accuracy. Furthermore, studies have shown that the repeatability of this method can be suboptimal, with relative standard deviations (RSD) for diacylglycerol peak areas around 5.6%.[1][2]

A Modern Alternative: High-Performance Liquid Chromatography (HPLC)

HPLC offers a powerful alternative to GC for the analysis of diacylglycerols, often without the need for derivatization.[4] This simplifies sample preparation and avoids potential artifacts from the derivatization process. Various detection methods can be coupled with HPLC, including UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD).

Principle of HPLC-based Analysis

Reversed-phase HPLC (RP-HPLC) is commonly employed, separating diacylglycerols based on their hydrophobicity. A C18 column is a popular choice for the stationary phase.[4] For detection, UV absorbance at low wavelengths (around 205 nm) can be used, as the ester linkages of the acylglycerols exhibit some absorbance in this region. Alternatively, universal detectors like ELSD or CAD can be used, which are not dependent on the presence of a chromophore.

Experimental Protocol: RP-HPLC-UV/CAD

Sample Preparation

  • Weighing and Dissolution: Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent (e.g., hexane or isopropanol).

  • Dilution: Dilute the stock solution to a working concentration with the initial mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of solvents like acetonitrile and acetone is common.[5] For example, a gradient of acetone in acetonitrile can be employed.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection:

    • UV: 205 nm.

    • CAD: Nebulizer temperature and other settings optimized according to the manufacturer's recommendations.

Workflow for HPLC-based Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Weigh and Dissolve Sample dilute Dilute to Working Concentration sample->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Prepared Sample filter->inject Filtered Sample separate RP-HPLC Separation (C18) inject->separate detect UV or CAD Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for diacylglycerol analysis using HPLC with UV or CAD detection.

Performance Comparison: AOCS GC vs. HPLC

The choice of analytical method is often a trade-off between established protocols and the advantages offered by newer technologies. Below is a summary of the performance characteristics of the AOCS GC method and a typical HPLC-based approach for the analysis of diacylglycerols.

ParameterAOCS Official Method Cd 11b-91 (GC-FID)RP-HPLC with UV/CAD Detection
Sample Preparation Derivatization required (silylation)Simple dissolution and filtration
Analysis Time Typically longer due to temperature programmingCan be faster with modern UHPLC systems
Precision (RSD) Reported around 5.6% for diacylglycerols[1][2]Generally better, often <3%[6]
Linearity Good over a defined concentration rangeExcellent, often spanning several orders of magnitude[7]
Limit of Detection (LOD) Dependent on specific analyte and systemCan be in the sub-µg/mL range (e.g., 0.2-0.7 µg/mL for some DAGs by HPLC-UV)[7]
Specificity Relies on retention time matchingCan distinguish positional isomers (1,2- vs. 1,3-DAGs)
Throughput Lower due to sample preparation and longer run timesHigher due to simpler sample preparation

The Next Frontier: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the utmost in sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique. LC-MS/MS provides structural information through fragmentation patterns, allowing for confident identification of diacylglycerol species, including the precise fatty acid composition and their positions on the glycerol backbone. While the instrumentation is more complex and costly, the level of detail and confidence in identification is unparalleled. The quantitative accuracy of LC-MS/MS is high, especially when using stable isotope-labeled internal standards.

Conclusion and Recommendations

For the routine analysis of this compound, modern HPLC-based methods offer significant advantages over the traditional AOCS GC method in terms of simplicity, speed, and precision. The elimination of the derivatization step not only streamlines the workflow but also reduces a potential source of analytical error.

  • For high-throughput and routine quality control , an RP-HPLC method with UV or CAD detection is highly recommended. It provides a robust and reliable means of quantifying 1,3-diacylglycerols with good precision and accuracy.

  • For complex matrices or when absolute structural confirmation is required , LC-MS/MS is the superior choice, offering unparalleled specificity and sensitivity.

  • The AOCS Official Method Cd 11b-91 remains a valuable benchmark, particularly in contexts where adherence to established industry standards is a primary requirement. However, laboratories should be aware of its limitations and may consider adopting validated, modified procedures to improve its performance.

Ultimately, the selection of the most appropriate analytical method will depend on the specific research question, the required level of detail, sample throughput needs, and the available instrumentation. This guide provides the foundational knowledge for making an informed decision in the analysis of this compound and other diacylglycerol species.

References

  • Goto, H., et al. (2017). Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils. Journal of Oleo Science, 66(6), 621-628. Available at: [Link]

  • Cyberlipid. (n.d.). Diacylglycerols-Analysis. Retrieved February 8, 2026, from [Link]

  • AOCS. (2009). AOCS Official Method Cd 11b-91: Determination of Mono- and Diglycerides by Capillary Gas Chromatography. In Official Methods and Recommended Practices of the AOCS (6th ed.). AOCS Press.
  • AOCS. (2024). Mono- and Diglycerides by Capillary Gas Chromatography page 2. AOCS Methods. Retrieved February 8, 2026, from [Link]

  • Lo, S.-K., et al. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 81(3), 225-230. Available at: [Link]

  • Palm Oil Analytics. (n.d.). Analysis of glycerides and partial glycerides. Retrieved February 8, 2026, from [Link]

  • Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 15023-15030. Available at: [Link]

  • Azadmard-Damirchi, S., & Dutta, P. C. (2007). A Single Step Solid-Phase Extraction Method for Complete Separation of Major Lipid Classes from Edible Oils.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 8, 2026, from [Link]

Sources

Safety Operating Guide

1-O-palmityl-3-oleoylglycerol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-O-palmityl-3-oleoylglycerol Proper Disposal Procedures Role: Senior Application Scientist

Introduction: The Context of Lipid Disposal

As researchers, we often categorize lipids like This compound (CAS: 3343-30-4) as "benign" because they lack the acute toxicity of heavy metals or the reactivity of strong acids.[1] However, in a laboratory setting, "non-toxic" does not mean "drain-safe."

The disposal of long-chain diacylglycerols (DAGs) presents two specific operational challenges that this guide addresses:

  • The FOG (Fats, Oils, and Grease) Factor: Hydrophobic lipids accumulate in plumbing P-traps, causing infrastructure failure and regulatory fines.

  • The Solvent Matrix: In 90% of experimental workflows, this lipid is dissolved in chloroform, methanol, or ethanol. The solvent, not the lipid, dictates the hazardous waste classification.

This guide provides a self-validating protocol to ensure your disposal methods protect both your facility's infrastructure and your regulatory compliance status.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the state of the material.

PropertySpecificationOperational Implication
Chemical Name 1-Palmitoyl-3-oleoyl-rac-glycerolDiacylglycerol (DAG) backbone.[1]
Physical State Solid/Waxy Solid (Pure) or Liquid (Solvated)Solid at room temp; requires scraping/scooping if pure.[1]
Solubility Chloroform, Ethanol, MethanolInsoluble in water. Do not attempt to dilute and flush.
GHS Classification Non-Hazardous (Pure Substance)Not P-listed or U-listed (RCRA).[1]
Primary Hazard Slip Hazard / Infrastructure CloggingPhysical hazard rather than toxicological.

Decision Matrix: The "Context of Waste"

The correct disposal method depends entirely on the matrix in which the lipid exists. Use the following logic flow to determine your waste stream.

LipidDisposal Start Start: Identify Waste State IsSolvated Is the Lipid in Solution? Start->IsSolvated NoSolvent No: Pure Solid/Waxy Residue IsSolvated->NoSolvent Pure Substance YesSolvent Yes: Dissolved in Solvent IsSolvated->YesSolvent Reaction Mix Contaminated Is it Bio-Contaminated? (e.g., Cell Culture) NoSolvent->Contaminated BioWaste Biohazard Waste (Red Bag/Autoclave) Contaminated->BioWaste Yes SolidChem Solid Chemical Waste (Landfill/Incineration) Contaminated->SolidChem No SolventType Identify Solvent Base YesSolvent->SolventType Halo Halogenated Waste (Chloroform/DCM) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Waste (Ethanol/Methanol) SolventType->NonHalo Flammables Only

Figure 1: Decision tree for segregating lipid waste based on solvent content and biological contamination.

Detailed Disposal Protocols

Scenario A: Pure Substance (Expired or Excess Solids)

Context: You have an old vial of this compound that has degraded or is no longer needed.[1]

  • Do NOT Trash: While technically non-hazardous, many institutions prohibit disposing of "unknown chemical-looking powders" in regular trash to prevent custodial alarm.

  • Containerize: Keep the substance in its original vial. If the vial is broken, transfer to a wide-mouth HDPE jar.

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label. Explicitly write: this compound (Lipid/Fat).

  • Disposal Path: Submit for Chemical Incineration .

    • Why? Incineration is the preferred method for organic lipids as they have high calorific value and burn cleanly, unlike landfilling which can lead to leaching.

Scenario B: Solvated Lipid (The "Reaction Mixture")

Context: The lipid is dissolved in Chloroform, Methanol, or Hexane during extraction or chromatography.

CRITICAL RULE: The hazard of the solvent supersedes the safety of the lipid.

Solvent SystemWaste Stream ClassificationProtocol
Chloroform / DCM Halogenated Organic Waste 1.[1] Collect in amber glass or chemically resistant HDPE carboy.2. Do not fill >90% to allow expansion.3. Label strictly as "Halogenated".4. NEVER mix with acids or oxidizers.[2]
Methanol / Ethanol Non-Halogenated Organic Waste 1. Collect in safety can or carboy.2. High flammability risk; ensure grounding if transferring large volumes.3. This stream is often used for fuel blending (energy recovery).[3]
Acetonitrile Organic Waste (Check Local Code) 1. Segregate from acids (risk of cyanide generation).2. Usually treated as Non-Halogenated, but check facility specific rules.
Scenario C: Biological Contamination

Context: The lipid was used to treat cells in culture media.

  • Deactivation: If the lipid is in media with viral vectors or human cells, chemical safety is secondary to biosafety.

  • Bleach/Autoclave: Chemically disinfect (10% bleach) or autoclave the waste.

    • Note: Autoclaving lipids can create a mess. Chemical disinfection is preferred for liquid media containing lipids.

  • Disposal: Once deactivated, solidified lipids/media can often go to Bio-burn boxes (medical waste incineration).

Spill Management & Cleanup

Lipid spills present a unique "slip and slide" hazard that persists even after the visible liquid is gone.

  • Stop the Spread: If solvated, the solvent will spread the lipid rapidly. Dike the spill with absorbent pads immediately.

  • Solvent First: If dissolved in chloroform, wear Viton or PVA gloves (Nitrile provides poor protection against chlorinated solvents) and a respirator if outside a fume hood.

  • Lipid Second: Once the solvent evaporates or is absorbed, a waxy residue will remain.

    • Do not use water alone. Water will bead up and spread the grease.

    • Detergent Wash: Use a 10% soap/detergent solution to emulsify the lipid. Scrub with a stiff brush.

    • Final Wipe: Wipe with ethanol to remove the final hydrophobic film.

Regulatory & Compliance Grounding

  • EPA 40 CFR 261 (RCRA): While the lipid itself is not a listed hazardous waste, mixing it with solvents (like Chloroform - D022) makes the entire mixture a characteristic hazardous waste.

  • Sewer Codes (POTW): Publicly Owned Treatment Works (POTW) strictly prohibit the discharge of Fats, Oils, and Greases (FOG) that can solidify at ambient temperatures. Never pour this lipid down the sink.

  • Empty Containers: A container is considered "RCRA Empty" if less than 3% of the weight remains. However, for lipids, it is best practice to rinse the vial with a small amount of ethanol (collecting the rinse as waste) before defacing the label and recycling the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1-O-palmityl-3-oleoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-O-palmityl-3-oleoylglycerol is a diacylglycerol (DAG) analogue typically used in lipid signaling research (e.g., Protein Kinase C activation) or lipid nanoparticle (LNP) formulation.[1]

From a safety perspective, this substance presents a dual-nature risk profile :

  • The Substance (Neat): Generally low toxicity, non-volatile, and non-corrosive. The primary concern here is sample integrity (oxidation/hydrolysis).

  • The Solvents (Processing): To be utilized, this lipid is almost invariably dissolved in Chloroform or Methanol . These solvents pose severe inhalation, carcinogenicity, and neurotoxicity risks.

This guide prioritizes the protection of the researcher from the solvent and the protection of the lipid from the environment.

Part 1: Risk Assessment & PPE Matrix[1]

The "Two-Agent" Hazard Distinction

Do not treat the lipid and its solvent as a single entity.[1] Your PPE must escalate based on the state of the matter.

Hazard SourcePrimary RiskRoute of EntryCritical Control
Neat Lipid (Powder/Oil) Low Toxicity.[1] Risk is to the sample (contamination).[1]Dermal (minor)Nitrile Gloves (Sample protection)
Solvent (Chloroform) Carcinogen, Neurotoxin, Irritant.[1]Inhalation , Skin AbsorptionFume Hood , Chemical Resistant Gloves
Solvent (Methanol) Flammable, Toxic.Inhalation, Skin AbsorptionFume Hood, Eye Protection
PPE Selection Guide

The following Personal Protective Equipment (PPE) is required. Note the specific requirement for glove material when handling halogenated solvents.[1]

PPE ComponentStandard Protocol (Powder Handling)Solvated Protocol (Chloroform/Methanol)Scientific Rationale
Gloves Nitrile (4-6 mil) Double Gloving or Viton/PVA Standard Nitrile degrades rapidly (<2 mins) upon contact with Chloroform.[1] Double gloving provides a "sacrificial layer" for immediate removal upon splash.[1]
Respiratory None (if non-dusting)Fume Hood (Certified) Chloroform is volatile and hepatotoxic.[1] Never handle solvated lipids on an open bench.[1]
Eye Protection Safety GlassesChemical Splash Goggles Solvents can splash; chloroform causes severe corneal injury.[1]
Body Defense Lab Coat (Cotton)Lab Coat + Poly-apronSynthetic fibers can melt if methanol ignites; cotton is preferred.[1]

Part 2: Operational Workflow

Receiving & Storage (The Cold Chain)

Lipids are chemically unstable.[1][2] The oleoyl group (C18:1) contains a double bond susceptible to oxidative degradation (rancidity).[1]

  • Arrival: Inspect package for dry ice integrity.

  • Storage: Store at -20°C (minimum).

  • Container: Store only in glass vials with Teflon (PTFE)-lined caps .

    • Why? Lipids leach plasticizers (phthalates) from standard polypropylene tubes, contaminating mass spectrometry data.

Equilibration (Critical Step)

NEVER open a cold lipid vial immediately. [1]

  • Protocol: Remove vial from freezer and place in a desiccator or on the bench for 30–60 minutes until it reaches room temperature.

  • Mechanism: Opening a cold vial causes atmospheric moisture to condense inside.[1] Water catalyzes hydrolysis, cleaving the ester/ether bonds and destroying the molecule.

Solubilization & Aliquoting

This is the highest risk step for the operator.

  • Setup: Move all materials (pipettes, glass vials, solvent) into the chemical fume hood.

  • Solvent Choice: A mixture of Chloroform:Methanol (2:1 v/v) is standard for DAGs.[1]

  • Dissolution: Add solvent to the lipid.[1][3][4] Vortex gently.

    • Safety Check: If using Chloroform, inspect gloves for puckering/swelling immediately after any contact. Change outer gloves instantly if splashed.[1][5][6][7]

  • Aliquoting: Do not store the bulk stock in solution for long periods. Aliquot into single-use glass ampoules or Teflon-lined vials.

  • Inert Gas Overlay: Before closing, gently stream Argon or Nitrogen gas into the vial to displace oxygen.

    • Why? Oxygen attacks the alkene group in the oleoyl chain.

Waste Disposal
  • Neat Lipid: Solid chemical waste.[1]

  • Solvated Lipid: Halogenated Solvent Waste stream (due to Chloroform).[1] Do not mix with general organic waste if your facility separates halogenated compounds.[1]

Part 3: Visualization of Safety Logic

Diagram 1: PPE Decision Tree

This logic flow ensures you are protected against the solvent while protecting the sample from yourself.

PPE_Decision_Tree Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Powder Neat Solid / Powder StateCheck->Powder Dry Solvated Dissolved (Chloroform/MeOH) StateCheck->Solvated Wet RiskLow Risk: Low Toxicity Focus: Sample Purity Powder->RiskLow RiskHigh Risk: Inhalation & Carcinogen Focus: Operator Safety Solvated->RiskHigh PPE_Basic PPE: Nitrile Gloves + Lab Coat Location: Benchtop RiskLow->PPE_Basic PPE_Advanced PPE: Double Nitrile + Splash Goggles Location: FUME HOOD REQUIRED RiskHigh->PPE_Advanced

Figure 1: PPE escalation logic based on the presence of organic solvents.[1]

Diagram 2: Sample Integrity Workflow

Following this prevents the most common failure mode: water-induced degradation.[1]

Lipid_Workflow Freezer 1. Storage (-20°C) Glass + Teflon Liner Equilibration 2. Equilibration (30 mins) DO NOT OPEN Freezer->Equilibration Remove Opening 3. Open Vial (Room Temp Only) Equilibration->Opening Warm Processing 4. Solubilization (Chloroform/MeOH) Opening->Processing Dissolve Purge 5. Gas Purge (Argon/N2 Overlay) Processing->Purge Aliquot Purge->Freezer Return

Figure 2: The "Cold Chain" workflow to prevent condensation and oxidation.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Kimberly-Clark Professional. (2019).[1] Chemical Resistance Guide: Nitrile Gloves (Chloroform degradation data). Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-Palmitoyl-2-oleoyl-sn-glycerol.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.